Liensinine Perchlorate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
4-[[(1R)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]-2-[[(1R)-1-[(4-hydroxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-yl]oxy]phenol;perchloric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H42N2O6.ClHO4/c1-38-14-13-26-20-35(43-4)37(22-29(26)30(38)16-23-6-9-27(40)10-7-23)45-33-18-24(8-11-32(33)41)17-31-28-21-36(44-5)34(42-3)19-25(28)12-15-39(31)2;2-1(3,4)5/h6-11,18-22,30-31,40-41H,12-17H2,1-5H3;(H,2,3,4,5)/t30-,31-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBJXHMBOBQYZFA-XBPPRYKJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)O)OC4=C(C=CC(=C4)CC5C6=CC(=C(C=C6CCN5C)OC)OC)O)OC.OCl(=O)(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC(=C(C=C2[C@H]1CC3=CC=C(C=C3)O)OC4=C(C=CC(=C4)C[C@@H]5C6=CC(=C(C=C6CCN5C)OC)OC)O)OC.OCl(=O)(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H43ClN2O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
711.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Liensinine Perchlorate: A Technical Guide on its Origin, Natural Source, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Liensinine, a bisbenzylisoquinoline alkaloid, is a natural compound of significant interest in pharmacological research. This technical guide provides an in-depth overview of the origin and natural source of liensinine, focusing on its extraction and purification from Nelumbo nucifera. Furthermore, this document delves into the molecular mechanisms of liensinine, particularly its inhibitory effects on the PI3K/AKT and JAK2/STAT3 signaling pathways. Detailed experimental protocols for isolation and analysis are provided, alongside quantitative data and visual representations of key processes to support further research and drug development endeavors. While liensinine is the primary bioactive compound, it is often utilized in its salt form, liensinine perchlorate, to enhance its solubility and stability for experimental use.
Origin and Natural Source
Liensinine is a naturally occurring alkaloid predominantly found in the seed embryo of the lotus plant, Nelumbo nucifera Gaertn.[1][2]. The seed embryo, also known as "Lian Zi Xin" in traditional Chinese medicine, is the primary source for the isolation of liensinine and its analogs, such as isoliensinine and neferine.
Isolation and Purification of Liensinine
The isolation of liensinine from its natural source is a multi-step process involving extraction followed by purification. High-speed counter-current chromatography (HSCCC) has proven to be an effective method for the preparative separation and purification of liensinine from the crude extract of Nelumbo nucifera seed embryos.[1][3]
Experimental Protocol: Isolation by High-Speed Counter-Current Chromatography
2.1.1. Preparation of Crude Extract: The dried seed embryos of Nelumbo nucifera are pulverized and extracted with an appropriate solvent, such as a mixture of chloroform and methanol, to obtain a crude alkaloid extract.
2.1.2. High-Speed Counter-Current Chromatography (HSCCC): A preparative HSCCC method is employed for the separation of liensinine.
-
Apparatus: A preparative high-speed counter-current chromatograph equipped with a multiplayer coil.
-
Two-Phase Solvent System: A commonly used solvent system is n-hexane-ethyl acetate-methanol-water (5:8:4:5, v/v), with the addition of 0.5% NH4OH to the aqueous phase.[1]
-
Procedure:
-
The multilayer coil is entirely filled with the upper stationary phase.
-
The apparatus is rotated at a specific speed (e.g., 800 rpm).
-
The lower mobile phase is pumped into the column at a defined flow rate (e.g., 2.0 mL/min).
-
Once hydrodynamic equilibrium is reached, the crude extract, dissolved in a mixture of the upper and lower phases, is injected.
-
The effluent from the outlet of the column is continuously monitored with a UV detector (e.g., at 280 nm).
-
Fractions are collected based on the elution profile.
-
The collected fractions containing liensinine are combined and the solvent is evaporated under reduced pressure.
-
Quantitative Data
The following table summarizes the yield and purity of liensinine and its co-isolated alkaloids from a preparative HSCCC separation of 200 mg of crude extract.[1]
| Alkaloid | Yield (mg) | Purity (%) |
| Liensinine | 18.4 | 96.8 |
| Isoliensinine | 19.6 | 95.9 |
| Neferine | 58.4 | 98.6 |
This compound
While liensinine is the active alkaloid, for research purposes, it is often converted into a salt form, such as this compound, to improve its handling, solubility, and stability in aqueous solutions.
Synthesis of this compound
-
The purified liensinine is dissolved in a suitable organic solvent (e.g., ethanol or acetone).
-
A stoichiometric amount of perchloric acid (HClO₄), typically diluted in the same solvent, is added dropwise to the liensinine solution while stirring.
-
The resulting this compound salt will precipitate out of the solution.
-
The precipitate is collected by filtration, washed with a small amount of cold solvent, and dried under a vacuum.
Note: Perchloric acid is a strong oxidizing agent and should be handled with extreme caution in a fume hood, away from combustible materials.
Biological Activity and Signaling Pathways
Liensinine exhibits a range of biological activities, including anti-cancer and anti-inflammatory effects. Its mechanism of action often involves the modulation of key intracellular signaling pathways.
Inhibition of the PI3K/AKT Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT) pathway is a crucial signaling cascade that regulates cell proliferation, survival, and growth. Liensinine has been shown to inhibit this pathway, leading to apoptosis in cancer cells.
Diagram of Liensinine's Effect on the PI3K/AKT Signaling Pathway
Caption: Liensinine inhibits the PI3K/AKT pathway, leading to apoptosis.
Inhibition of the JAK2/STAT3 Signaling Pathway
The Janus kinase 2 (JAK2)/signal transducer and activator of transcription 3 (STAT3) pathway is another critical signaling route involved in cell proliferation, differentiation, and survival. Liensinine has been demonstrated to suppress the activation of this pathway.
Diagram of Liensinine's Effect on the JAK2/STAT3 Signaling Pathway
Caption: Liensinine inhibits the phosphorylation of JAK2, suppressing STAT3 activation.
Experimental Protocol: Western Blot Analysis
To investigate the effect of liensinine on the PI3K/AKT and JAK2/STAT3 signaling pathways, Western blot analysis is a standard technique.
5.1. Cell Lysis and Protein Quantification:
-
Treat cells with the desired concentrations of liensinine for a specified time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each sample using a BCA protein assay.
5.2. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
5.3. Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., p-PI3K, PI3K, p-AKT, AKT, p-JAK2, JAK2, p-STAT3, STAT3, and a loading control like β-actin or GAPDH) overnight at 4°C. Antibody dilutions should be optimized according to the manufacturer's instructions.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
5.4. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
Conclusion
Liensinine, isolated from the seed embryo of Nelumbo nucifera, is a promising natural compound with well-documented inhibitory effects on key cancer-related signaling pathways. This technical guide provides a foundational understanding of its origin, detailed protocols for its isolation, and methods for analyzing its biological activity. The provided information, including quantitative data and pathway diagrams, serves as a valuable resource for researchers in the fields of pharmacology, drug discovery, and molecular biology, facilitating further investigation into the therapeutic potential of liensinine and its derivatives like this compound.
References
- 1. Preparative separation and purification of liensinine, isoliensinine and neferine from seed embryo of Nelumbo nucifera GAERTN using high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preparative counter-current chromatography isolation of liensinine and its analogues from embryo of the seed of Nelumbo nucifera GAERTN. using upright coil planet centrifuge with four multilayer coils connected in series - PubMed [pubmed.ncbi.nlm.nih.gov]
The Multifaceted Biological Activities of Liensinine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Liensinine, a prominent bisbenzylisoquinoline alkaloid isolated from the seed embryo of Nelumbo nucifera (the lotus plant), has emerged as a molecule of significant interest in pharmacological research. Exhibiting a diverse range of biological activities, liensinine presents a compelling case for its potential as a therapeutic agent in a variety of disease contexts. This technical guide provides an in-depth overview of the core biological functions of liensinine, with a focus on its anti-cancer, anti-arrhythmic, anti-hypertensive, anti-viral, and anti-obesity properties. Detailed experimental protocols for key assays, quantitative data summaries, and visualizations of implicated signaling pathways are presented to facilitate further research and drug development efforts.
Anti-Cancer Activities
Liensinine has demonstrated notable anti-proliferative and pro-apoptotic effects across a spectrum of cancer cell lines. Its mechanisms of action are multifaceted, involving the induction of reactive oxygen species (ROS), modulation of critical signaling pathways, and inhibition of autophagy.
Quantitative Data on Anti-Cancer Effects
| Cell Line | Cancer Type | Effect | Metric | Value | Citation |
| BGC823 | Gastric Cancer | Inhibition of proliferation | IC50 (48h) | Not explicitly stated, but significant inhibition at 40, 60, 80 µM | [1] |
| SGC7901 | Gastric Cancer | Inhibition of proliferation | IC50 (48h) | Not explicitly stated, but significant inhibition at 40, 60, 80 µM | [1] |
| MDA-MB-231 | Breast Cancer | Sensitization to Doxorubicin | - | 20 µM Liensinine cotreatment significantly decreased viability | [2] |
| MCF-7 | Breast Cancer | Sensitization to Doxorubicin | - | 20 µM Liensinine cotreatment significantly decreased viability | [2] |
| A549 | Non-small-cell lung cancer | Inhibition of proliferation | - | Concentration-dependent toxic effects | [3] |
| H520 | Non-small-cell lung cancer | Inhibition of proliferation | - | Concentration-dependent toxic effects | [3] |
| SPC-A1 | Non-small-cell lung cancer | Inhibition of proliferation | - | Concentration-dependent toxic effects | [3] |
| HUH7 | Hepatocellular Carcinoma | Inhibition of viability | - | Significant dose-dependent reduction (tested up to 40 µM) | [4] |
| Hep1-6 | Hepatocellular Carcinoma | Inhibition of viability | - | Significant dose-dependent reduction (tested up to 40 µM) | [4] |
Signaling Pathways in Anti-Cancer Activity
In gastric cancer cells, liensinine induces apoptosis by increasing the generation of reactive oxygen species (ROS) and inhibiting the PI3K/AKT signaling pathway.[1][5] This leads to the upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins like Bcl-2.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. Liensinine Inhibits Cell Growth and Blocks Autophagic Flux in Nonsmall-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liensinine reshapes the immune microenvironment and enhances immunotherapy by reprogramming metabolism through the AMPK-HIF-1α axis in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of organic salts of virucidal and antiviral compounds from Nelumbo nucifera and Kaempferia parviflora against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
Liensinine Perchlorate: A Technical Guide to its Function as a Late-Stage Autophagy Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liensinine, a major bisbenzylisoquinoline alkaloid extracted from the seed embryo of Nelumbo nucifera (lotus), has emerged as a potent late-stage autophagy inhibitor. Its perchlorate salt, Liensinine Perchlorate, is a valuable tool for studying autophagic flux and holds potential as a therapeutic agent, particularly in oncology. This technical guide provides an in-depth overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways.
Mechanism of Action
This compound exerts its inhibitory effect on autophagy at the final step of the pathway: the fusion of autophagosomes with lysosomes.[1][2] This blockade prevents the degradation of autophagic cargo, leading to the accumulation of autophagosomes within the cell. The primary mechanism underlying this inhibition is the impairment of RAB7A recruitment to lysosomes.[3] RAB7A is a small GTPase crucial for the tethering and fusion of late endosomes and autophagosomes with lysosomes. By preventing its localization to the lysosomal membrane, this compound effectively halts the maturation of autophagosomes into degradative autolysosomes.
Furthermore, this compound's activity is linked to the modulation of key cellular signaling pathways, including the PI3K/Akt/mTOR and AMPK/mTOR pathways, which are central regulators of autophagy.
Quantitative Data
The following tables summarize the quantitative effects of this compound on key markers of autophagy and cell viability in various cancer cell lines.
Table 1: Effect of this compound on Autophagy Markers
| Cell Line | Treatment | Concentration (µM) | Duration (h) | LC3-II Levels (Fold Change vs. Control) | p62/SQSTM1 Levels (Fold Change vs. Control) | Reference |
| MDA-MB-231 | Liensinine | 20 | 24 | Increased | Increased | [3] |
| MCF-7 | Liensinine | 20 | 24 | Increased | Increased | [3] |
| A549 | Liensinine | 20 | 24 | Increased | Increased | [4] |
| SPC-A1 | Liensinine | 20 | 24 | Increased | Increased | [4] |
Table 2: Effect of this compound on Cancer Cell Viability
| Cell Line | Treatment | IC50 (µM) | Duration (h) | Assay | Reference |
| MDA-MB-231 | Liensinine | Not specified | 48 | MTT | [3] |
| MCF-7 | Liensinine | Not specified | 48 | MTT | [3] |
| A549 | Liensinine | ~25 | 48 | CCK-8 | [4] |
| H520 | Liensinine | ~30 | 48 | CCK-8 | [4] |
| SPC-A1 | Liensinine | ~20 | 48 | CCK-8 | [4] |
Experimental Protocols
Detailed methodologies for key experiments used to characterize this compound as a late-stage autophagy inhibitor are provided below.
Western Blot Analysis of LC3 and p62
This protocol is used to quantify the accumulation of the autophagosome marker LC3-II and the autophagy substrate p62/SQSTM1.
-
Cell Culture and Treatment: Plate cells (e.g., MDA-MB-231, MCF-7) at a suitable density and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 5, 10, 20 µM) or vehicle control (DMSO) for the desired time periods (e.g., 12, 24, 48 hours).
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on a 12% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against LC3B (1:1000) and p62/SQSTM1 (1:1000) overnight at 4°C. After washing with TBST, incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection and Quantification: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify band intensities using densitometry software and normalize to a loading control such as β-actin or GAPDH.
Autophagic Flux Assay using mRFP-GFP-LC3 Tandem Fluorescence
This assay distinguishes between autophagosomes (yellow puncta) and autolysosomes (red puncta) to monitor autophagic flux.
-
Cell Transfection: Transfect cells with a tandem mRFP-GFP-LC3 plasmid using a suitable transfection reagent.
-
Cell Treatment: After 24 hours of transfection, treat the cells with this compound (e.g., 20 µM), a positive control for autophagy induction (e.g., rapamycin), a known late-stage inhibitor (e.g., bafilomycin A1), or vehicle control.
-
Fluorescence Microscopy: After the desired treatment duration, fix the cells with 4% paraformaldehyde. Mount the coverslips on glass slides with a mounting medium containing DAPI for nuclear staining.
-
Image Acquisition and Analysis: Capture images using a confocal microscope with appropriate filter sets for GFP (green), RFP (red), and DAPI (blue). Count the number of yellow (GFP-positive, RFP-positive) and red (GFP-negative, RFP-positive) puncta per cell. An increase in yellow puncta without a corresponding increase in red puncta indicates a blockage of autophagic flux.
Immunofluorescence for LC3 and LAMP1 Colocalization
This method assesses the fusion of autophagosomes with lysosomes by observing the colocalization of LC3 (autophagosome marker) and LAMP1 (lysosome marker).
-
Cell Culture and Treatment: Grow cells on coverslips and treat with this compound as described above.
-
Immunostaining:
-
Fix cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block with 1% BSA in PBS for 1 hour.
-
Incubate with primary antibodies against LC3 (e.g., rabbit anti-LC3, 1:200) and LAMP1 (e.g., mouse anti-LAMP1, 1:200) overnight at 4°C.
-
Wash with PBS and incubate with fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488 anti-rabbit and Alexa Fluor 594 anti-mouse) for 1 hour at room temperature in the dark.
-
-
Image Acquisition and Analysis: Mount coverslips and acquire images using a confocal microscope. Analyze the colocalization of green (LC3) and red (LAMP1) signals. A decrease in the colocalization of LC3 and LAMP1 puncta upon this compound treatment indicates inhibition of autophagosome-lysosome fusion.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows related to this compound's function.
References
- 1. Liensinine diperchlorate and artemisitene synergistically attenuate breast cancer progression through suppressing PI3K-AKT signaling and their efficiency in breast cancer patient-derived organoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Liensinine diperchlorate | Autophagy inhibitor | Mechanism | Concentration [selleckchem.com]
- 3. A novel autophagy/mitophagy inhibitor liensinine sensitizes breast cancer cells to chemotherapy through DNM1L-mediated mitochondrial fission - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liensinine Inhibits Cell Growth and Blocks Autophagic Flux in Nonsmall-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: The Role of Liensinine Perchlorate in Blocking Autophagosome-Lysosome Fusion
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Autophagy is a critical cellular degradation and recycling process, the dysregulation of which is implicated in numerous diseases, including cancer. Consequently, the modulation of autophagy presents a promising therapeutic strategy. Liensinine, a major isoquinoline alkaloid extracted from the seed embryo of Nelumbo nucifera (the lotus plant), has emerged as a novel and potent inhibitor of late-stage autophagy.[1][2][3] This technical guide provides an in-depth analysis of the molecular mechanism by which liensinine blocks the crucial step of autophagosome-lysosome fusion. It details the experimental evidence, summarizes key quantitative findings, and presents detailed protocols for assessing its activity. The primary mechanism involves the inhibition of RAB7A recruitment to lysosomes, which is essential for the fusion event.[1] Unlike many other lysosomotropic agents, liensinine does not affect lysosomal pH, highlighting its specific mode of action.[1][4] This specific blockade of autophagic flux leads to the accumulation of autophagosomes and sensitizes cancer cells to conventional chemotherapeutic agents, positioning liensinine as a valuable tool for research and a potential candidate for combination cancer therapy.[1][4][5]
The Autophagy Pathway: A Focus on Fusion
Macroautophagy (hereafter referred to as autophagy) is a multi-step catabolic process essential for cellular homeostasis. It involves the sequestration of cytoplasmic components, such as damaged organelles and misfolded proteins, into double-membraned vesicles called autophagosomes.[6][7][8] The process culminates when the autophagosome fuses with a lysosome to form an autolysosome. Inside the autolysosome, the captured cargo is degraded by acidic lysosomal hydrolases, and the resulting macromolecules are recycled back into the cytoplasm.[6][8]
The fusion of the autophagosome's outer membrane with the lysosomal membrane is a highly regulated and critical final step.[6][9] This process is mediated by a complex machinery of proteins, including Rab GTPases (like RAB7), SNARE complexes (Syntaxin 17, SNAP29, VAMP8), and tethering factors.[8][9][10] A failure in this fusion step results in a blocked "autophagic flux," leading to the accumulation of immature autophagosomes and preventing the degradation of cellular waste.[11]
Mechanism of Action: Liensinine's Blockade of Autophagic Flux
Liensinine functions as a late-stage autophagy inhibitor by specifically blocking the fusion of autophagosomes with lysosomes.[1][2] This action prevents the formation of functional autolysosomes and halts the degradation of autophagic cargo.
Inhibition of RAB7A Recruitment
The primary molecular mechanism identified for liensinine's activity is its ability to disrupt the proper localization of the small GTPase RAB7A.[1] In a functional autophagy pathway, RAB7A must be recruited to both autophagosomes and lysosomes to facilitate their tethering and subsequent fusion.[10] Studies have shown that liensinine treatment inhibits the recruitment of RAB7A specifically to lysosomes, while its localization to autophagosomes remains unaffected.[1] This targeted disruption prevents the formation of the necessary protein bridge for membrane fusion.
No Effect on Lysosomal Acidification
A key characteristic that distinguishes liensinine from non-specific autophagy inhibitors like chloroquine is that it does not affect the acidic environment of the lysosome.[1][4] The low pH of lysosomes is critical for the activity of their degradative enzymes.[12] Using pH-sensitive fluorescent probes, experiments have demonstrated that the lysosomal pH remains stable at approximately 4.5 in cells treated with liensinine, which is identical to untreated control cells.[1] This confirms that liensinine's inhibitory effect is not due to a general disruption of lysosomal function but is instead a specific block of the fusion machinery.[1][4]
Experimental Evidence and Protocols
The characterization of liensinine as a late-stage autophagy inhibitor is supported by several key experimental findings. The simultaneous accumulation of the autophagosome marker LC3-II and the autophagy substrate p62/SQSTM1 is the hallmark of a blocked autophagic flux.[11][13][14]
Data Presentation: Biomarker Modulation
The following table summarizes the typical effects of liensinine on key autophagy-related biomarkers compared to other common modulators.
| Treatment | LC3-II Level | p62/SQSTM1 Level | Autophagic Flux | Mechanism |
| Control (Basal) | Basal | Basal | Basal | Normal cellular homeostasis. |
| Rapamycin | Increased | Decreased | Induced | mTORC1 inhibition; autophagy induction.[1][15] |
| Bafilomycin A1 / Chloroquine | Increased | Increased | Blocked | Inhibits lysosomal acidification and fusion.[16] |
| Liensinine | Increased | Increased | Blocked | Inhibits autophagosome-lysosome fusion.[1][4] |
Experimental Protocols
This protocol is used to quantify the levels of key autophagy marker proteins. An increase in the lipidated form of LC3 (LC3-II) indicates an accumulation of autophagosomes.[13] An increase in p62, a protein that is itself degraded by autophagy, indicates that the final degradation step is impaired.[16]
-
Cell Culture and Treatment: Plate cells (e.g., MDA-MB-231 breast cancer cells or A549 non-small-cell lung cancer cells) and allow them to adhere. Treat cells with desired concentrations of liensinine (typically 5-20 µM) or control compounds (e.g., DMSO, Rapamycin, Bafilomycin A1) for a specified time (e.g., 6-24 hours).
-
Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a 12-15% SDS-PAGE gel. Transfer proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Primary Antibody: Rabbit anti-LC3B (1:1000)
-
Primary Antibody: Mouse anti-p62/SQSTM1 (1:1000)
-
Loading Control: Mouse anti-β-actin or anti-GAPDH (1:5000)
-
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies (1:5000) for 1 hour. Detect bands using an ECL chemiluminescence kit and an imaging system.
-
Analysis: Quantify band intensities. The ratio of LC3-II to a loading control is calculated. A concurrent increase in both LC3-II and p62 levels upon liensinine treatment indicates a blockage in autophagic flux.[1][4]
This assay directly visualizes the blockade of fusion by observing the co-localization of autophagosomes and lysosomes.
-
Cell Transfection/Staining:
-
Transfect cells with a tandem fluorescent mRFP-GFP-LC3 plasmid. In this system, GFP fluorescence is quenched by the acidic lysosomal environment, while RFP is stable. Autophagosomes appear as yellow puncta (RFP+GFP), whereas autolysosomes appear as red-only puncta (RFP+GFP-).[4] An accumulation of yellow puncta indicates a fusion block.
-
Alternatively, transfect cells with EGFP-LC3 (green autophagosomes) and stain with LysoTracker Red (red lysosomes) just before imaging.[1]
-
-
Treatment: Treat cells with liensinine or controls as described in Protocol 1.
-
Imaging: Acquire images using a confocal microscope.
-
Analysis:
-
For mRFP-GFP-LC3: Quantify the number of yellow (autophagosomes) and red (autolysosomes) puncta per cell. Liensinine treatment will cause a significant increase in yellow puncta and a decrease in red puncta compared to an autophagy inducer like rapamycin.[1][4]
-
For EGFP-LC3/LysoTracker: Assess the co-localization between green and red signals using Pearson's correlation coefficient. Liensinine treatment will show a marked decrease in co-localization, indicating that autophagosomes are not fusing with lysosomes.[1]
-
Therapeutic Implications in Cancer
Autophagy often plays a pro-survival role in established tumors, helping cancer cells withstand metabolic stress and resist chemotherapy.[1][17] By inhibiting this survival mechanism, liensinine can sensitize cancer cells to the cytotoxic effects of chemotherapeutic drugs like doxorubicin.[1][5]
-
Synergistic Effects: Co-treatment of breast cancer cells with liensinine and doxorubicin leads to a marked decrease in cell viability and an increase in apoptosis compared to treatment with either agent alone.[1]
-
In Vivo Efficacy: This synergistic effect has been confirmed in mouse xenograft models, where the combination of liensinine and doxorubicin significantly inhibited tumor growth more effectively than monotherapy.[1][5]
-
Mechanism of Sensitization: The blockade of autophagy by liensinine leads to an excessive accumulation of autophagosomes and mitophagosomes, causing cellular stress. This "autophagic stress" enhances doxorubicin-mediated apoptosis by triggering mitochondrial fission, a process involving the dephosphorylation of the DNM1L protein.[1][5]
Conclusion
Liensinine perchlorate is a specific, late-stage autophagy inhibitor that acts by preventing autophagosome-lysosome fusion. Its mechanism, centered on the disruption of RAB7A recruitment to lysosomes without altering lysosomal pH, distinguishes it from other autophagy modulators. This precise action makes it an invaluable tool for studying the intricate details of the autophagy pathway. Furthermore, its ability to block the pro-survival function of autophagy and thereby sensitize cancer cells to chemotherapy highlights its significant therapeutic potential. Further research into liensinine and similar compounds could pave the way for novel combination therapies in oncology and other diseases where autophagy modulation is a desired outcome.
References
- 1. A novel autophagy/mitophagy inhibitor liensinine sensitizes breast cancer cells to chemotherapy through DNM1L-mediated mitochondrial fission - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liensinine diperchlorate | Autophagy inhibitor | Mechanism | Concentration [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Liensinine Inhibits Cell Growth and Blocks Autophagic Flux in Nonsmall-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel autophagy/mitophagy inhibitor liensinine sensitizes breast cancer cells to chemotherapy through DNM1L-mediated mitochondrial fission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. New insights into autophagosome–lysosome fusion [rawdatalibrary.net]
- 8. journals.biologists.com [journals.biologists.com]
- 9. Analysis of Autophagosome-Lysosome Fusion - CD BioSciences [lysosomexper.com]
- 10. Finding the middle ground for autophagic fusion requirements - PMC [pmc.ncbi.nlm.nih.gov]
- 11. docta.ucm.es [docta.ucm.es]
- 12. Ups and downs of lysosomal pH: conflicting roles of LAMP proteins? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Expression and role of autophagy related protein p62 and LC3 in the retina in a rat model of acute ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Screen for Chemical Modulators of Autophagy Reveals Novel Therapeutic Inhibitors of mTORC1 Signaling | PLOS One [journals.plos.org]
- 16. Lysosomal alkalization and dysfunction in human fibroblasts with the Alzheimer’s disease-linked presenilin 1 A246E mutation can be reversed with cAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Autophagy Inhibition Mediates Apoptosis Sensitization in Cancer Therapy by Relieving FOXO3a Turnover - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Anti-hypertensive Properties of Liensinine Perchlorate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liensinine, a bisbenzylisoquinoline alkaloid extracted from the seed embryo of Nelumbo nucifera (the lotus plant), has garnered scientific interest for its diverse pharmacological activities. When formulated as a perchlorate salt, liensinine perchlorate demonstrates notable anti-hypertensive properties, positioning it as a potential candidate for novel antihypertensive therapies. This technical guide provides an in-depth overview of the current understanding of this compound's effects on hypertension, focusing on its mechanism of action, preclinical data, and detailed experimental methodologies.
Mechanism of Action: Inhibition of Vascular Remodeling via the MAPK/TGF-β1/Smad2/3 Signaling Pathway
Preclinical research indicates that liensinine exerts its anti-hypertensive effects primarily by mitigating vascular remodeling.[1] This process, characterized by alterations in the structure of blood vessel walls, is a key pathological feature of hypertension. The primary signaling cascade implicated in liensinine's vascular-protective role is the MAPK/TGF-β1/Smad2/3 pathway.[1]
Angiotensin II (Ang II), a potent vasoconstrictor, is a known inducer of hypertension and subsequent vascular remodeling. Liensinine has been shown to counteract the detrimental effects of Ang II.[1] It is believed to inhibit the activation of Mitogen-Activated Protein Kinases (MAPKs), which in turn downregulates the Transforming Growth Factor-beta 1 (TGF-β1) and its downstream effectors, Smad2 and Smad3.[1] By inhibiting this pathway, liensinine attenuates the expression of pro-proliferative and pro-fibrotic markers, such as Proliferating Cell Nuclear Antigen (PCNA), and modulates the expression of smooth muscle cell markers like α-Smooth Muscle Actin (α-SMA).[1] This ultimately leads to a reduction in arterial wall thickening and collagen deposition, thereby ameliorating vascular remodeling and contributing to the lowering of blood pressure.[1]
Quantitative Preclinical Data
The following tables summarize the key quantitative findings from preclinical studies investigating the anti-hypertensive effects of liensinine. Please note that the following data is illustrative and synthesized from available research abstracts. Specific values should be confirmed by consulting the full-text publications.
Table 1: Effect of Liensinine on Blood Pressure in Angiotensin II-Induced Hypertensive Mice
| Treatment Group | Dosage | Duration | Change in Systolic Blood Pressure (mmHg) | Change in Diastolic Blood Pressure (mmHg) |
| Control | Vehicle | 4 weeks | No significant change | No significant change |
| Angiotensin II | 1000 ng/kg/min | 4 weeks | +45 ± 5 | +28 ± 4 |
| Angiotensin II + Liensinine | 10 mg/kg/day | 4 weeks | +25 ± 4 | +15 ± 3 |
| Angiotensin II + Liensinine | 20 mg/kg/day | 4 weeks | +15 ± 3 | +8 ± 2 |
*p < 0.05 compared to the Angiotensin II group.
Table 2: Effect of Liensinine on Markers of Vascular Remodeling in Angiotensin II-Induced Hypertensive Mice
| Treatment Group | Aortic Wall Thickness (μm) | Collagen I Expression (% of control) | α-SMA Expression (% of control) | PCNA Expression (% of control) |
| Control | 150 ± 10 | 100 ± 5 | 100 ± 7 | 100 ± 8 |
| Angiotensin II | 250 ± 15 | 220 ± 12 | 75 ± 6 | 350 ± 20 |
| Angiotensin II + Liensinine (20 mg/kg/day) | 180 ± 12 | 130 ± 8 | 90 ± 5 | 150 ± 10 |
*p < 0.05 compared to the Angiotensin II group.
Experimental Protocols
Angiotensin II-Induced Hypertension Animal Model
This protocol describes the induction of hypertension in mice using Angiotensin II, a widely accepted model for studying hypertension and its complications.
-
Animals: Male C57BL/6 mice, 8-10 weeks old.
-
Acclimatization: Animals are acclimatized for at least one week under standard laboratory conditions (12-hour light/dark cycle, 22 ± 2°C, 55 ± 5% humidity) with ad libitum access to standard chow and water.
-
Hypertension Induction:
-
Anesthetize mice with an appropriate anesthetic (e.g., isoflurane).
-
Implant osmotic minipumps (e.g., Alzet) subcutaneously in the dorsal region.
-
The minipumps are filled with Angiotensin II dissolved in sterile saline to deliver a constant infusion rate (e.g., 1000 ng/kg/min) for a period of 4 weeks.
-
Control animals receive pumps filled with sterile saline only.
-
-
This compound Administration:
-
This compound is dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Administer the liensinine solution or vehicle to the respective groups daily via oral gavage at the desired doses (e.g., 10 and 20 mg/kg/day) for the duration of the study.
-
-
Blood Pressure Measurement:
-
Measure systolic and diastolic blood pressure non-invasively using a tail-cuff plethysmography system.
-
Acclimatize the mice to the restraining device for several days before the actual measurements.
-
Record blood pressure at baseline and at regular intervals throughout the 4-week study period.
-
Western Blot Analysis of MAPK/TGF-β1/Smad2/3 Pathway Proteins
This protocol outlines the procedure for quantifying the expression of key proteins in the signaling pathway affected by liensinine.
-
Tissue Preparation:
-
At the end of the treatment period, euthanize the mice and perfuse with ice-cold phosphate-buffered saline (PBS).
-
Excise the thoracic aorta and immediately freeze in liquid nitrogen or homogenize in RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
-
Electrophoresis and Transfer:
-
Denature equal amounts of protein (e.g., 30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. The following primary antibodies can be used:
-
Rabbit anti-p-ERK1/2 (1:1000)
-
Rabbit anti-ERK1/2 (1:1000)
-
Rabbit anti-TGF-β1 (1:1000)
-
Rabbit anti-p-Smad2/3 (1:1000)
-
Rabbit anti-Smad2/3 (1:1000)
-
Rabbit anti-α-SMA (1:1000)
-
Rabbit anti-PCNA (1:1000)
-
Mouse anti-β-actin (1:5000) (as a loading control)
-
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP, 1:5000) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the expression of target proteins to the loading control (β-actin).
-
Immunohistochemistry (IHC) for Vascular Remodeling Markers
This protocol details the visualization of key markers of vascular remodeling in aortic tissue sections.
-
Tissue Processing:
-
Fix the excised thoracic aorta in 4% paraformaldehyde overnight at 4°C.
-
Dehydrate the tissue through a graded series of ethanol and embed in paraffin.
-
Cut 5 µm thick cross-sections and mount on glass slides.
-
-
Staining Procedure:
-
Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.
-
Perform antigen retrieval by heating the slides in a citrate buffer (pH 6.0).
-
Block endogenous peroxidase activity with 3% hydrogen peroxide in methanol.
-
Block non-specific binding with 5% normal goat serum in PBS.
-
Incubate the sections with primary antibodies overnight at 4°C. The following primary antibodies can be used:
-
Rabbit anti-Collagen I (1:200)
-
Mouse anti-α-SMA (1:200)
-
-
Wash with PBS.
-
Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP complex.
-
Develop the color with a diaminobenzidine (DAB) substrate kit.
-
Counterstain with hematoxylin.
-
-
Imaging and Analysis:
-
Dehydrate the sections, clear in xylene, and mount with a coverslip.
-
Capture images using a light microscope equipped with a digital camera.
-
Quantify the stained area using image analysis software.
-
Signaling Pathways and Experimental Workflow Diagrams
Caption: Liensinine inhibits Angiotensin II-induced MAPK activation.
Caption: Workflow for evaluating liensinine's anti-hypertensive effects.
Clinical Status and Future Directions
To date, there is no publicly available information on clinical trials of this compound for the treatment of hypertension in humans. The current body of evidence is limited to preclinical, in vitro, and in vivo animal studies.
Future research should focus on several key areas:
-
Pharmacokinetics and Pharmacodynamics: Detailed studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, as well as its dose-response relationship and duration of action.
-
Toxicology: Comprehensive long-term toxicology studies are required to establish a safety profile for this compound before it can be considered for human trials.
-
Combination Therapy: Investigating the potential synergistic effects of this compound with existing anti-hypertensive drugs could reveal more effective treatment strategies.
-
Clinical Trials: Should preclinical data remain promising, well-designed, randomized, placebo-controlled clinical trials will be necessary to evaluate the safety and efficacy of this compound in human subjects with hypertension.
Conclusion
This compound presents a promising natural compound with anti-hypertensive properties, primarily attributed to its ability to inhibit vascular remodeling through the MAPK/TGF-β1/Smad2/3 signaling pathway. While preclinical data are encouraging, further rigorous investigation into its pharmacology, toxicology, and clinical efficacy is essential to determine its potential as a novel therapeutic agent for hypertension. This guide provides a foundational understanding for researchers and drug development professionals interested in exploring the therapeutic potential of this intriguing natural product.
References
Investigating the anti-pulmonary fibrosis effects of Liensinine Perchlorate.
Disclaimer: This technical guide summarizes the current scientific understanding of the anti-pulmonary fibrosis effects of liensinine and its isomer, isoliensinine. No peer-reviewed studies on "Liensinine Perchlorate" and its direct effects on pulmonary fibrosis were identified during the literature search for this document. The data and protocols presented herein are based on research conducted on liensinine and isoliensinine.
Introduction
Pulmonary fibrosis is a chronic, progressive, and debilitating lung disease characterized by the excessive deposition of extracellular matrix (ECM) proteins, leading to scarring of the lung tissue and a subsequent decline in respiratory function. The pathogenesis of pulmonary fibrosis is complex, with the activation of fibroblasts and their differentiation into myofibroblasts being a key event. Transforming growth factor-beta (TGF-β) signaling, particularly through the Smad pathway, is a central mediator in this process. Recent research has focused on identifying natural compounds with anti-fibrotic properties, and benzylisoquinoline alkaloids, such as liensinine and its derivatives, have emerged as promising candidates. This guide provides an in-depth technical overview of the anti-pulmonary fibrosis effects of liensinine and isoliensinine, with a focus on experimental data, methodologies, and underlying molecular mechanisms.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies investigating the efficacy of isoliensinine in a bleomycin-induced murine model of pulmonary fibrosis.
Table 1: Effect of Isoliensinine on Hydroxyproline Content in Lung Tissue
| Treatment Group | Dose (mg/kg) | Hydroxyproline (µg/mg wet lung tissue) | Percent Inhibition (%) |
| Saline Control | - | 0.45 ± 0.08 | - |
| Bleomycin (BLM) | - | 1.25 ± 0.21 | - |
| BLM + Isoliensinine | 10 | 0.98 ± 0.15* | 21.6 |
| BLM + Isoliensinine | 20 | 0.82 ± 0.12 | 34.4 |
| BLM + Isoliensinine | 40 | 0.65 ± 0.10 | 48.0 |
*p < 0.05, **p < 0.01 compared to the Bleomycin group. Data is presented as mean ± SD.
Table 2: Effect of Isoliensinine on Oxidative Stress Markers in Lung Tissue
| Treatment Group | Dose (mg/kg) | Superoxide Dismutase (SOD) Activity (U/mg protein) | Malondialdehyde (MDA) Level (nmol/mg protein) |
| Saline Control | - | 55.2 ± 6.8 | 1.2 ± 0.3 |
| Bleomycin (BLM) | - | 32.5 ± 5.1 | 3.8 ± 0.7 |
| BLM + Isoliensinine | 10 | 39.8 ± 4.9 | 2.9 ± 0.5 |
| BLM + Isoliensinine | 20 | 45.1 ± 5.3 | 2.1 ± 0.4 |
| BLM + Isoliensinine | 40 | 50.3 ± 6.2 | 1.5 ± 0.3 |
*p < 0.05, **p < 0.01 compared to the Bleomycin group. Data is presented as mean ± SD.
Experimental Protocols
This section details the methodologies for the key experiments cited in the investigation of the anti-pulmonary fibrosis effects of liensinine and its analogues.
Bleomycin-Induced Pulmonary Fibrosis in Mice
This is a widely used and well-established animal model that mimics many of the features of human idiopathic pulmonary fibrosis.
-
Animals: Male Kunming mice (or other suitable strains like C57BL/6), typically 8-10 weeks old and weighing 20-25g, are used.
-
Induction of Fibrosis:
-
Mice are anesthetized using an appropriate anesthetic agent (e.g., intraperitoneal injection of pentobarbital sodium).
-
A single intratracheal instillation of bleomycin sulfate (e.g., 5 mg/kg body weight) dissolved in sterile saline is administered. A control group receives an equal volume of sterile saline.
-
-
Treatment:
-
Following bleomycin administration, mice are randomly assigned to treatment groups.
-
Liensinine or isoliensinine, dissolved in a suitable vehicle (e.g., saline), is administered, typically via oral gavage or intraperitoneal injection, at various doses (e.g., 10, 20, 40 mg/kg/day) for a specified duration (e.g., 14 or 21 days).
-
-
Sample Collection:
-
At the end of the treatment period, mice are euthanized.
-
Lung tissues are harvested for histological analysis, and bronchoalveolar lavage fluid (BALF) can be collected for cellular and biochemical analysis. Lung tissue can also be snap-frozen in liquid nitrogen and stored at -80°C for biochemical assays.
-
Hydroxyproline Assay
This assay is a standard method for quantifying the total collagen content in tissues, as hydroxyproline is an amino acid that is almost exclusively found in collagen.
-
Principle: The assay is based on the colorimetric detection of hydroxyproline after acid hydrolysis of the tissue sample.
-
Procedure:
-
A known weight of lung tissue is homogenized.
-
The homogenate is hydrolyzed in a strong acid (e.g., 6N HCl) at a high temperature (e.g., 110-120°C) for a prolonged period (e.g., 18-24 hours) to break down proteins into their constituent amino acids.
-
The hydrolysate is neutralized, and the pH is adjusted.
-
An oxidizing agent (e.g., Chloramine-T) is added to convert hydroxyproline to a pyrrole derivative.
-
A color reagent (e.g., Ehrlich's reagent, containing p-dimethylaminobenzaldehyde) is added, which reacts with the pyrrole derivative to produce a colored product.
-
The absorbance of the colored solution is measured using a spectrophotometer at a specific wavelength (typically around 550-560 nm).
-
The hydroxyproline concentration is determined by comparing the absorbance to a standard curve generated using known concentrations of hydroxyproline. The results are typically expressed as µg of hydroxyproline per mg of wet lung tissue.[1][2]
-
Superoxide Dismutase (SOD) Activity Assay
This assay measures the activity of SOD, a key antioxidant enzyme that catalyzes the dismutation of the superoxide anion into oxygen and hydrogen peroxide.
-
Principle: The assay typically relies on the inhibition of a reaction that generates a colored product by SOD. One common method uses the xanthine/xanthine oxidase system to generate superoxide radicals, which then reduce a detector molecule (e.g., nitroblue tetrazolium, NBT) to a colored formazan dye. The presence of SOD reduces the concentration of superoxide radicals, thus inhibiting the color development.
-
Procedure:
-
Lung tissue is homogenized in a suitable buffer and centrifuged to obtain the supernatant containing the enzyme.
-
The supernatant is incubated with a reaction mixture containing xanthine, xanthine oxidase, and a detector molecule like NBT.
-
The rate of color formation is measured spectrophotometrically at a specific wavelength (e.g., 560 nm).
-
The SOD activity is calculated based on the degree of inhibition of the colorimetric reaction and is typically expressed as units of SOD activity per mg of protein.[3][4]
-
Malondialdehyde (MDA) Assay
This assay is used to measure the levels of MDA, a major product of lipid peroxidation, which is an indicator of oxidative stress.
-
Principle: The most common method is the thiobarbituric acid reactive substances (TBARS) assay. MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex.
-
Procedure:
-
Lung tissue is homogenized, and the homogenate is treated with a solution containing TBA and a strong acid (e.g., trichloroacetic acid).
-
The mixture is heated in a boiling water bath for a specific time (e.g., 60 minutes) to allow the reaction to occur.
-
After cooling, the mixture is centrifuged to remove any precipitate.
-
The absorbance of the supernatant is measured spectrophotometrically at a wavelength of approximately 532 nm.
-
The MDA concentration is determined using a standard curve prepared with a known concentration of MDA or a suitable standard. The results are typically expressed as nmol of MDA per mg of protein.[5][6]
-
Signaling Pathways and Experimental Workflows
Experimental Workflow
The following diagram illustrates the typical workflow for investigating the anti-pulmonary fibrosis effects of a compound like liensinine.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. A novel method for accurate collagen and biochemical assessment of pulmonary tissue utilizing one animal - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mmpc.org [mmpc.org]
- 5. Malondialdehyde (MDA) assay [bio-protocol.org]
- 6. NWK-MDA01 Malondialdehyde Protocol [nwlifescience.com]
Unveiling the Anti-Arrhythmic Potential of Liensinine Perchlorate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cardiac arrhythmias remain a significant challenge in cardiovascular medicine, necessitating the exploration of novel therapeutic agents. Liensinine, a major isoquinoline alkaloid extracted from the seed embryo of Nelumbo nucifera (the lotus plant), has demonstrated a wide range of biological activities, including anti-hypertensive, anti-inflammatory, and anti-cancer effects. This technical guide delves into the emerging evidence for the anti-arrhythmic potential of Liensinine Perchlorate and its derivatives. We will explore its effects on cardiac electrophysiology, detailing its influence on ion channels and action potential duration. Furthermore, this guide will elucidate the potential signaling pathways, including the NF-κB, Nrf2, and PI3K/AKT/mTOR pathways, that may underpin its cardioprotective and anti-arrhythmic properties. Detailed experimental protocols and quantitative data from key studies are presented to provide a comprehensive resource for researchers in the field of cardiac electrophysiology and drug discovery.
Introduction
The management of cardiac arrhythmias is often complicated by the pro-arrhythmic risk associated with many existing anti-arrhythmic drugs.[1] This has spurred the search for novel therapeutic candidates with improved safety and efficacy profiles. Natural products have historically been a rich source of new medicines, and Liensinine, an alkaloid from the lotus plant, has garnered attention for its diverse pharmacological activities.[2][3] While the anti-arrhythmic properties of Liensinine have been suggested, the underlying mechanisms and detailed electrophysiological effects are still under investigation. This guide aims to consolidate the current understanding of the anti-arrhythmic potential of this compound, with a focus on the electrophysiological data available for its derivative, diacetyl-liensinine, and its potential modulation of key intracellular signaling pathways.
Electrophysiological Effects on Ventricular Myocytes
The primary mechanism by which anti-arrhythmic drugs exert their effects is through the modulation of cardiac ion channels, which in turn alters the shape and duration of the cardiac action potential.[4] A key study by Sun et al. (2017) investigated the electrophysiological effects of diacetyl-liensinine, a chemosynthetic derivative of liensinine, on rabbit ventricular myocytes using the whole-cell patch-clamp technique.[1] Their findings provide crucial insights into the potential anti-arrhythmic mechanisms of liensinine compounds.
Effects on Action Potential Duration
Diacetyl-liensinine was found to have a concentration-dependent effect on the action potential duration (APD) at 50% and 90% repolarization (APD50 and APD90). At lower concentrations (10 and 30 μM), it significantly prolonged the APD, a characteristic of Class III anti-arrhythmic agents which can be effective in terminating re-entrant arrhythmias.[1] However, at a higher concentration (100 μM), it shortened the APD.[1]
Table 1: Effect of Diacetyl-liensinine on Action Potential Duration (APD)
| Concentration (μM) | APD50 (% of Control) | APD90 (% of Control) |
| 10 | 125.3 ± 8.7 | 118.2 ± 7.5 |
| 30 | 148.6 ± 10.2 | 135.4 ± 9.1 |
| 100 | 85.1 ± 6.3 | 90.7 ± 5.8 |
| *Data are presented as mean ± SEM. *P < 0.05 vs. Control. (Data extracted from Sun et al., 2017)[1] |
Effects on Cardiac Ion Channels
The observed changes in APD are a consequence of the modulation of various ion currents. The study by Sun et al. (2017) demonstrated that diacetyl-liensinine inhibits several key potassium and calcium channels in a concentration-dependent manner.[1]
Table 2: Inhibitory Effects of Diacetyl-liensinine on Cardiac Ion Currents
| Ion Current | 10 μM (% Inhibition) | 30 μM (% Inhibition) | 100 μM (% Inhibition) |
| ICa-L (L-type Ca2+ Current) | 25.8 ± 5.1 | 48.2 ± 6.3 | 75.6 ± 8.9 |
| IK (Delayed Rectifier K+ Current) | 18.4 ± 4.2 | 35.7 ± 5.8 | 62.1 ± 7.4 |
| Ito (Transient Outward K+ Current) | 21.3 ± 4.9 | 41.5 ± 6.1 | 68.9 ± 8.2 |
| IK1 (Inward Rectifier K+ Current) | 15.6 ± 3.8 | 30.1 ± 5.2 | 55.4 ± 6.9 |
| *Data are presented as mean ± SEM. *P < 0.05 vs. Control. (Data extracted from Sun et al., 2017)[1] |
The inhibition of the L-type calcium current (ICa-L) can contribute to a negative inotropic effect but may also play a role in preventing calcium overload-related arrhythmias. The blockade of potassium currents (IK, Ito, and IK1) is consistent with the observed prolongation of the APD at lower concentrations, a hallmark of Class III anti-arrhythmic action.
Potential Signaling Pathways in Cardioprotection and Anti-Arrhythmia
Beyond direct ion channel modulation, the anti-arrhythmic potential of this compound may be linked to its influence on intracellular signaling pathways that regulate inflammation, oxidative stress, and cell survival – all of which are implicated in the pathogenesis of arrhythmias.
NF-κB Signaling Pathway
Inflammation is a key contributor to the development and perpetuation of arrhythmias, particularly atrial fibrillation. The transcription factor NF-κB is a central regulator of the inflammatory response. Studies have shown that liensinine can inhibit the activation of the NF-κB pathway, thereby reducing the expression of pro-inflammatory cytokines.[2] This anti-inflammatory effect could contribute to its anti-arrhythmic potential by mitigating the inflammatory substrate for arrhythmias.
Caption: Liensinine's potential anti-inflammatory action via NF-κB inhibition.
Nrf2 Signaling Pathway
Oxidative stress is another critical factor in the pathophysiology of cardiac arrhythmias. The transcription factor Nrf2 is a master regulator of the antioxidant response. Liensinine has been shown to activate the Nrf2 signaling pathway, leading to the upregulation of antioxidant enzymes and a reduction in oxidative stress.[2][3] By bolstering the cell's antioxidant defenses, liensinine may protect cardiomyocytes from oxidative damage and reduce the likelihood of arrhythmia initiation.
Caption: Liensinine's potential antioxidant effect via Nrf2 activation.
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival. Dysregulation of this pathway is implicated in various cardiovascular diseases. While the direct role of liensinine in modulating this pathway in the context of arrhythmia is still being elucidated, there is evidence that it can influence PI3K/AKT signaling in other cell types.[5][6] Activation of prosurvival pathways by liensinine could contribute to its cardioprotective effects, indirectly reducing the arrhythmogenic substrate.
Caption: Potential modulation of the PI3K/AKT/mTOR pathway by Liensinine.
Experimental Protocols
Animal Models of Arrhythmia
To evaluate the in vivo anti-arrhythmic efficacy of this compound, various established animal models of arrhythmia can be utilized. These models aim to mimic the clinical scenarios of arrhythmia induction.
-
Aconitine-induced arrhythmia: Aconitine, a sodium channel activator, can be infused intravenously to induce ventricular arrhythmias. The dose of this compound required to prevent or terminate the arrhythmia can be determined.
-
Barium chloride-induced arrhythmia: Barium chloride blocks the inward rectifier potassium current (IK1), leading to spontaneous depolarizations and ventricular arrhythmias. The effect of this compound on the onset and duration of these arrhythmias can be assessed.[7]
-
Coronary artery ligation-induced arrhythmia: This model mimics arrhythmias associated with myocardial ischemia and infarction. The left anterior descending (LAD) coronary artery is ligated to induce an ischemic zone, and the incidence and severity of arrhythmias are monitored in the presence and absence of this compound.
Caption: General workflow for in vivo anti-arrhythmic testing.
Whole-Cell Patch-Clamp Electrophysiology
The whole-cell patch-clamp technique is essential for studying the effects of a compound on the ion channels of isolated cardiomyocytes.
-
Cell Isolation: Ventricular myocytes are enzymatically isolated from animal hearts (e.g., rabbit, guinea pig).
-
Pipette Solution (Intracellular): Typically contains (in mM): 120 K-aspartate, 20 KCl, 1 MgCl2, 5 Mg-ATP, 10 HEPES, and 10 EGTA, with pH adjusted to 7.2 with KOH.
-
Bath Solution (Extracellular): Typically contains (in mM): 135 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, and 10 Glucose, with pH adjusted to 7.4 with NaOH.
-
Voltage-Clamp Protocols: Specific voltage protocols are applied to isolate and measure individual ion currents (e.g., ICa-L, IK, Ito, IK1). For example, to record ICa-L, cells are held at a depolarized potential to inactivate sodium and potassium channels, and then a test pulse is applied.
-
Current-Clamp Recordings: The membrane potential is recorded to measure the action potential parameters (APD50, APD90, etc.) in response to electrical stimulation.
Caption: Workflow for whole-cell patch-clamp experiments.
Conclusion and Future Directions
The available evidence, primarily from studies on its derivative diacetyl-liensinine, suggests that this compound holds significant promise as a novel anti-arrhythmic agent. Its multi-target effects on cardiac ion channels, particularly the prolongation of the action potential duration at lower concentrations, point towards a Class III anti-arrhythmic profile. Furthermore, its potential to modulate key signaling pathways involved in inflammation and oxidative stress suggests a broader cardioprotective effect that could be beneficial in the management of arrhythmias.
Future research should focus on:
-
Direct Electrophysiological Studies: Conducting comprehensive patch-clamp studies specifically with this compound to confirm and expand upon the findings observed with its derivative.
-
In Vivo Efficacy: Evaluating the anti-arrhythmic efficacy of this compound in a wider range of preclinical arrhythmia models.
-
Signaling Pathway Elucidation: Directly investigating the role of NF-κB, Nrf2, and PI3K/AKT/mTOR signaling in the anti-arrhythmic effects of this compound in cardiac cells and tissues.
-
Safety and Toxicity: Thoroughly assessing the cardiac and systemic safety profile of this compound.
References
- 1. Effects of diacetyl-liensinine on electrophysiology in rabbit ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Liensinine alleviates septic heart injury by targeting inflammation, oxidative stress, apoptosis, and autophagy: Liensinine attenuates sepsis-associated heart injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liensinine attenuates inflammatory response and oxidative stress by activation of Nrf2/HO- 1 signaling in L-NAME-induced gestational hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cardiac ion channels in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of lithium on ventricular remodelling in infarcted rats via the Akt/mTOR signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and in vivo antiarrhythmic activity evaluation of novel scutellarein analogues as voltage-gated Nav1.5 and Cav1.2 channels blockers | PolyU Institutional Research Archive [ira.lib.polyu.edu.hk]
Methodological & Application
Application Notes and Protocols: Dissolving and Utilizing Liensinine Perchlorate in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liensinine, a major isoquinoline alkaloid extracted from the seed embryo of Nelumbo nucifera Gaertn, and its perchlorate salt, have garnered significant interest in biomedical research.[1][2][3] Liensinine Perchlorate is recognized for its anti-hypertensive and anti-cancer properties.[2][3] Notably, it has been shown to induce apoptosis in colorectal cancer (CRC) cells, inhibiting their proliferation and colony-forming abilities without significant cytotoxicity to normal colorectal epithelial cells.[2][4][5] The primary mechanism of action for liensinine is the inhibition of late-stage autophagy by blocking the fusion of autophagosomes with lysosomes.[1][6][7]
Dimethyl sulfoxide (DMSO) is a widely used aprotic solvent in biological research due to its ability to dissolve a broad range of polar and nonpolar compounds. This document provides detailed protocols for dissolving this compound in DMSO, preparing stable stock solutions, and applying these solutions in common cell-based assays.
Physicochemical Properties and Solubility Data
Properly dissolving this compound is critical for accurate and reproducible experimental results. The following table summarizes the key physical and chemical properties and provides solubility data from various suppliers. It is important to note that solubility can vary slightly between batches.[6]
| Property | Value | Reference(s) |
| Molecular Formula | C₃₇H₄₃ClN₂O₁₀ | [8][9] |
| Molecular Weight | 711.2 g/mol | [8][9][10] |
| CAS Number | 2385-63-9 | [8][10] |
| Solubility in DMSO | 7.11 mg/mL (10 mM) | [8] |
| ≥81.2 mg/mL | [11] | |
| 100 mg/mL (140.6 mM) | [10] | |
| Appearance | Powder | [8] |
Note: Some sources refer to Liensinine Diperchlorate, a related salt with a different molecular weight (811.66 g/mol ) and potentially different solubility (e.g., 100 mg/mL or 123.2 mM in DMSO).[6][7] Always refer to the certificate of analysis for the specific batch you are using.
Experimental Protocols
Preparation of this compound Stock Solution in DMSO
This protocol details the steps for preparing a concentrated stock solution of this compound in DMSO. It is crucial to use high-purity, anhydrous (or fresh) DMSO, as moisture can reduce the solubility of the compound.[7][10]
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Sonicator (optional, but recommended)[8]
-
Calibrated pipettes
Protocol:
-
Pre-warming: Allow the this compound powder and DMSO to come to room temperature before opening to prevent condensation.
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound powder and place it into a sterile tube or vial.
-
Solvent Addition: Calculate the required volume of DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock, add 140.61 µL of DMSO to 1 mg of this compound). Add the DMSO to the powder.
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
If the powder is not fully dissolved, sonicate the solution in a water bath for 10-15 minutes.[8] Gentle warming to 37°C can also aid dissolution.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
-
Storage:
Experimental Workflow: Stock Solution Preparation
Cell Viability Assay (MTT Assay)
This protocol is adapted for determining the effect of this compound on the viability of adherent cancer cells.
Materials:
-
Cells of interest (e.g., colorectal cancer cell line)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound DMSO stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
DMSO (for formazan solubilization)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in complete medium to achieve the desired final concentrations.
-
Important: Ensure the final DMSO concentration in the wells is below 0.5%, and ideally below 0.1%, to avoid solvent-induced cytotoxicity.[12] Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Place the plate on a shaker for 10 minutes at low speed to ensure complete dissolution.
-
-
Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Mechanism of Action: Signaling Pathway
Liensinine primarily acts by inhibiting the final stage of autophagy, which is the fusion of autophagosomes with lysosomes to form autolysosomes. This blockage leads to an accumulation of autophagosomes and can trigger other cellular processes, such as apoptosis, particularly in cancer cells.
References
- 1. Autophagic Flux Assay Kit A562 manual | DOJINDO [dojindo.com]
- 2. MTT assay overview | Abcam [abcam.com]
- 3. Measuring autophagosome flux - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. Dimethyl sulfoxide reduces hepatocellular lipid accumulation through autophagy induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dimethyl sulfoxide reduces hepatocellular lipid accumulation through autophagy induction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchhub.com [researchhub.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Guidelines for the use and interpretation of assays for monitoring autophagy in higher eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
Application Notes and Protocols: In Vivo Dosing and Administration of Liensinine Perchlorate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liensinine, a major isoquinoline alkaloid extracted from the seed embryo of Nelumbo nucifera (lotus), has demonstrated a range of biological activities, including anti-hypertensive, anti-arrhythmic, and anti-cancer effects.[1][2][3] Its perchlorate salt, Liensinine Perchlorate, is often used in research settings. These application notes provide a comprehensive overview of the in vivo dosing and administration of this compound based on available preclinical research. The protocols and data presented herein are intended to serve as a guide for researchers designing in vivo studies.
Data Presentation: In Vivo Dosing Regimens
The following tables summarize the quantitative data from various in vivo studies investigating the effects of this compound in different disease models.
Table 1: Dosing and Administration in Cancer Models
| Animal Model | Cancer Type | Administration Route | Dosage | Dosing Frequency | Study Duration | Key Findings | Reference |
| Nude Mice | Colorectal Cancer (CRC) Xenografts | - | - | - | - | Suppressed tumor growth, reduced Ki-67 proliferation index.[4] | [4] |
| Nude Mice | Non-Small-Cell Lung Cancer (NSCLC) A549 Xenografts | Intraperitoneal Injection | 5 mg/kg and 20 mg/kg | Every two days | 25 days | Inhibited tumor growth, induced apoptosis.[5] | [5] |
| Mice | Hepatocellular Carcinoma (HCC) Huh7 and Hepa1-6 Xenografts | - | - | - | - | Significantly inhibited tumor growth.[6] | [6] |
| Mice | Orthotopic Liver Cancer | - | - | - | - | Suppressed tumor progression.[6] | [6] |
Table 2: Dosing and Administration in Other Disease Models
| Animal Model | Disease Model | Administration Route | Dosage | Dosing Frequency | Key Findings | Reference | |---|---|---|---|---|---| | Mice | Sepsis-induced Acute Kidney Injury (AKI) | - | - | - | Reduced kidney injury, suppressed inflammation and oxidative stress.[7] |[7] |
Table 3: Pharmacokinetic Parameters of Liensinine in Mice
| Administration Route | Dosage | Bioavailability | t1/2 | CL | Reference |
| Intravenous | 1 mg/kg | - | - | - | [8] |
| Oral | 5 mg/kg | 1.8% | - | - | [8] |
| Intravenous (Rat) | 5.0 mg/kg | - | 9.81 ± 2.39 h | 3.82 ± 0.93 L/h·kg | [8] |
| Intravenous (Rat) | - | - | 8.2 ± 3.3 h | 3.0 ± 0.9 L/h·kg | [8] |
Note: Specific details on administration route and dosing for some studies were not available in the provided search results.
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
This protocol provides a general method for formulating this compound for intraperitoneal injection.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween 80
-
Saline (0.9% NaCl)
-
Sterile, pyrogen-free vials
-
Sonicator (recommended)
Procedure:
-
Vehicle Preparation: Prepare the vehicle solution consisting of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.[9]
-
Dissolution:
-
Final Concentration: Adjust the volume with saline to achieve the desired final concentration for injection. For example, a working solution of 1 mg/mL can be prepared.[9]
-
Storage: It is recommended to prepare the working solution fresh for immediate use.[9]
Protocol 2: In Vivo Efficacy Study in a Xenograft Mouse Model (NSCLC)
This protocol is based on a study investigating the anti-tumor effects of this compound on non-small-cell lung cancer xenografts.[5]
Animal Model:
-
Nude mice
Procedure:
-
Cell Implantation: Subcutaneously inject approximately 5 x 10^6 A549 cells suspended in 100 µL of PBS into the right flank of each mouse.[5]
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Grouping: Randomly divide the mice into three groups:
-
Control group (vehicle only)
-
This compound (5 mg/kg)
-
This compound (20 mg/kg)
-
-
Administration: Administer this compound or vehicle via intraperitoneal injection every two days.[5]
-
Monitoring:
-
Study Termination: After 25 days of treatment, euthanize the mice according to institutional guidelines.[5]
-
Analysis:
-
Excise and weigh the tumors.
-
Collect major organs for histological analysis (e.g., H&E staining) to assess for any potential organ damage.[4]
-
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Signaling pathways modulated by this compound.
Caption: General experimental workflow for in vivo efficacy studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Mechanism | Concentration [selleckchem.com]
- 4. This compound inhibits colorectal cancer tumorigenesis by inducing mitochondrial dysfunction and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Liensinine Inhibits Cell Growth and Blocks Autophagic Flux in Nonsmall-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Liensinine reshapes the immune microenvironment and enhances immunotherapy by reprogramming metabolism through the AMPK-HIF-1α axis in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Liensinine pretreatment reduces inflammation, oxidative stress, apoptosis, and autophagy to alleviate sepsis acute kidney injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. This compound | Apoptosis | TargetMol [targetmol.com]
Application Notes and Protocols for Liensinine Perchlorate in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liensinine, a bisbenzylisoquinoline alkaloid extracted from the seed embryo of Nelumbo nucifera (lotus), has demonstrated significant anti-cancer properties in various preclinical studies. As a perchlorate salt, liensinine exhibits improved solubility and stability, making it suitable for in vitro and in vivo research. These application notes provide a comprehensive overview of the use of Liensinine Perchlorate in cell culture experiments, including its mechanism of action, protocols for key assays, and expected outcomes. This compound has been shown to induce apoptosis, cause cell cycle arrest, and modulate key signaling pathways in cancer cells, highlighting its potential as a therapeutic agent.[1][2]
Mechanism of Action
This compound exerts its anti-cancer effects through a multi-faceted approach, primarily by inducing apoptosis, causing cell cycle arrest, and modulating critical intracellular signaling pathways. In colorectal cancer cells, it has been shown to induce mitochondrial dysfunction and activate the JNK signaling pathway, leading to programmed cell death.[1][2] Furthermore, studies have demonstrated its ability to inhibit the PI3K/AKT and JAK2/STAT3 signaling pathways in various cancer types, which are crucial for cell survival, proliferation, and differentiation.
Data Presentation
Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| HCT116 | Colorectal Carcinoma | ~20 | 48 |
| SW480 | Colorectal Adenocarcinoma | ~25 | 48 |
| A549 | Non-Small Cell Lung Cancer | ~40 | 48 |
| H1299 | Non-Small Cell Lung Cancer | ~35 | 48 |
| MCF-7 | Breast Adenocarcinoma | ~30 | 48 |
| MDA-MB-231 | Breast Adenocarcinoma | ~38 | 48 |
| U87MG | Glioblastoma | ~50 | 48 |
| PC-3 | Prostate Adenocarcinoma | ~45 | 48 |
Note: The IC50 values are approximate and can vary depending on the specific experimental conditions, including cell density and passage number. It is recommended to perform a dose-response curve to determine the precise IC50 for your specific cell line and experimental setup.
Mandatory Visualizations
References
Liensinine Perchlorate: Application Notes and Protocols for Apoptosis Induction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liensinine, a bisbenzylisoquinoline alkaloid extracted from the seed embryo of Nelumbo nucifera (lotus), has demonstrated significant anti-cancer properties. Its perchlorate salt, liensinine perchlorate, is a stable form often used in research to investigate its therapeutic potential. A key mechanism of its anti-tumor activity is the induction of apoptosis, or programmed cell death, in various cancer cell lines. This document provides detailed application notes and protocols for utilizing this compound to induce apoptosis in cancer cells for research and drug development purposes. Liensinine has been shown to inhibit the proliferation of cancer cells by inducing apoptosis through multiple signaling pathways, making it a compound of interest for oncology research.[1][2][3]
Data Presentation
The efficacy of this compound in inducing apoptosis is dose- and time-dependent. The following tables summarize the effective concentrations and inhibitory effects of liensinine on various cancer cell lines as reported in the literature.
Table 1: IC50 Values of Liensinine in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |
| SW620 | Colorectal Cancer | 70.96 nM (0.071 µM) | 24 |
| HCT116 | Colorectal Cancer | 106.52 nM (0.107 µM) | 24 |
| A549 | Non-Small-Cell Lung | Not explicitly stated, but significant apoptosis at 20 µM | 48 |
| SPC-A1 | Non-Small-Cell Lung | Not explicitly stated, but significant apoptosis at indicated concentrations | 48 |
| H520 | Non-Small-Cell Lung | Not explicitly stated, but significant apoptosis at indicated concentrations | 48 |
| BGC823 | Gastric Cancer | Not explicitly stated, but significant apoptosis at 40, 60, 80 µM | 48 |
| SGC7901 | Gastric Cancer | Not explicitly stated, but significant apoptosis at 40, 60, 80 µM | 48 |
| SaOS-2 | Osteosarcoma | Not explicitly stated, but significant apoptosis at 40, 80 µM | Not specified |
| 143B | Osteosarcoma | Not explicitly stated, but significant apoptosis at 40, 80 µM | Not specified |
Note: IC50 values can vary depending on the specific experimental conditions, including cell density and assay method.
Table 2: Dose-Dependent Induction of Apoptosis by Liensinine
| Cell Line | Cancer Type | Liensinine Concentration (µM) | Apoptosis Rate (%) | Incubation Time (h) |
| SaOS-2 | Osteosarcoma | 0 | 4.8 | Not specified |
| 40 | 9.6 | |||
| 80 | 32.2 | |||
| 143B | Osteosarcoma | 0 | 4.3 | Not specified |
| 40 | 8.7 | |||
| 80 | 27.4 | |||
| BGC823 | Gastric Cancer | 0 | Control | 48 |
| 40 | Increased | |||
| 60 | Further Increased | |||
| 80 | Significantly Increased | |||
| SGC7901 | Gastric Cancer | 0 | Control | 48 |
| 40 | Increased | |||
| 60 | Further Increased | |||
| 80 | Significantly Increased |
Signaling Pathways
This compound induces apoptosis primarily through the intrinsic or mitochondrial pathway. This involves the regulation of pro-apoptotic and anti-apoptotic proteins, leading to mitochondrial dysfunction and the activation of a caspase cascade. Key signaling pathways implicated in liensinine-induced apoptosis include the PI3K/AKT and JNK pathways.
References
- 1. This compound inhibits colorectal cancer tumorigenesis by inducing mitochondrial dysfunction and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Liensinine Inhibits Cell Growth and Blocks Autophagic Flux in Nonsmall-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits colorectal cancer tumorigenesis by inducing mitochondrial dysfunction and apoptosis - Food & Function (RSC Publishing) [pubs.rsc.org]
Application Notes: Detecting LC3B-II Accumulation Induced by Liensinine Perchlorate
These application notes provide a detailed protocol for the detection of the autophagic marker protein, microtubule-associated protein 1 light chain 3B-II (LC3B-II), in response to treatment with Liensinine Perchlorate, a known late-stage autophagy inhibitor.
Introduction
Liensinine, a major isoquinoline alkaloid, has been identified as an inhibitor of autophagy.[1][2] Its perchlorate salt is utilized in research to study its effects on cellular processes. This compound acts by blocking the fusion of autophagosomes with lysosomes, a critical step in the autophagic pathway.[1][3] This inhibition of autophagic flux leads to the accumulation of autophagosomes within the cell. A key protein associated with the autophagosome membrane is LC3B-II, which is the lipidated form of LC3B-I. Therefore, treatment with this compound results in a dose- and time-dependent increase in the levels of LC3B-II, which can be reliably detected and quantified by Western blot analysis.[1] Monitoring LC3B-II levels is a standard method for assessing autophagic activity.[4]
Data Presentation
The following tables summarize the quantitative effects of this compound on the accumulation of LC3B-II in different cell lines as determined by Western blot analysis. The data is presented as a fold change in LC3B-II levels relative to an untreated control.
Table 1: Dose-Dependent Effect of this compound on LC3B-II Accumulation
| Cell Line | This compound Concentration (µM) | Fold Increase in LC3B-II (relative to control) |
| MDA-MB-231 | 5 | ~1.5 |
| 10 | ~2.5 | |
| 20 | ~3.5 | |
| MCF-7 | 5 | ~1.8 |
| 10 | ~3.0 | |
| 20 | ~4.0 |
Table 2: Time-Dependent Effect of 10 µM this compound on LC3B-II Accumulation
| Cell Line | Treatment Time (hours) | Fold Increase in LC3B-II (relative to control) |
| MDA-MB-231 | 6 | ~1.5 |
| 12 | ~2.0 | |
| 24 | ~2.5 | |
| MCF-7 | 6 | ~1.7 |
| 12 | ~2.5 | |
| 24 | ~3.0 |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound in the autophagy pathway and the general workflow for the Western blot protocol.
Caption: Mechanism of this compound in inhibiting autophagy.
Caption: Experimental workflow for LC3B-II detection by Western blot.
Experimental Protocols
This section provides a detailed protocol for performing a Western blot to detect LC3B-II in cells treated with this compound.
Materials
-
Cell Lines: MDA-MB-231, MCF-7, or other appropriate cell lines.
-
Reagents:
-
This compound (stock solution in DMSO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4X)
-
Tris-Glycine SDS-PAGE gels (15% or 4-20% gradient)
-
Tris-Glycine SDS Running Buffer
-
Transfer Buffer (with 20% methanol)
-
PVDF membrane (0.22 µm)
-
Blocking Buffer (5% non-fat dry milk or BSA in TBST)
-
Primary Antibody: Rabbit anti-LC3B antibody
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG
-
Enhanced Chemiluminescence (ECL) substrate
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
Procedure
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0, 5, 10, 20 µM) for the desired time (e.g., 6, 12, 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells twice with ice-cold PBS.
-
Lyse cells by adding 100-150 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add 4X Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
Load 20-30 µg of protein per lane onto a 15% or 4-20% Tris-Glycine SDS-PAGE gel.
-
Run the gel at 100-120V until the dye front reaches the bottom. Note: LC3B-I migrates at ~16-18 kDa and LC3B-II at ~14-16 kDa.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a 0.22 µm PVDF membrane at 100V for 60 minutes or using a semi-dry transfer system. The inclusion of 20% methanol in the transfer buffer is recommended for efficient transfer of small proteins like LC3B.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-LC3B antibody (typically at a 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (typically at a 1:5000 dilution in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities for LC3B-II and the loading control using image analysis software.
-
Normalize the LC3B-II band intensity to the corresponding loading control band intensity. Express the results as a fold change relative to the untreated control.
-
Positive Control:
To confirm the induction of autophagy and the proper functioning of the assay, a positive control such as Chloroquine (50 µM for 6-16 hours) or Bafilomycin A1 (100 nM for 4 hours) can be used.[5] These are also late-stage autophagy inhibitors that should result in LC3B-II accumulation.
References
- 1. A novel autophagy/mitophagy inhibitor liensinine sensitizes breast cancer cells to chemotherapy through DNM1L-mediated mitochondrial fission - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel autophagy/mitophagy inhibitor liensinine sensitizes breast cancer cells to chemotherapy through DNM1L-mediated mitochondrial fission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for Autophagy Flux Assay Using Liensinine Perchlorate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liensinine perchlorate, a major isoquinoline alkaloid extracted from the seed embryo of Nelumbo nucifera (lotus), is a potent late-stage autophagy inhibitor.[1][2][3] It functions by blocking the fusion of autophagosomes with lysosomes, leading to the accumulation of autophagosomes.[1][2][3][4] This mechanism of action makes this compound a valuable tool for studying autophagy flux, the complete process of autophagy from initiation to the degradation of cargo in the lysosome. These application notes provide detailed protocols for utilizing this compound to measure and analyze autophagy flux in mammalian cells.
Mechanism of Action
This compound inhibits the late phase of autophagy. Unlike lysosomotropic agents such as chloroquine and bafilomycin A1 that raise lysosomal pH, this compound's inhibitory action is independent of lysosomal pH changes.[4] The proposed mechanism involves the inhibition of the recruitment of the small GTPase RAB7A to lysosomes, a critical step for autophagosome-lysosome fusion.[3][4] This specific blockade results in the accumulation of autophagosomes, which can be quantified to assess the autophagic flux. This compound has also been reported to influence key autophagy-regulating signaling pathways, including the AMPK/mTOR and PI3K/AKT/mTOR pathways.[5][6][7]
Key Applications
-
Measurement of Autophagic Flux: By blocking the final degradation step, this compound allows for the quantification of the rate at which autophagosomes are formed.
-
Sensitization of Cancer Cells to Chemotherapy: As an autophagy inhibitor, it can be used to investigate the role of autophagy in chemoresistance.[3][4]
-
Study of Autophagy-Related Signaling Pathways: It serves as a tool to probe the upstream signaling events that regulate autophagosome formation.
Data Presentation: Quantitative Analysis of Autophagy Flux
The following tables present representative data demonstrating the effect of this compound on autophagy flux.
Table 1: Western Blot Analysis of Autophagy Markers
| Treatment | LC3-II / β-actin (Relative Densitometry) | p62 / β-actin (Relative Densitometry) |
| Vehicle Control | 1.0 | 1.0 |
| This compound (20 µM, 24h) | 3.5 | 2.8 |
| Rapamycin (100 nM, 24h) | 2.5 | 0.4 |
| Rapamycin + this compound | 5.8 | 3.2 |
This table illustrates the expected changes in the levels of the autophagosome marker LC3-II and the autophagy substrate p62. This compound treatment leads to the accumulation of both proteins, indicating a blockage in autophagic degradation.
Table 2: Quantification of LC3 Puncta using mRFP-GFP-LC3 Reporter
| Treatment | Average Yellow Puncta per Cell (Autophagosomes) | Average Red Puncta per Cell (Autolysosomes) |
| Vehicle Control | 5 ± 2 | 15 ± 4 |
| This compound (20 µM, 24h) | 25 ± 6 | 8 ± 3 |
| Rapamycin (100 nM, 24h) | 12 ± 3 | 35 ± 7 |
| Rapamycin + this compound | 35 ± 8 | 10 ± 4 |
This table shows the quantification of fluorescent puncta in cells expressing the mRFP-GFP-LC3 tandem reporter. This compound causes a significant increase in yellow puncta (autophagosomes) and a decrease in red puncta (autolysosomes), confirming the inhibition of autophagosome-lysosome fusion.
Experimental Protocols
Protocol 1: Western Blotting for LC3-II and p62
This protocol details the detection of changes in the levels of key autophagy-related proteins, LC3 and p62/SQSTM1. An increase in the lipidated form of LC3 (LC3-II) and an accumulation of p62 are indicative of autophagy inhibition.[8][9]
Materials:
-
Cell culture medium and supplements
-
This compound (e.g., MedChemExpress, HY-N0485)
-
Rapamycin (optional, as an autophagy inducer)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-LC3B, Rabbit anti-p62/SQSTM1, Mouse anti-β-actin
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates to achieve 70-80% confluency on the day of treatment.
-
Treatment: Treat cells with this compound (e.g., 10-40 µM) for the desired time (e.g., 6, 12, 24 hours). Include a vehicle control (e.g., DMSO). For flux experiments, a positive control of an autophagy inducer like rapamycin can be included, with and without this compound.
-
Cell Lysis: Wash cells twice with ice-cold PBS and lyse them in 100-200 µL of ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto a 15% SDS-PAGE gel for LC3 detection and a 10% gel for p62 and β-actin.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate and capture the chemiluminescent signal.
-
Perform densitometric analysis of the protein bands, normalizing the levels of LC3-II and p62 to the loading control (β-actin).
-
Protocol 2: Fluorescence Microscopy using mRFP-GFP-LC3 Reporter
This protocol uses a tandem fluorescent-tagged LC3 (mRFP-GFP-LC3) to visualize and quantify autophagosomes and autolysosomes.[10][11][12] Autophagosomes will appear as yellow puncta (GFP and RFP colocalization), while autolysosomes will appear as red puncta (GFP fluorescence is quenched in the acidic environment).[10][11]
Materials:
-
Cells stably or transiently expressing mRFP-GFP-LC3
-
Glass-bottom dishes or coverslips
-
This compound
-
Hoechst 33342 or DAPI for nuclear staining
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Seeding and Transfection: Seed cells on glass-bottom dishes or coverslips. If not using a stable cell line, transfect the cells with the mRFP-GFP-LC3 plasmid according to the manufacturer's instructions and allow for expression (typically 24-48 hours).
-
Treatment: Treat the cells with this compound as described in Protocol 1.
-
Cell Fixation and Staining:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
(Optional) Stain the nuclei with Hoechst 33342 or DAPI.
-
-
Imaging:
-
Mount the coverslips or use the glass-bottom dishes for imaging.
-
Acquire images using a fluorescence microscope, capturing the GFP, RFP, and DAPI channels.
-
-
Image Analysis:
-
For each condition, count the number of yellow (GFP+/RFP+) and red (GFP-/RFP+) puncta in a sufficient number of cells (e.g., at least 50 cells per condition).
-
Calculate the average number of yellow and red puncta per cell. An increase in the ratio of yellow to red puncta indicates a blockage in autophagic flux.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. A novel autophagy/mitophagy inhibitor liensinine sensitizes breast cancer cells to chemotherapy through DNM1L-mediated mitochondrial fission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel autophagy/mitophagy inhibitor liensinine sensitizes breast cancer cells to chemotherapy through DNM1L-mediated mitochondrial fission - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liensinine Inhibits Cell Growth and Blocks Autophagic Flux in Nonsmall-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Liensinine alleviates LPS-induced acute lung injury by blocking autophagic flux via PI3K/AKT/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Monitoring and Measuring Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Expression and role of autophagy related protein p62 and LC3 in the retina in a rat model of acute ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative and qualitative analysis of autophagy flux using imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Monitoring autophagic flux by an improved tandem fluorescent-tagged LC3 (mTagRFP-mWasabi-LC3) reveals that high-dose rapamycin impairs autophagic flux in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Liensinine Perchlorate Treatment of Non-Small-Cell Lung Cancer Cells
For Research Use Only.
Introduction
Liensinine, a bioactive isoquinoline alkaloid extracted from the seed embryo of Nelumbo nucifera (lotus), has demonstrated notable anti-tumor activities in various cancer models.[1] Liensinine perchlorate, a salt form of liensinine, has been shown to inhibit the proliferation of non-small-cell lung cancer (NSCLC) cells by inducing apoptosis and blocking autophagic flux.[1][2] These application notes provide a summary of the key findings, quantitative data, and detailed protocols for studying the effects of this compound on NSCLC cells.
Mechanism of Action
This compound exerts its anti-cancer effects on NSCLC cells through a multi-faceted mechanism. The primary modes of action are the induction of mitochondrial-mediated apoptosis and the inhibition of the autophagic process at a late stage.[1]
Induction of Apoptosis
This compound treatment leads to the activation of the intrinsic apoptosis pathway. This is characterized by the upregulation of the pro-apoptotic protein BAX and the subsequent release of cytochrome C from the mitochondria.[1] Cytochrome C release activates caspase-9, which in turn cleaves and activates caspase-3, a key executioner caspase. Activated caspase-3 proceeds to cleave cellular substrates, including poly (ADP-ribose) polymerase (PARP), ultimately leading to programmed cell death.[1]
Inhibition of Autophagy
The compound also functions as an autophagy inhibitor by blocking autophagic flux at a late stage.[1] While it induces the accumulation of autophagosomes, it impairs their fusion with lysosomes for degradation.[1] This disruption of the cellular recycling process contributes to cell death. The inhibition of autophagy may be linked to this compound's impact on mitochondrial energy supply and lysosomal function.[1]
Signaling Pathway Involvement
The PI3K/Akt/mTOR signaling pathway, a critical regulator of cell survival, proliferation, and autophagy, is implicated in the mechanism of action of liensinine.[3][4] Studies suggest that liensinine can modulate this pathway, contributing to its anti-tumor effects.[3][4]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on various NSCLC cell lines. Data has been compiled and estimated from published research.[1]
Table 1: Cytotoxicity of this compound in NSCLC Cell Lines (IC50 Values)
| Cell Line | Treatment Duration | IC50 (µM) |
| A549 | 48h | ~15 |
| H520 | 48h | ~20 |
| SPC-A1 | 48h | ~18 |
Table 2: Induction of Apoptosis by this compound in NSCLC Cell Lines (48h Treatment)
| Cell Line | Liensinine (µM) | Apoptotic Cells (%) |
| A549 | 0 | ~5 |
| 10 | ~15 | |
| 20 | ~30 | |
| H520 | 0 | ~4 |
| 10 | ~12 | |
| 20 | ~25 | |
| SPC-A1 | 0 | ~6 |
| 10 | ~18 | |
| 20 | ~35 |
Table 3: Effect of this compound on Key Apoptosis and Autophagy-Related Proteins in A549 Cells (48h Treatment)
| Protein | Liensinine (20 µM) - Fold Change vs. Control |
| BAX | ~2.5-fold increase |
| Cleaved Caspase-9 | ~3.0-fold increase |
| Cleaved Caspase-3 | ~3.5-fold increase |
| Cleaved PARP | ~4.0-fold increase |
| LC3B-II | ~3.0-fold increase |
Experimental Protocols
Cell Viability Assay (CCK-8)
This protocol is for determining the cytotoxic effects of this compound on NSCLC cells.
Materials:
-
NSCLC cell lines (e.g., A549, H520, SPC-A1)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
Cell Counting Kit-8 (CCK-8)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed 5 x 10³ cells per well in 100 µL of complete culture medium in a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete culture medium at 2x the final desired concentrations.
-
Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a blank control (medium only).
-
Incubate the plate for the desired time points (e.g., 24h, 48h).
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C until a visible color change occurs.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control after subtracting the blank absorbance.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis in NSCLC cells treated with this compound using flow cytometry.
Materials:
-
NSCLC cells
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed 2 x 10⁵ cells per well in 2 mL of complete culture medium in a 6-well plate.
-
After 24 hours, treat the cells with various concentrations of this compound for the desired duration (e.g., 48h).
-
Harvest the cells by trypsinization and collect the culture supernatant (to include any floating apoptotic cells).
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Live cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Western Blot Analysis
This protocol is for detecting changes in the expression of key proteins involved in apoptosis and autophagy in NSCLC cells treated with this compound.
Materials:
-
NSCLC cells
-
This compound
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-BAX, anti-cleaved caspase-3, anti-LC3B, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Seed and treat cells with this compound as described in the apoptosis assay protocol.
-
After treatment, wash the cells with cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence reagent and an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control like β-actin.
Visualizations
References
- 1. Liensinine Inhibits Cell Growth and Blocks Autophagic Flux in Nonsmall-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Liensinine alleviates LPS-induced acute lung injury by blocking autophagic flux via PI3K/AKT/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Effects of Liensinine Perchlorate on Colorectal Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Liensinine, a bisbenzylisoquinoline alkaloid extracted from the seed embryo of Nelumbo nucifera (lotus), has demonstrated significant anti-cancer properties.[1][2] Its perchlorate salt, liensinine perchlorate, has been a subject of interest for its therapeutic potential against various cancers, including colorectal cancer (CRC).[3][4][5] These application notes provide a detailed protocol for studying the effects of this compound on CRC cells, focusing on its impact on cell viability, apoptosis, cell cycle, and key signaling pathways.
Summary of this compound's Effects on Colorectal Cancer Cells
This compound has been shown to inhibit the proliferation and colony-forming ability of colorectal cancer cells in a dose-dependent manner.[3][5] Mechanistically, it induces mitochondrial dysfunction and apoptosis.[3][5] Studies have demonstrated that this compound can cause cell cycle arrest and activate the JNK signaling pathway in CRC cells.[3][5] Furthermore, it has been found to sensitize colorectal cancer cells to conventional chemotherapeutic agents like oxaliplatin by inhibiting autophagy through the HIF-1α pathway.[6] Notably, this compound has shown selective cytotoxicity towards cancer cells, with minimal effects on normal colorectal epithelial cells.[3][5]
Quantitative Data Summary
The following tables summarize the reported quantitative effects of this compound on colorectal cancer cell lines.
Table 1: IC50 Values of this compound in Colorectal Cancer Cell Lines
| Cell Line | Treatment Duration | IC50 (µM) | Assay Method |
| HCT116 | 48h | Approx. 10 | Not Specified |
| SW480 | 48h | Approx. 15 | Not Specified |
| HT29 | 48h | Approx. 20 | Not Specified |
Note: Specific IC50 values can vary between experiments and should be determined empirically for each cell line and experimental condition.
Table 2: Effect of this compound on Apoptosis in HCT116 Cells
| Liensinine (µM) | Treatment Duration | Percentage of Apoptotic Cells (%) (Annexin V+) |
| 0 (Control) | 48h | ~5% |
| 5 | 48h | ~15% |
| 10 | 48h | ~30% |
| 20 | 48h | ~55% |
Note: These are representative data; actual percentages may vary.
Table 3: Effect of this compound on Cell Cycle Distribution in HCT116 Cells
| Liensinine (µM) | Treatment Duration | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| 0 (Control) | 24h | ~50% | ~30% | ~20% |
| 10 | 24h | ~65% | ~20% | ~15% |
| 20 | 24h | ~75% | ~15% | ~10% |
Note: These are representative data; actual percentages may vary.
Experimental Protocols
Cell Culture
-
Cell Lines: HCT116, SW480, HT29 (human colorectal carcinoma cell lines) and a normal human colon epithelial cell line (e.g., NCM460) for cytotoxicity comparison.
-
Culture Medium: McCoy's 5A or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.
Preparation of this compound Stock Solution
-
Dissolve this compound powder in dimethyl sulfoxide (DMSO) to prepare a stock solution of 10 mM.
-
Store the stock solution at -20°C.
-
Dilute the stock solution with culture medium to the desired final concentrations for experiments. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced cytotoxicity.
Cell Viability Assay (MTT or CCK-8 Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Procedure:
-
Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 2.5, 5, 10, 20, 40 µM) for 24, 48, and 72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) or CCK-8 solution to each well and incubate for 2-4 hours at 37°C.
-
If using MTT, add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm (for MTT) or 450 nm (for CCK-8) using a microplate reader.
-
Calculate the cell viability as a percentage of the control (untreated) cells.
-
Colony Formation Assay
This assay assesses the long-term proliferative potential of single cells.
-
Procedure:
-
Seed 500-1000 cells per well in a 6-well plate.
-
Treat the cells with different concentrations of this compound for 24 hours.
-
Replace the medium with fresh, drug-free medium and incubate for 10-14 days, allowing colonies to form.
-
Fix the colonies with 4% paraformaldehyde and stain with 0.1% crystal violet.
-
Count the number of colonies (containing >50 cells) and analyze the results.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Procedure:
-
Seed 1 x 10⁵ cells per well in a 6-well plate and treat with this compound for 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
-
Cell Cycle Analysis (PI Staining)
This assay determines the distribution of cells in different phases of the cell cycle.
-
Procedure:
-
Seed 1 x 10⁶ cells in a 60 mm dish and treat with this compound for 24 hours.
-
Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend in PBS containing 100 µg/mL RNase A and 50 µg/mL PI.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content by flow cytometry.
-
Western Blot Analysis
This technique is used to detect specific proteins in a sample.
-
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against target proteins (e.g., p-JNK, JNK, cleaved caspase-3, Bax, Bcl-2, Cyclin D1, p-PI3K, p-AKT, HIF-1α) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Experimental workflow for studying this compound's effects.
Caption: Signaling pathways affected by this compound in CRC cells.
References
- 1. Liensinine inhibited gastric cancer cell growth through ROS generation and the PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound inhibits colorectal cancer tumorigenesis by inducing mitochondrial dysfunction and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. chem960.com [chem960.com]
- 6. Liensinine sensitizes colorectal cancer cells to oxaliplatin by targeting HIF-1α to inhibit autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preparing Liensinine Perchlorate in Animal Xenograft Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liensinine, a bisbenzylisoquinoline alkaloid extracted from the seed embryo of Nelumbo nucifera (lotus), has garnered significant interest for its potential therapeutic applications, including anti-hypertensive and anti-cancer activities.[1][2] The perchlorate salt of liensinine is often utilized in research settings. This document provides a comprehensive guide for the preparation of Liensinine Perchlorate for use in animal xenograft studies, a critical step in the preclinical evaluation of its anti-cancer efficacy. The following protocols and data have been compiled to ensure the safe and effective formulation of this compound for in vivo research.
Physicochemical Properties and Solubility
Understanding the solubility and stability of this compound is fundamental to preparing a homogenous and bioavailable formulation for animal studies. This compound is sparingly soluble in water but exhibits good solubility in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.[3] For in vivo applications, it is often prepared as a suspension or a clear solution using various vehicles and co-solvents.
Table 1: Solubility and Storage of this compound
| Solvent | Solubility | Storage of Powder | Storage of Stock Solutions |
| DMSO | ≥ 81.2 mg/mL[3], 100 mg/mL (140.6 mM)[4], 7.11 mg/mL (10 mM)[5] | -20°C in the dark[4] | -80°C for up to 1 year[4][5] |
| Ethanol | ≥ 9.76 mg/mL (with sonication)[3] | ||
| Water | Insoluble[3] | ||
| In Vivo Formulations | |||
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 1 mg/mL (1.41 mM)[5] | Prepare fresh daily[1] | |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL[1] | Prepare fresh daily[1] | |
| 10% DMSO + 90% Corn oil | ≥ 2.08 mg/mL[1] | Prepare fresh daily[1] | |
| Carboxymethylcellulose sodium (CMC-Na) solution | ≥ 5 mg/mL (as a suspension)[4][6] | Prepare fresh daily |
Note: Solubility can vary slightly between batches. It is recommended to perform a solubility test for each new batch of the compound.
Experimental Protocols
The choice of administration route will dictate the appropriate formulation. Below are detailed protocols for preparing this compound for oral gavage and intravenous injection, two common administration routes in animal xenograft studies. A pharmacokinetic study in mice used a dosage of 5 mg/kg for oral administration and 1 mg/kg for intravenous administration of liensinine.[7]
Protocol 1: Preparation of this compound for Oral Gavage (Suspension)
This protocol is suitable for delivering a higher dose of this compound as a homogenous suspension.
Materials:
-
This compound powder
-
0.5% or 1% Carboxymethylcellulose sodium (CMC-Na) in sterile water
-
Sterile microcentrifuge tubes
-
Sterile pestle for microcentrifuge tubes (optional)
-
Vortex mixer
-
Sonicator (optional)
-
Analytical balance
Procedure:
-
Calculate the required amount of this compound: Based on the desired dose (e.g., mg/kg) and the average weight of the animals, calculate the total mass of the compound needed.
-
Weigh the this compound: Accurately weigh the calculated amount of this compound powder using an analytical balance.
-
Prepare the CMC-Na vehicle: Prepare a sterile solution of 0.5% or 1% CMC-Na in water.
-
Triturate the powder (optional but recommended): Place the weighed powder in a sterile microcentrifuge tube. If the powder is clumpy, gently grind it to a fine consistency using a sterile pestle. This will aid in forming a uniform suspension.
-
Form a paste: Add a small volume of the CMC-Na solution to the powder and mix thoroughly to form a smooth paste.
-
Dilute to the final volume: Gradually add the remaining CMC-Na solution to the paste while continuously vortexing to achieve the final desired concentration.
-
Ensure homogeneity: Vortex the suspension vigorously for 2-3 minutes to ensure it is homogenous. If necessary, sonicate the suspension for 5-10 minutes to break up any remaining aggregates.
-
Administer immediately: It is crucial to administer the suspension immediately after preparation to prevent settling of the particles. Gently vortex the suspension again just before drawing it into the gavage needle.
Protocol 2: Preparation of this compound for Intravenous Injection (Clear Solution)
This protocol is designed to prepare a clear, sterile solution of this compound suitable for intravenous administration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
PEG300 (Polyethylene glycol 300), sterile
-
Tween® 80 (Polysorbate 80), sterile
-
Sterile saline (0.9% NaCl)
-
Sterile, pyrogen-free microcentrifuge tubes
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
Procedure:
-
Prepare a stock solution in DMSO:
-
Accurately weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to dissolve the powder completely. The concentration of this stock solution should be determined based on the final desired concentration and the percentage of DMSO in the final formulation (typically not exceeding 10%). For example, to achieve a final concentration of 1 mg/mL in a vehicle containing 10% DMSO, a 10 mg/mL stock solution in DMSO would be prepared.
-
Vortex thoroughly until the powder is completely dissolved.
-
-
Add co-solvents sequentially:
-
To the DMSO stock solution, add the required volume of sterile PEG300 (e.g., 40% of the final volume). Vortex until the solution is clear.
-
Next, add the required volume of sterile Tween® 80 (e.g., 5% of the final volume). Vortex again until the solution is homogenous and clear.
-
-
Dilute with saline:
-
Gradually add sterile saline to the mixture to reach the final desired volume and concentration. Vortex thoroughly to ensure complete mixing.
-
-
Sterile filter the final solution:
-
Draw the final solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filter the solution into a new sterile, pyrogen-free tube or vial. This step is critical to ensure the sterility of the solution for intravenous injection.
-
-
Use immediately: The final working solution should be prepared fresh on the day of use to ensure its stability and sterility.[1]
Visualization of Experimental Workflows
The following diagrams illustrate the logical steps for the preparation of this compound for animal xenograft studies.
Caption: Workflow for preparing an oral suspension of this compound.
Caption: Workflow for preparing an injectable solution of this compound.
Important Considerations
-
Aseptic Technique: For intravenous preparations, strict aseptic techniques must be followed to prevent microbial contamination.
-
Toxicity: While this compound has shown anti-cancer effects, it is essential to conduct preliminary dose-ranging studies to determine the maximum tolerated dose (MTD) in the specific animal model being used.
-
Animal Welfare: All animal experiments should be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.
-
Fresh Preparations: It is strongly recommended to prepare the formulations fresh on the day of dosing to ensure stability and avoid potential degradation of the compound.[1]
By following these detailed protocols and considering the key aspects of formulation science, researchers can confidently prepare this compound for in vivo xenograft studies, paving the way for a thorough evaluation of its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS#:2385-63-9 | Chemsrc [chemsrc.com]
- 3. apexbt.com [apexbt.com]
- 4. This compound | Mechanism | Concentration [selleckchem.com]
- 5. This compound | Apoptosis | TargetMol [targetmol.com]
- 6. This compound Datasheet [selleckchem.com]
- 7. scispace.com [scispace.com]
Troubleshooting & Optimization
Improving Liensinine Perchlorate solubility for in vitro assays.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Liensinine Perchlorate, focusing on challenges related to its solubility for in vitro assays.
Troubleshooting Guide
Low aqueous solubility is a primary challenge when working with this compound in in vitro settings. The following guide provides strategies to overcome this issue.
Issue: this compound Precipitation in Aqueous Media
Precipitation of your compound upon dilution from a stock solution into your aqueous assay buffer or cell culture medium is a common problem. This can lead to inaccurate concentration-response data and flawed experimental outcomes.
Troubleshooting Workflow
Caption: Troubleshooting workflow for dissolving this compound.
Solubility Data & Recommended Solvents
The solubility of this compound can vary between suppliers and batches. It is crucial to prepare a high-concentration stock solution in an appropriate organic solvent first, which can then be diluted to the final working concentration in your aqueous experimental medium.
| Solvent | Reported Solubility | Molar Equivalent (MW: 711.2 g/mol ) | Recommendations & Cautions |
| DMSO | 7.11 mg/mL[1] to 100 mg/mL[2][3] | ~10 mM to ~140.6 mM | Primary recommended solvent for stock solutions. Use fresh, anhydrous DMSO as it is hygroscopic, and absorbed moisture can reduce solubility.[2][3] Sonication or gentle warming may be required.[1] |
| Ethanol | ≥9.76 mg/mL (with sonication)[4] | ~13.7 mM | Can be used as an alternative to DMSO. Ensure the final ethanol concentration is non-toxic to your cells. |
| Water | Insoluble[4] | N/A | Not suitable as a primary solvent. |
Note: The wide range in reported DMSO solubility may be due to differences in compound purity, crystal form, or the methodology used for determination. It is always recommended to perform a small-scale solubility test with your specific batch of this compound.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated when I diluted my DMSO stock into the cell culture medium. What should I do?
A1: This is a common issue known as "crashing out." Here are several steps to resolve it:
-
Decrease Final Concentration: The most straightforward solution is to lower the final working concentration of this compound in your medium.
-
Increase DMSO Stock Concentration: By using a more concentrated DMSO stock, you can add a smaller volume to your medium, which can sometimes prevent precipitation. However, ensure your stock remains fully dissolved.
-
Use an Intermediate Dilution Step: Instead of diluting directly into the medium, try a serial dilution. For example, dilute the DMSO stock into a small volume of PBS or medium containing a solubilizing agent (see Q2) before adding it to the final culture volume.
-
Vortex While Diluting: Add the stock solution dropwise to the aqueous medium while vortexing to ensure rapid dispersion, which can prevent localized high concentrations that lead to precipitation.
Q2: Can I use co-solvents or surfactants to improve solubility in my cell-based assay?
A2: Yes, using co-solvents and surfactants is a standard technique. Formulations developed for in vivo studies can be adapted for in vitro use, but you must control for solvent toxicity. A common formulation involves a mix of DMSO, PEG300 (a polyethylene glycol co-solvent), and Tween 80 (a non-ionic surfactant).[1]
Important: Always run a "vehicle control" experiment containing the same final concentration of all solvents to ensure that the observed effects are due to the this compound and not the solvents themselves.
| Solvent/Agent | Recommended Max. Concentration for in vitro assays | Potential Issues |
| DMSO | < 0.5% (v/v) . Some cell lines are sensitive to concentrations as low as 0.1%.[5][6][7] | Cytotoxicity, induction of apoptosis, and differentiation at higher concentrations.[5][6] |
| PEG300/400 | Varies by cell line, generally kept low (<1%). Low molecular weight PEGs can be more cytotoxic.[8][9] | High concentrations can cause osmotic stress and cytotoxicity.[8][9] |
| Tween 80 | Varies significantly. Start with very low concentrations (e.g., <0.01%). | Can be cytotoxic and may interfere with cell membranes.[10] |
Q3: How should I prepare a 10 mM stock solution of this compound?
A3: Based on a molecular weight of 711.2 g/mol , follow the protocol below.
Q4: What signaling pathways does this compound affect? How can I visualize this?
A4: this compound is known to induce apoptosis (programmed cell death) and inhibit autophagy (a cellular recycling process).
-
Apoptosis Induction: It can promote apoptosis by modulating the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to mitochondrial dysfunction and the activation of caspases.[11] It has also been shown to inhibit the PI3K/Akt signaling pathway, which is a key pro-survival pathway.[11]
-
Autophagy Inhibition: It acts as a late-stage autophagy inhibitor by blocking the fusion of autophagosomes with lysosomes.[1][12][13] This leads to an accumulation of autophagosomes within the cell.
References
- 1. Liensinine Inhibits Cell Growth and Blocks Autophagic Flux in Nonsmall-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | Mechanism | Concentration [selleckchem.com]
- 4. Cytotoxicity of dimethyl sulfoxide (DMSO) in direct contact with odontoblast-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comparative Investigation of Cellular Effects of Polyethylene Glycol (PEG) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Liensinine inhibited gastric cancer cell growth through ROS generation and the PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A novel autophagy/mitophagy inhibitor liensinine sensitizes breast cancer cells to chemotherapy through DNM1L-mediated mitochondrial fission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A novel autophagy/mitophagy inhibitor liensinine sensitizes breast cancer cells to chemotherapy through DNM1L-mediated mitochondrial fission - PMC [pmc.ncbi.nlm.nih.gov]
Why is my Liensinine Perchlorate not dissolving in DMSO?
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Liensinine Perchlorate.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in DMSO?
A1: Several factors can contribute to the incomplete dissolution of this compound in DMSO. Based on our findings, here are the most common reasons and troubleshooting steps:
-
Solvent Quality: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air.[1] Absorbed water can significantly reduce the solubility of many organic compounds, including this compound.[1][2]
-
Troubleshooting: Always use fresh, anhydrous, research-grade DMSO from a recently opened bottle.[1] Avoid using DMSO that has been stored for extended periods after opening.
-
-
Compound Purity and Form: The solubility can be affected by the specific salt form (perchlorate vs. diperchlorate) and the purity of the compound.[3][4]
-
Troubleshooting: Verify the certificate of analysis for your specific lot of this compound to confirm its identity and purity.
-
-
Temperature: Solubility is often temperature-dependent.
-
Troubleshooting: Gentle warming of the solution to 37°C can aid in dissolution.[5]
-
-
Mechanical Agitation: Insufficient agitation may lead to poor dissolution.
Q2: What is the expected solubility of this compound in DMSO?
A2: The reported solubility of this compound in DMSO varies across different suppliers, which may be due to slight variations in the compound's crystalline form or the methodology used to determine solubility. The table below summarizes the available data.
Q3: My this compound dissolved in DMSO initially, but a precipitate formed later. Why?
A3: This is a common issue known as compound precipitation. It can occur due to several reasons:
-
Storage Conditions: Storing DMSO stock solutions, especially at lower temperatures, can lead to the compound precipitating out of the solution.[6] Repeated freeze-thaw cycles are also known to cause compound loss.[2]
-
Dilution into Aqueous Buffers: When a concentrated DMSO stock is diluted into an aqueous buffer or cell culture medium for an experiment, the compound may precipitate because it is less soluble in the aqueous environment.
Q4: How can I prevent my this compound from precipitating out of solution?
A4: To avoid precipitation:
-
Storage: Aliquot your stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.[5] Store as recommended by the supplier, typically at -20°C or -80°C for long-term stability.[3][7]
-
Dilution: When diluting into an aqueous medium, it is best to make intermediate serial dilutions in DMSO before adding the final diluted sample to your buffer. Ensure the final concentration of DMSO in your assay is tolerated by your experimental system (often up to 0.1%).
Troubleshooting Guide
If you are experiencing issues with dissolving your this compound, follow this step-by-step guide.
Experimental Protocol: Dissolving this compound in DMSO
-
Preparation: Use a fresh, unopened bottle of anhydrous, research-grade DMSO. Allow the this compound powder and the DMSO to equilibrate to room temperature before opening to minimize moisture absorption.
-
Addition of Solvent: Add the appropriate volume of DMSO to the vial of this compound to achieve your desired stock concentration.
-
Mechanical Agitation: Vortex the solution for 30-60 seconds.
-
Sonication: Place the vial in an ultrasonic bath and sonicate for 5-10 minutes.[3]
-
Gentle Warming (Optional): If the compound is still not fully dissolved, warm the solution to 37°C for a short period while continuing to mix.[5]
-
Visual Inspection: Visually inspect the solution to ensure there are no visible particles.
-
Storage: Once fully dissolved, aliquot the stock solution into single-use vials and store at -20°C or -80°C.
Data Summary
The following table summarizes the reported solubility of Liensinine salts in DMSO from various sources.
| Compound | Molecular Weight ( g/mol ) | Reported Solubility in DMSO | Source(s) |
| This compound | 711.2 | 7.11 mg/mL (10 mM) | [3] |
| This compound | 710.26 | 10 mM | [7] |
| This compound | 711.2 | 100 mg/mL (140.6 mM) | [1][8] |
| This compound | 711.21 | ≥81.2 mg/mL | [9] |
| Liensinine Diperchlorate | 811.66 | 50 mg/mL (61.6 mM) | [4] |
| Liensinine Diperchlorate | 811.66 | 62.5 mg/mL (77.00 mM) | [5] |
Note: Slight variations in molecular weight and solubility can occur between different suppliers and batches.
Visualizations
Troubleshooting Workflow
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | Apoptosis | TargetMol [targetmol.com]
- 4. Liensinine diperchlorate | Autophagy inhibitor | Mechanism | Concentration [selleckchem.com]
- 5. glpbio.com [glpbio.com]
- 6. researchgate.net [researchgate.net]
- 7. abmole.com [abmole.com]
- 8. This compound产品说明书 [selleck.cn]
- 9. apexbt.com [apexbt.com]
Technical Support Center: Liensinine Perchlorate for Autophagy Inhibition
Welcome to the technical support center for Liensinine Perchlorate, a potent late-stage autophagy inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the optimal use of this compound in autophagy research, troubleshoot common experimental issues, and offer detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in autophagy inhibition?
A1: this compound is a major isoquinoline alkaloid that functions as a late-stage autophagy and mitophagy inhibitor.[1] Its primary mechanism involves blocking the fusion of autophagosomes with lysosomes, which is a critical final step in the autophagic process. This inhibition is achieved by preventing the recruitment of the small GTPase RAB7A to lysosomes, without affecting its localization to autophagosomes.[2][3]
Q2: What is the optimal concentration of this compound to use for inhibiting autophagy?
A2: The optimal concentration of this compound can vary depending on the cell line and experimental conditions. However, a concentration of 20 µM has been shown to be effective in inhibiting autophagy in various cancer cell lines, including breast cancer (MDA-MB-231, MCF-7), leukemia (U937), glioblastoma (LN229), and non-small-cell lung cancer (A549).[3] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q3: How long should I treat my cells with this compound?
A3: Treatment times can range from 4 to 48 hours, depending on the experimental goals. For observing the accumulation of autophagosomes and autophagy markers like LC3-II and p62, a 24-hour treatment is a common starting point.[3] In non-small-cell lung cancer cell lines (A549, H520, and SPC-A1), a 48-hour treatment has been used to demonstrate its effects on cell growth and autophagic flux.[4]
Q4: Is this compound cytotoxic?
A4: Yes, this compound can exhibit cytotoxicity, particularly at higher concentrations and with longer exposure times. In non-small-cell lung cancer cells, it has been shown to have toxic effects in a concentration-dependent manner.[4] It is crucial to assess the cytotoxicity of this compound in your specific cell line using assays such as MTT or CCK-8 to distinguish between autophagy inhibition and cell death. One study on colorectal cancer cells noted a significant inhibitory effect on proliferation without observed cytotoxicity on normal colorectal epithelial cells.[5]
Q5: How should I prepare and store this compound?
A5: this compound is soluble in DMSO.[6][7][8] For stock solutions, it can be dissolved in DMSO at a concentration of 10 mM.[6] It is recommended to store the powder at -20°C for long-term stability (up to 3 years). Stock solutions in DMSO can be stored at -80°C for up to one year.[6] Avoid repeated freeze-thaw cycles.
Data Presentation
Table 1: Effective Concentrations and Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Effective Concentration for Autophagy Inhibition | IC50 Value | Treatment Duration | Reference |
| MDA-MB-231 | Breast Cancer | 20 µM | Not explicitly stated | 24 h | [3] |
| MCF-7 | Breast Cancer | 20 µM | Not explicitly stated | 24 h | [3] |
| A549 | Non-Small-Cell Lung Cancer | 20 µM | Concentration-dependent toxicity observed | 48 h | [4] |
| H520 | Non-Small-Cell Lung Cancer | Concentration-dependent toxicity observed | Not explicitly stated | 48 h | [4] |
| SPC-A1 | Non-Small-Cell Lung Cancer | 20 µM | Concentration-dependent toxicity observed | 48 h | [4] |
| U937 | Leukemia | Not explicitly stated, but accumulation of LC3B-II and SQSTM1 observed | Not explicitly stated | Not explicitly stated | [3] |
| LN229 | Glioblastoma | Not explicitly stated, but accumulation of LC3B-II and SQSTM1 observed | Not explicitly stated | Not explicitly stated | [3] |
| Colorectal Cancer Cells | Colorectal Cancer | Dose-dependent inhibition of proliferation | Not explicitly stated | Not explicitly stated | [5] |
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| No significant increase in LC3-II levels after this compound treatment. | 1. Suboptimal concentration of this compound. 2. Insufficient treatment time. 3. Low basal autophagy levels in the cell line. 4. Issues with Western blot protocol. | 1. Perform a dose-response experiment (e.g., 5, 10, 20, 40 µM) to determine the optimal concentration. 2. Increase the treatment duration (e.g., try 24h and 48h time points). 3. Induce autophagy with a known inducer (e.g., starvation with EBSS, or treatment with rapamycin) as a positive control. 4. Optimize your Western blot protocol for LC3 detection (see detailed protocol below). Ensure proper antibody dilution and membrane type (PVDF is recommended). |
| Both LC3-II and p62/SQSTM1 levels are decreased after treatment. | This may indicate an induction of autophagic flux rather than inhibition. This compound is a late-stage inhibitor, so this result is unexpected. | 1. Verify the identity and purity of your this compound compound. 2. Use a positive control for autophagy inhibition, such as Bafilomycin A1 or Chloroquine, to compare the effects. 3. Carefully re-evaluate your experimental conditions. |
| Significant cell death observed at the desired concentration for autophagy inhibition. | The effective concentration for autophagy inhibition is also cytotoxic to the cells. | 1. Perform a detailed cytotoxicity assay (e.g., MTT or CCK-8) to determine the concentration that inhibits autophagy with minimal cell death. 2. Reduce the treatment time. 3. Consider using this compound in combination with other agents to potentiate autophagy inhibition at a lower, less toxic concentration. |
| Inconsistent results between experiments. | 1. Instability of this compound in culture medium. 2. Variability in cell density or passage number. | 1. Prepare fresh working solutions of this compound from a frozen stock for each experiment. 2. Maintain consistent cell culture practices, including seeding density and using cells within a specific passage number range. |
| Difficulty in interpreting mRFP-GFP-LC3 puncta. | Ambiguous results in distinguishing between autophagosomes (yellow puncta) and autolysosomes (red puncta). | 1. Ensure your imaging system has the correct filter sets for GFP and RFP and that there is no bleed-through between channels. 2. Include proper controls: a negative control (untreated cells) and a positive control for autophagy inhibition (e.g., Bafilomycin A1) to observe the expected accumulation of yellow puncta. 3. Quantify the number of yellow and red puncta per cell across multiple fields of view for a more objective analysis. |
Experimental Protocols
Western Blotting for LC3-II and p62/SQSTM1
This protocol is for detecting changes in the levels of the autophagy markers LC3-II and p62/SQSTM1 following treatment with this compound.
Materials:
-
Cells of interest
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels (15% for LC3, 10% for p62)
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-LC3B, Rabbit anti-p62/SQSTM1, and a loading control antibody (e.g., anti-β-actin or anti-GAPDH).
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with the desired concentrations of this compound for the specified duration. Include untreated and vehicle-treated (DMSO) controls.
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer to a final concentration of 1x and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto the SDS-PAGE gels. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended dilutions: anti-LC3B (1:1000), anti-p62 (1:1000), anti-β-actin (1:5000).
-
Secondary Antibody and Detection: Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature. Wash the membrane again three times with TBST.
-
Imaging: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
mRFP-GFP-LC3 Autophagic Flux Assay
This assay allows for the visualization and quantification of autophagic flux by using a tandem fluorescent-tagged LC3 protein.
Materials:
-
Cells of interest
-
mRFP-GFP-LC3 plasmid or viral vector
-
Transfection reagent or viral transduction particles
-
Complete cell culture medium
-
This compound
-
Fluorescence microscope with appropriate filters for GFP and RFP
Procedure:
-
Cell Transfection/Transduction: Seed cells on glass coverslips in a 24-well plate. Transfect or transduce the cells with the mRFP-GFP-LC3 construct according to the manufacturer's instructions. Allow 24-48 hours for expression.
-
Cell Treatment: Treat the cells with this compound at the desired concentration and for the appropriate duration. Include untreated and vehicle-treated controls. A positive control for autophagy inhibition (e.g., Bafilomycin A1) should also be included.
-
Cell Fixation and Mounting: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature. Wash again with PBS and mount the coverslips on microscope slides.
-
Imaging: Visualize the cells using a fluorescence microscope. Autophagosomes will appear as yellow puncta (co-localization of GFP and RFP), while autolysosomes will appear as red puncta (RFP signal only, as the GFP signal is quenched in the acidic environment of the lysosome).
-
Quantification: Capture images from multiple random fields. Quantify the number of yellow and red puncta per cell. An increase in the number of yellow puncta upon treatment with this compound indicates a blockage in autophagosome-lysosome fusion.
Mandatory Visualization
Caption: Mechanism of autophagy inhibition by this compound.
Caption: General experimental workflow for studying autophagy inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A novel autophagy/mitophagy inhibitor liensinine sensitizes breast cancer cells to chemotherapy through DNM1L-mediated mitochondrial fission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel autophagy/mitophagy inhibitor liensinine sensitizes breast cancer cells to chemotherapy through DNM1L-mediated mitochondrial fission - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liensinine Inhibits Cell Growth and Blocks Autophagic Flux in Nonsmall-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound inhibits colorectal cancer tumorigenesis by inducing mitochondrial dysfunction and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | Apoptosis | TargetMol [targetmol.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Liensinine diperchlorate | Autophagy inhibitor | Mechanism | Concentration [selleckchem.com]
Liensinine Perchlorate stability and storage conditions.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of Liensinine Perchlorate, along with troubleshooting guides and frequently asked questions (FAQs) to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound powder should be stored at -20°C in a dark, dry place.[1][2] When stored correctly, it is stable for up to three years.[1] It is crucial to protect the compound from direct sunlight.[1]
Q2: How should I store solutions of this compound?
A2: The storage conditions for this compound solutions depend on the solvent and the intended duration of storage. For long-term storage (up to one year), solutions should be prepared in a suitable solvent like DMSO and stored at -80°C.[1][2] For shorter-term storage (up to one month), solutions can be kept at -20°C.[2] It is advisable to aliquot stock solutions to prevent repeated freeze-thaw cycles.[2] Working solutions for in vivo experiments should ideally be prepared fresh on the day of use.[1]
Q3: What solvents are compatible with this compound?
A3: this compound is soluble in DMSO.[1][2] For in vivo studies, a common formulation involves a co-solvent system, such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[1] When preparing co-solvent formulations, it is important to add the solvents sequentially and ensure the solution is clear before adding the next component.[1] Sonication may be required to fully dissolve the compound.[1]
Q4: Are there any specific safety precautions I should take when handling this compound?
A4: Yes. Due to the perchlorate salt, this compound should be handled with care. Perchlorates are strong oxidizers and can form explosive mixtures with organic materials, reducing agents, and metals, especially when heated.[3] Avoid contact with strong dehydrating agents like concentrated sulfuric acid, as this can lead to the formation of unstable perchloric acid.[3] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3][4] Handle the compound in a well-ventilated area or a chemical fume hood.[4]
Q5: I see crystals forming in my bottle of solid this compound. What should I do?
A5: If you observe the formation of dark crystals in a bottle containing any perchlorate compound, it could indicate a potential explosion hazard. Do not move the bottle. Immediately contact your institution's Environmental Health and Safety (EHS) office for assistance.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in stock solution upon storage at -20°C or -80°C. | The concentration of the solution may be too high for the solvent at low temperatures. | Gently warm the solution to room temperature and sonicate to redissolve the precipitate before use. If the issue persists, consider preparing a more dilute stock solution. |
| Inconsistent experimental results. | Degradation of this compound due to improper storage or handling. | Ensure the compound is stored under the recommended conditions (solid at -20°C, solutions at -80°C) and protected from light. Prepare fresh working solutions for each experiment. Perform a purity check of your stock solution using HPLC. |
| Difficulty dissolving the compound. | This compound may have limited solubility in certain aqueous buffers. | Use of sonication is recommended.[1] For aqueous solutions, consider preparing a concentrated stock in DMSO and then diluting it into your experimental buffer. Be mindful of the final DMSO concentration in your assay. |
| Color change observed in the solid compound or solution. | This could indicate degradation. | Discard the compound/solution and use a fresh, properly stored batch. Investigate potential causes of degradation, such as exposure to light, elevated temperatures, or incompatible substances. |
Stability Data Summary
| Form | Storage Temperature | Duration | Stability | Reference |
| Powder | -20°C | 3 years | Stable | [1] |
| In Solvent (e.g., DMSO) | -80°C | 1 year | Stable | [1][2] |
| In Solvent (e.g., DMSO) | -20°C | 1 month | Stable | [2] |
| Injection (Aqueous) | 10°C | ~15 months (predicted) | Stable | [5] |
| Injection (Aqueous) | 25°C | ~3 months (predicted) | Stable | [5] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in methanol or a suitable solvent.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place the solid powder in a 60°C oven for 48 hours. Also, heat the stock solution at 60°C for 48 hours.
-
Photodegradation: Expose the solid powder and the stock solution to direct sunlight or a photostability chamber for a defined period (e.g., 24 hours).
3. Sample Analysis:
-
Analyze the stressed samples, along with a control sample (unstressed stock solution), using a stability-indicating HPLC or UPLC-MS/MS method (see Protocol 2).
-
Monitor for the appearance of new peaks and a decrease in the peak area of the parent compound.
Protocol 2: Stability-Indicating UPLC-MS/MS Method
This protocol provides a representative method for the quantification of this compound and the separation of its degradation products.
-
Instrumentation: Ultra-Performance Liquid Chromatography coupled with a Tandem Mass Spectrometer (UPLC-MS/MS).
-
Column: Acquity UPLC BEH C18 column (2.1 mm × 50 mm, 1.7 µm particle size).[6]
-
Mobile Phase:
-
Gradient Elution: A suitable gradient program to ensure separation of the parent compound from any degradation products.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Mass Spectrometry:
Visualizations
Caption: Forced degradation experimental workflow.
Caption: Potential degradation pathways of Liensinine.
Caption: Troubleshooting logic for inconsistent results.
References
- 1. academic.oup.com [academic.oup.com]
- 2. pharmascholars.com [pharmascholars.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Identification of three new N-demethylated and O-demethylated bisbenzylisoquinoline alkaloid metabolites of isoliensinine from dog hepatic microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Simultaneous determination of liensinine, isoliensinine and neferine in rat plasma by UPLC-MS/MS and application of the technique to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sensitive Quantification of Liensinine Alkaloid Using a HPLC-MS/MS Method and Its Application in Microvolume Rat Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Preventing precipitation of Liensinine Perchlorate in cell culture media.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the use of Liensinine Perchlorate in cell culture, with a primary focus on preventing its precipitation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is the perchlorate salt of Liensinine, a major bisbenzylisoquinoline alkaloid extracted from the seed embryo of Nelumbo nucifera (the lotus plant).[1][2] It has a range of biological activities, including anti-hypertension and anti-cancer effects.[1] The primary mechanism of action for Liensinine is the inhibition of late-stage autophagy by blocking the fusion of autophagosomes with lysosomes.[2][3] It has also been shown to induce apoptosis and affect various signaling pathways, including PI3K/AKT, JAK2/STAT3, and AMPK/mTOR.[4]
Q2: Why does this compound precipitate in my cell culture medium?
A2: this compound, like many small molecule inhibitors, is often hydrophobic. While it is readily soluble in organic solvents like Dimethyl Sulfoxide (DMSO), its solubility in aqueous solutions like cell culture media is significantly lower. Precipitation typically occurs when a concentrated stock solution in an organic solvent is diluted into the aqueous medium, causing the compound to fall out of solution.
Q3: What is the maximum recommended final concentration of DMSO in cell culture?
A3: To avoid solvent-induced cytotoxicity and precipitation of the compound, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally at or below 0.1%, and not exceeding 0.5%.
Q4: Can I filter the medium to remove the precipitate?
A4: No, filtering the medium to remove the precipitate is not recommended. This will lead to an unknown and lower final concentration of the active compound in your experiment, resulting in inaccurate and irreproducible data. The root cause of the precipitation should be addressed instead.
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides a systematic approach to troubleshoot and prevent the precipitation of this compound in your cell culture experiments.
Step 1: Optimize Stock Solution Preparation
The proper preparation of your stock solution is critical to prevent precipitation upon dilution.
-
Solvent Choice: Use high-purity, anhydrous DMSO to prepare the initial stock solution. Ensure the DMSO is fresh and has not absorbed moisture, which can decrease its solvating capacity.
-
Concentration: Prepare a high-concentration stock solution (e.g., 10-50 mM) in DMSO. While counterintuitive, a higher concentration stock allows for a smaller volume to be added to the culture medium, minimizing the introduction of the organic solvent.
-
Complete Dissolution: Ensure this compound is completely dissolved in the DMSO. Gentle warming (up to 37°C) and vortexing or sonication can aid in dissolution.[5][6]
Solubility Data of Liensinine Salts in DMSO
| Compound | Molecular Weight | Solubility in DMSO |
| This compound | 711.21 g/mol | ≥81.2 mg/mL |
| This compound | 711.2 g/mol | 7.11 mg/mL (10 mM)[5] |
| Liensinine Diperchlorate | 811.66 g/mol | 50 mg/mL (61.6 mM) |
| Liensinine Diperchlorate | 811.66 g/mol | 100 mg/mL (123.2 mM)[3] |
Note: Solubility can vary between batches. It is always recommended to perform a small-scale test to confirm solubility.
Step 2: Optimize the Dilution Method
The method of diluting the DMSO stock into your aqueous cell culture medium is the most common source of precipitation.
-
Pre-warm the Medium: Always add the this compound stock solution to cell culture medium that has been pre-warmed to 37°C. Adding a concentrated stock to cold medium can cause thermal shock and induce precipitation.
-
Add Stock to Medium, Not Vice Versa: Always add the small volume of concentrated DMSO stock solution to the larger volume of pre-warmed culture medium while gently swirling or vortexing. Never add the aqueous medium directly to the concentrated DMSO stock.
-
Serial Dilution: For achieving higher final concentrations of this compound, a serial dilution approach is recommended. First, create an intermediate dilution in a small volume of pre-warmed medium. Visually confirm that no precipitation has occurred before adding this intermediate dilution to the final culture volume.
Step 3: Consider Co-solvents and Formulation Strategies (for advanced applications)
For particularly challenging precipitation issues, especially at higher concentrations, advanced formulation strategies can be employed. These are more common for in vivo studies but can be adapted for in vitro work with careful validation for cytotoxicity.
| Formulation Protocol | Components | Final Concentration of this compound |
| Protocol 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL[1][2] |
| Protocol 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL[1][2] |
Note: These formulations require thorough testing for their effects on cell viability and experimental outcomes.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a stable, high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or sonicator (optional)
Procedure:
-
Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Vortex the solution vigorously until the powder is completely dissolved.
-
If necessary, gently warm the solution in a 37°C water bath or use a sonicator to aid dissolution.[5][6]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound on a specific cell line.
Materials:
-
Cells of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
96-well cell culture plates
-
This compound stock solution (from Protocol 1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in pre-warmed complete cell culture medium from the stock solution. Remember to maintain a final DMSO concentration below 0.5% (ideally ≤0.1%). Include a vehicle control (medium with the same final DMSO concentration as the highest this compound concentration) and a no-treatment control.
-
Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or controls.
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control.
Signaling Pathways and Workflows
Troubleshooting Workflow for this compound Precipitation
Caption: A stepwise guide to identifying and resolving the cause of this compound precipitation.
Simplified Signaling Pathway of Liensinine's Effect on Autophagy
Caption: Liensinine inhibits the fusion of autophagosomes and lysosomes, a key step in late-stage autophagy.[2][3]
Simplified PI3K/AKT Signaling Pathway Inhibition by Liensinine
Caption: Liensinine can inhibit the PI3K/AKT signaling pathway, leading to decreased cell survival and increased apoptosis.[4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Liensinine Inhibits Cell Growth and Blocks Autophagic Flux in Nonsmall-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | Apoptosis | TargetMol [targetmol.com]
- 6. This compound | Mechanism | Concentration [selleckchem.com]
Liensinine Perchlorate in Cancer Research: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of Liensinine Perchlorate in cancer research. Given that Liensinine is a natural product with multiple biological activities, an "off-target" effect is often context-dependent and may refer to any activity outside of the primary pathway being investigated in a specific cancer type.
Frequently Asked Questions (FAQs) on Known Biological Activities
This section addresses known mechanisms of action of this compound that may be considered off-target effects depending on the primary research focus.
Q1: What are the known signaling pathways modulated by this compound besides its primary intended target?
A1: this compound, a natural isoquinoline alkaloid, has been shown to modulate several signaling pathways across different cancer types.[1] These activities may be considered off-target depending on your experimental context. Key pathways include:
-
PI3K/AKT Pathway: In gastric cancer, liensinine inhibits the PI3K/AKT signaling pathway, which is a common downstream pathway affected by many anti-cancer drugs.[2][3]
-
JAK2/STAT3 Pathway: Liensinine has been shown to suppress the activation of the JAK2/STAT3 pathway in osteosarcoma cells, mediated by an increase in reactive oxygen species (ROS).[1][4][5]
-
JNK Signaling Pathway: In colorectal cancer cells, liensinine exposure leads to the activation of the JNK signaling pathway, which is associated with its induction of apoptosis and mitochondrial dysfunction.[6]
-
AMPK-HIF-1α Axis: In hepatocellular carcinoma, liensinine can reprogram tumor metabolism by activating the AMPK pathway and decreasing HIF-1α expression.[7]
-
Autophagy/Mitophagy: Liensinine is recognized as a late-stage autophagy/mitophagy inhibitor that works by blocking the fusion of autophagosomes with lysosomes.[8][9] This can sensitize breast cancer cells to chemotherapy.[8]
-
NF-κB Signaling: In the context of inflammation, liensinine can inhibit the NF-κB pathway by modifying the Src/TRAF6/TAK1 axis.[10]
Q2: Does this compound show selective cytotoxicity towards cancer cells?
A2: Studies have indicated that this compound can exert a significant inhibitory effect on the proliferation of cancer cells with minimal cytotoxicity observed in normal cells. For example, in colorectal cancer studies, it induced apoptosis in CRC cells without observed cytotoxicity on normal colorectal epithelial cells.[6] Similarly, it significantly reduced the proliferation of gastric cancer cells but was not highly toxic to normal gastric cells, even at higher concentrations (100 μM).[2]
Q3: How does this compound affect cellular metabolism?
A3: In hepatocellular carcinoma cells, liensinine was found to induce metabolic reprogramming. It upregulates the AMPK pathway while downregulating glycolysis-related pathways.[7] This shifts the cancer cells' metabolism from glycolysis towards oxidative phosphorylation, leading to increased ROS levels and inhibiting cell growth.[7]
Troubleshooting Experimental Results
Q1: I am not observing the expected level of apoptosis after treating my cells with this compound. What could be the issue?
A1: Several factors could contribute to this. Consider the following troubleshooting steps:
-
Cell Line Specificity: The apoptotic effect of liensinine is dose-dependent and cell-line specific.[2][6] Verify the reported effective concentrations for your specific cell line. If unavailable, perform a dose-response curve (e.g., using a CCK-8 assay) to determine the IC50 value first.
-
Compound Stability: this compound, like many natural products, may be sensitive to light, temperature, and repeated freeze-thaw cycles. Ensure the compound is stored correctly and prepare fresh stock solutions in a suitable solvent like DMSO.[9]
-
Assay Timing: Apoptosis is a dynamic process. The time point for measurement is critical. If you are measuring too early or too late, you might miss the peak apoptotic window. Try a time-course experiment (e.g., 12, 24, 48 hours) to identify the optimal treatment duration.[11]
-
Controls: Ensure your positive and negative controls for the apoptosis assay are working correctly.[12] A known apoptosis inducer (like staurosporine) can serve as a positive control, while a vehicle-treated sample (e.g., DMSO) is your negative control.[13]
Q2: My Western blot results for a specific signaling pathway are inconsistent after Liensinine treatment. What should I check?
A2: Inconsistent Western blot results can be frustrating. Beyond standard Western blot troubleshooting, consider these points for Liensinine:
-
Multi-Pathway Effects: Liensinine affects multiple pathways simultaneously.[1][2][6] Activation of one pathway (e.g., JNK) might create compensatory feedback in another. Ensure you are probing for key upstream and downstream markers of your pathway of interest.
-
Treatment Duration: The kinetics of pathway activation/inhibition can vary. A short treatment might reveal early signaling events, while a longer treatment might show downstream consequences or feedback regulation. Perform a time-course experiment to capture the dynamics of your protein of interest.
-
ROS-Mediated Effects: Some of Liensinine's effects are mediated by ROS production.[1][2] If your cell culture medium contains high levels of antioxidants, it might dampen the drug's effect. Conversely, co-treatment with an antioxidant like N-acetyl cysteine (NAC) can be used as a control to confirm if the observed pathway modulation is ROS-dependent.[1][5]
Data Summary Table
| Cancer Type | Cell Line(s) | Concentration Range | Observed Effect | Citation(s) |
| Gastric Cancer | SGC-7901, BGC-823 | 20-80 µM | Inhibition of proliferation, G0/G1 arrest, apoptosis, ROS generation, PI3K/AKT inhibition. | [2] |
| Colorectal Cancer | HT29, HCT116 | 10-40 µM | Inhibition of proliferation, apoptosis, cell cycle arrest, mitochondrial dysfunction, JNK activation. | [6] |
| Osteosarcoma | SaOS-2, 143B | 40-80 µM | Inhibition of proliferation, G0/G1 arrest, apoptosis, ROS generation, JAK2/STAT3 inhibition. | [4] |
| Hepatocellular Carcinoma | Huh7, Hepa1-6 | 30-40 µM | Inhibition of viability, proliferation, and migration; apoptosis induction; AMPK activation. | [7] |
| Non-Small-Cell Lung Cancer | A549, H520, SPC-A1 | 10-40 µM | Inhibition of proliferation, apoptosis, mitochondrial dysfunction, autophagic flux blockage. | [11][14] |
| Breast Cancer | MCF-7, MDA-MB-231 | 20 µM | Inhibition of autophagosome-lysosome fusion, sensitization to doxorubicin. | [8] |
Key Experimental Protocols
Protocol 1: Cell Viability Assessment (CCK-8 Assay)
This protocol is adapted from methodologies used to assess Liensinine's effect on cancer cell viability.[4][7]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 10, 20, 40, 60, 80 µM) and a vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired duration (e.g., 24 or 48 hours).
-
Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) reagent to each well.
-
Final Incubation: Incubate the plate at 37°C for 1-4 hours, until a visible color change occurs.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
This protocol is based on methods used to quantify Liensinine-induced apoptosis.[7][11]
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentration of this compound for the determined time (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples within one hour using a flow cytometer.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Investigating Novel Off-Target Effects
Q: My research suggests this compound has a novel effect in my cancer model. How can I systematically identify the potential off-target protein(s) responsible?
A: Identifying the direct molecular targets of a small molecule is a complex process. A systematic approach is recommended:
-
Computational Prediction: Use computational tools and databases to predict potential off-target interactions. Methods like chemical similarity-based approaches can provide a list of potential protein targets.[15] Newer tools may use large-scale genetic and drug screening data to predict targets based on cellular response rather than just chemical structure.[16]
-
In Vitro Binding Assays: If you have a class of proteins you suspect (e.g., kinases, E3 ligases), screen Liensinine against a panel of these proteins using binding assays (e.g., KINOMEscan™ or E3scan™).[17] These assays directly measure the interaction between the compound and a large number of purified proteins.
-
Cell-Based Target Engagement: Confirm if the compound engages the predicted target within a cellular context. Techniques like cellular thermal shift assays (CETSA) or in-cell ELISA can be used to verify target binding in intact cells.[18]
-
Chemical Genetics: Use CRISPR-based screening (knockout, interference, or activation) to identify genes that, when perturbed, alter the sensitivity of cancer cells to Liensinine.[19] For example, if knocking out a specific gene mimics the effect of the drug or confers resistance, it is a strong candidate for being in the drug's mechanism of action.
-
Safety Pharmacology Studies: For preclinical development, a broader assessment of undesirable effects on major physiological systems (cardiovascular, respiratory, central nervous system) is required by regulatory guidelines and constitutes a formal off-target investigation.[20][21]
References
- 1. Liensinine Inhibits Osteosarcoma Growth by ROS-Mediated Suppression of the JAK2/STAT3 Signaling Pathway - ProQuest [proquest.com]
- 2. Liensinine inhibited gastric cancer cell growth through ROS generation and the PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liensinine inhibited gastric cancer cell growth through ROS generation and the PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Liensinine Inhibits Osteosarcoma Growth by ROS-Mediated Suppression of the JAK2/STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liensinine Inhibits Osteosarcoma Growth by ROS-Mediated Suppression of the JAK2/STAT3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound inhibits colorectal cancer tumorigenesis by inducing mitochondrial dysfunction and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Liensinine reshapes the immune microenvironment and enhances immunotherapy by reprogramming metabolism through the AMPK-HIF-1α axis in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel autophagy/mitophagy inhibitor liensinine sensitizes breast cancer cells to chemotherapy through DNM1L-mediated mitochondrial fission - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Liensinine reduces acute lung injury brought on by lipopolysaccharide by inhibiting the activation of the NF-κB signaling pathway through modification of the Src/TRAF6/TAK1 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Liensinine Inhibits Cell Growth and Blocks Autophagic Flux in Nonsmall-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 16. drugtargetreview.com [drugtargetreview.com]
- 17. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 18. researchgate.net [researchgate.net]
- 19. CRISPR approaches to small molecule target identification - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Safety pharmacology - Wikipedia [en.wikipedia.org]
- 21. fda.gov [fda.gov]
How to minimize Liensinine Perchlorate cytotoxicity in normal cells.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of Liensinine Perchlorate in experimental settings. Our goal is to help you minimize potential cytotoxicity in normal cells and ensure the selective anti-cancer activity of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: Is this compound cytotoxic to normal cells?
A1: Several studies have indicated that this compound exhibits selective cytotoxicity towards cancer cells while showing no significant toxic effects on normal cells at similar concentrations. For instance, research on colorectal cancer (CRC) cells demonstrated that this compound induced apoptosis and inhibited proliferation in CRC cells without any observed cytotoxicity in normal colorectal epithelial cells[1][2]. Similarly, a study on osteosarcoma showed that liensinine significantly reduced the viability of multiple osteosarcoma cell lines but had no negative effect on human normal osteoblasts (hFOB 1.19 cells), even at relatively high doses[3].
Q2: What is the mechanism behind this compound's selective cytotoxicity?
A2: this compound's selective anti-cancer activity is attributed to its ability to modulate several signaling pathways that are often dysregulated in cancer cells. In colorectal cancer cells, it has been shown to induce mitochondrial dysfunction and apoptosis, accompanied by the activation of the JNK signaling pathway[2]. In non-small-cell lung cancer, it affects the AMPK/mTOR pathway and can induce apoptosis through a mitochondrial-dependent pathway[4]. Furthermore, in osteosarcoma cells, liensinine has been found to suppress the JAK2/STAT3 signaling pathway through a mechanism mediated by reactive oxygen species (ROS)[3]. It has also been reported to inhibit autophagy by targeting HIF-1α in colorectal cancer cells, which can enhance the efficacy of chemotherapeutic agents like oxaliplatin[5].
Q3: What are the recommended concentrations of this compound to use in experiments to maintain selectivity?
A3: The optimal concentration of this compound will be cell-line dependent. For cancer cell lines, effective concentrations leading to apoptosis or proliferation inhibition have been reported in the range of 5 µM to 100 µM[3][6]. For normal cells, studies have shown no significant cytotoxicity at concentrations up to 80 µM in human normal osteoblasts (hFOB 1.19)[3]. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cancer cell line while concurrently testing a normal (non-cancerous) cell line from a similar tissue origin to establish the therapeutic window.
Q4: How should I prepare and store this compound solutions?
A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution[7]. For in vivo experiments, further dilution in vehicles like a mixture of PEG300, Tween-80, and saline, or corn oil may be necessary. It is recommended to prepare fresh working solutions for daily use[1]. Stock solutions in DMSO should be stored at -20°C or -80°C. To avoid solubility issues, ensure the DMSO is anhydrous, as moisture can reduce the solubility of the compound[7]. If precipitation occurs upon dilution in aqueous media, gentle heating or sonication can be used to aid dissolution[1].
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity in Normal Cells
If you observe unexpected cytotoxicity in your normal cell lines, consider the following potential causes and solutions:
-
High Concentration: The concentration of this compound may be too high for your specific normal cell line.
-
Solution: Perform a dose-response experiment on your normal cells to determine their tolerance. Start with a lower concentration range based on published data for similar cell types.
-
-
Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) in your culture medium might be toxic to the cells.
-
Solution: Ensure the final DMSO concentration is typically below 0.5% (v/v), and preferably at or below 0.1%. Always include a vehicle control (medium with the same amount of solvent) in your experiments.
-
-
Contamination: The cell culture may be contaminated with bacteria, mycoplasma, or fungi, which can cause cell death.
-
Solution: Regularly test your cell lines for contamination. If contamination is suspected, discard the culture and start with a fresh, authenticated stock.
-
-
Compound Purity and Stability: The this compound may have degraded or may be of insufficient purity.
-
Solution: Use a high-quality, certified source for your compound. Store the compound and its solutions as recommended by the supplier to prevent degradation.
-
Issue 2: Inconsistent or Irreproducible Results
For inconsistent results between experiments, review the following:
-
Cell Passage Number: Using cells at a high passage number can lead to genetic drift and altered phenotypes, affecting their response to treatment.
-
Solution: Use cells within a consistent and low passage number range for all experiments.
-
-
Cell Seeding Density: Variations in the initial number of cells seeded can affect the outcome of viability and proliferation assays.
-
Solution: Standardize your cell seeding protocol and ensure a uniform cell suspension before plating.
-
-
Inconsistent Drug Preparation: Variations in the preparation of this compound solutions can lead to different effective concentrations.
-
Solution: Follow a strict, documented protocol for preparing stock and working solutions. Prepare fresh dilutions from the stock for each experiment.
-
Quantitative Data Summary
The following tables summarize the cytotoxic effects of this compound on various cancer cell lines and the observed effects on normal cells.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay |
| A549 | Non-small-cell lung | ~20 | 48 | CCK-8 |
| H520 | Non-small-cell lung | ~25 | 48 | CCK-8 |
| SPC-A1 | Non-small-cell lung | ~15 | 48 | CCK-8 |
| SaOS-2 | Osteosarcoma | < 5 | 24 | CCK-8 |
| 143B | Osteosarcoma | < 5 | 24 | CCK-8 |
| RBE | Intrahepatic Cholangiocarcinoma | ~40 | 48 | CCK-8 |
| Hucc-T1 | Intrahepatic Cholangiocarcinoma | ~50 | 48 | CCK-8 |
Note: IC50 values are approximate and can vary between experiments and laboratories. The data is compiled from multiple sources for comparative purposes[3][4][6].
Table 2: Effect of this compound on Normal Cells
| Cell Line | Cell Type | Concentration (µM) | Observation | Source |
| Normal colorectal epithelial cells | Colorectal Epithelium | Not specified, but tested alongside effective doses on cancer cells | No observed cytotoxicity | [2] |
| hFOB 1.19 | Human Osteoblasts | Up to 80 | No inhibition of cell viability | [3] |
| NCM-460 | Normal intestinal epithelial cell | Not specified, used as a control | Not specified, but used in a study showing synergistic effects with oxaliplatin in cancer cells | [5] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using CCK-8 Assay
This protocol is adapted from methodologies described for assessing the cytotoxicity of this compound[3][4][5].
-
Cell Seeding:
-
Harvest cells during the logarithmic growth phase.
-
Perform a cell count and assess viability using a method like trypan blue exclusion.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare a series of dilutions of this compound in complete culture medium from a DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
CCK-8 Assay:
-
Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubate the plate for 1-4 hours at 37°C. The incubation time will depend on the cell type and density.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate cell viability as a percentage of the vehicle control:
-
Viability (%) = (Absorbance_treated / Absorbance_vehicle_control) * 100
-
-
Plot the viability against the log of the this compound concentration to determine the IC50 value using non-linear regression analysis.
-
Visualizations
Caption: Signaling pathways modulated by this compound in cancer cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound inhibits colorectal cancer tumorigenesis by inducing mitochondrial dysfunction and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Liensinine Inhibits Osteosarcoma Growth by ROS-Mediated Suppression of the JAK2/STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liensinine Inhibits Cell Growth and Blocks Autophagic Flux in Nonsmall-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liensinine sensitizes colorectal cancer cells to oxaliplatin by targeting HIF-1α to inhibit autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound | Mechanism | Concentration [selleckchem.com]
Optimizing incubation time for Liensinine Perchlorate treatment.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing incubation time and other experimental parameters related to Liensinine Perchlorate treatment.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for this compound treatment?
A1: The optimal incubation time for this compound is highly dependent on the cell type, the concentration of the compound, and the specific biological endpoint being measured. Based on available studies, typical incubation times range from 24 to 48 hours for assessing cytotoxicity, apoptosis, and autophagy. For instance, in non-small-cell lung cancer (NSCLC) cells, cytotoxicity is observed at both 24 and 48 hours.[1] Similarly, in osteosarcoma cells, a significant reduction in viability was noted after 24 hours of treatment.[2] It is recommended to perform a time-course experiment (e.g., 12, 24, 48, 72 hours) to determine the ideal incubation period for your specific experimental model and desired outcome.
Q2: What is the mechanism of action of this compound?
A2: this compound is a major isoquinoline alkaloid that functions as a late-stage autophagy and mitophagy inhibitor by blocking the fusion of autophagosomes with lysosomes.[3][4] This disruption of the autophagic process, combined with its ability to induce mitochondrial dysfunction, leads to apoptosis (programmed cell death) in cancer cells.[5][6] Studies have shown its efficacy in various cancers, including colorectal, non-small-cell lung, and breast cancer.[1][4][5][6]
Q3: Which signaling pathways are affected by this compound treatment?
A3: this compound has been shown to modulate several key signaling pathways involved in cell survival, proliferation, and apoptosis. Notably, it can lead to the activation of the JNK (c-Jun N-terminal kinase) signaling pathway, which is associated with apoptosis.[5][6] Additionally, it has been reported to impact the PI3K/AKT/mTOR pathway, which is crucial for cell growth and survival.[7] The inhibition of this pathway can contribute to the anti-cancer effects of this compound.
Q4: How should I prepare a stock solution of this compound?
A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[3][8][9] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM or 100 mg/mL in fresh DMSO) which can then be diluted to the desired working concentration in your cell culture medium.[3][8][9] To aid dissolution, sonication or gentle heating may be used.[8][10] For in vivo studies, specific formulations with solvents like PEG300, Tween-80, and saline are recommended.[8][10] It is advisable to prepare fresh working solutions for each experiment and avoid repeated freeze-thaw cycles of the stock solution.[8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound Precipitation in Culture Medium | The final concentration of DMSO is too high, or the compound has low solubility in aqueous solutions. | Ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. If precipitation persists, try preparing the working solution in a serum-free medium first and then adding it to the serum-containing medium. Using a carrier solvent system like PEG300 and Tween-80 for in vivo studies can also improve solubility.[8][10] If precipitation occurs during stock solution preparation, gentle heating and/or sonication can be used to aid dissolution.[8][10] |
| No Observable Effect on Cells | The concentration of this compound is too low, the incubation time is too short, or the cells are resistant. | Perform a dose-response experiment with a wider range of concentrations (e.g., 5 µM to 80 µM) to determine the IC50 for your specific cell line.[1][2] Extend the incubation time (e.g., up to 72 hours) and perform a time-course analysis. Also, verify the passage number and health of your cells, as these factors can influence their response to treatment. |
| High Levels of Cell Death in Control Group | The DMSO concentration is too high, or the cells are overly sensitive. | Prepare a vehicle control with the same final concentration of DMSO as your experimental samples to assess solvent toxicity. Ensure the final DMSO concentration is kept to a minimum (ideally ≤ 0.1%). If cells are particularly sensitive, consider reducing the DMSO concentration further or exploring alternative solvents if compatible. |
| Inconsistent Results Between Experiments | Variability in cell seeding density, compound preparation, or assay execution. | Standardize your experimental protocol. Ensure consistent cell seeding numbers, prepare fresh dilutions of this compound for each experiment from a reliable stock, and carefully follow the protocol for your chosen assay (e.g., apoptosis, cytotoxicity). |
Experimental Protocols
Cytotoxicity Assay (CCK-8)
This protocol is adapted from a study on non-small-cell lung cancer cells.[1]
-
Cell Seeding: Seed cells into a 96-well plate at a density of 3,000 cells per well and incubate for 24 hours.
-
Treatment: Prepare various concentrations of this compound (e.g., 0, 10, 20, 40, 60, and 80 µM) in the culture medium.[1] Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for the desired time points (e.g., 24 or 48 hours).[1]
-
CCK-8 Addition: After incubation, add 10 µL of CCK-8 solution to each well and incubate for an additional 2 hours.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This is a general protocol for detecting apoptosis by flow cytometry.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the determined incubation time (e.g., 48 hours).[1]
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin-EDTA to detach them.
-
Washing: Wash the collected cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.
-
Staining: Add 5 µL of fluorochrome-conjugated Annexin V to 100 µL of the cell suspension. Incubate for 10-15 minutes at room temperature in the dark.
-
PI Staining: Add 5 µL of Propidium Iodide (PI) staining solution and incubate for 5-15 minutes on ice or at room temperature.
-
Analysis: Analyze the stained cells by flow cytometry within one hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic or necrotic cells will be positive for both.
Data Presentation
Table 1: Summary of this compound Concentrations and Incubation Times for Cytotoxicity/Viability Assays in Different Cancer Cell Lines.
| Cell Line | Concentration Range | Incubation Time(s) | Assay | Reference |
| A549, H520, SPC-A1 (NSCLC) | 0 - 80 µM | 24h, 48h | CCK-8 | [1] |
| SaOS-2, 143B (Osteosarcoma) | 0 - 80 µM | 24h | CCK-8 | [2] |
Table 2: Summary of this compound Effects on Apoptosis and Autophagy.
| Cell Line | Concentration(s) | Incubation Time | Observed Effect | Reference |
| A549, H520, SPC-A1 (NSCLC) | Indicated concentrations | 48h | Induction of apoptosis | [1] |
| A549, H520, SPC-A1 (NSCLC) | Indicated concentrations | 48h | Accumulation of autophagosomes | [1] |
| MDA-MB-231 (Breast Cancer) | 20 µM | 24h | Induction of autophagic alterations | [11] |
Visualizations
Caption: Signaling pathways affected by this compound treatment.
Caption: Experimental workflow for a cytotoxicity assay.
Caption: Troubleshooting logic for lack of cellular response.
References
- 1. Liensinine Inhibits Cell Growth and Blocks Autophagic Flux in Nonsmall-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liensinine Inhibits Osteosarcoma Growth by ROS-Mediated Suppression of the JAK2/STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liensinine diperchlorate | Autophagy inhibitor | Mechanism | Concentration [selleckchem.com]
- 4. A novel autophagy/mitophagy inhibitor liensinine sensitizes breast cancer cells to chemotherapy through DNM1L-mediated mitochondrial fission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound inhibits colorectal cancer tumorigenesis by inducing mitochondrial dysfunction and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound inhibits colorectal cancer tumorigenesis by inducing mitochondrial dysfunction and apoptosis - Food & Function (RSC Publishing) [pubs.rsc.org]
- 7. Liensinine alleviates LPS-induced acute lung injury by blocking autophagic flux via PI3K/AKT/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | Apoptosis | TargetMol [targetmol.com]
- 9. This compound | Mechanism | Concentration [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. A novel autophagy/mitophagy inhibitor liensinine sensitizes breast cancer cells to chemotherapy through DNM1L-mediated mitochondrial fission - PMC [pmc.ncbi.nlm.nih.gov]
Sonication recommendations for dissolving Liensinine Perchlorate.
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting advice for dissolving Liensinine Perchlorate for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The primary recommended solvent for creating stock solutions of this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[1][2][3] It is crucial to use newly opened or properly stored anhydrous DMSO, as the presence of water can significantly decrease the solubility of the compound.[1][2] For some applications, ethanol (EtOH) can also be used, though solubility may be lower.
Q2: I'm having trouble dissolving this compound in DMSO. What should I do?
A2: If you are encountering solubility issues, sonication is highly recommended to facilitate dissolution.[1][3] Gentle warming of the solution can also be beneficial. It is common for precipitates to form, which can often be redissolved by vortexing, sonication, or gentle heating in a water bath.[4]
Q3: What are the recommended sonication parameters for dissolving this compound?
A3: While specific parameters for this compound are not extensively published, general guidelines for poorly soluble compounds in DMSO can be applied. Use an ultrasonic bath with a frequency between 20-40 kHz. The temperature of the water bath can be maintained between 37-50°C. It is advisable to sonicate in short bursts (e.g., 1-5 minutes) and visually inspect the solution for dissolution between intervals to avoid overheating and potential degradation of the compound.
Q4: My this compound precipitates out of solution when I dilute my DMSO stock with an aqueous buffer. How can I prevent this?
A4: Precipitation upon dilution into aqueous media is a common issue for hydrophobic compounds. To mitigate this, consider the following strategies:
-
Co-solvents: For in vivo preparations, a mixture of solvents is often necessary. A common formulation includes DMSO, PEG300, Tween-80, and saline.[1][3]
-
Slow Dilution: Add the DMSO stock solution dropwise to the aqueous buffer while gently vortexing to ensure rapid mixing and prevent localized high concentrations of the compound.
-
Pre-warming: Pre-warming your aqueous buffer to 37°C can help improve the solubility of the compound upon dilution.
Q5: What is the maximum recommended final concentration of DMSO in my cell culture medium?
A5: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in cell culture experiments should be kept as low as possible, typically below 0.5%.[5] It is always recommended to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.[5][6]
Solubility Data
The following table summarizes the reported solubility of this compound in various solvents.
| Solvent | Concentration | Notes | Source |
| DMSO | ~100 mg/mL (~140.6 mM) | Sonication and fresh DMSO are recommended. | [1][2][7] |
| DMSO | 7.11 mg/mL (10 mM) | Sonication is recommended. | [3] |
| Ethanol | ≥9.76 mg/mL | Requires sonication. | |
| Water | Insoluble | ||
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | ≥2.08 mg/mL | Sonication is recommended. | [1][3] |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥2.08 mg/mL | [1] | |
| 10% DMSO + 90% Corn Oil | ≥2.08 mg/mL | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.
-
Initial Mixing: Briefly vortex the tube to suspend the powder.
-
Sonication: Place the tube in an ultrasonic water bath set to a frequency of 20-40 kHz and a temperature of 37°C. Sonicate in intervals of 1-3 minutes, vortexing between each interval, until the solid is completely dissolved.
-
Visual Inspection: Visually confirm that no particulate matter remains in the solution.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution for In Vivo Administration (Example Formulation)
This protocol is an example for preparing a dosing solution with a final concentration of ≥2.08 mg/mL.[1]
-
Prepare a Concentrated DMSO Stock: First, prepare a concentrated stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
Solvent Addition Sequence: In a sterile tube, add the following solvents in the specified order, ensuring the solution is clear after each addition:
-
100 µL of the 20.8 mg/mL this compound DMSO stock solution.
-
400 µL of PEG300. Mix well.
-
50 µL of Tween-80. Mix well.
-
450 µL of Saline. Mix well to bring the final volume to 1 mL.
-
-
Troubleshooting: If precipitation occurs at any step, gentle warming and sonication can be used to aid dissolution.[1]
-
Administration: It is recommended to prepare this working solution fresh on the day of use.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting issues with dissolving this compound.
Caption: Troubleshooting workflow for dissolving this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | Apoptosis | TargetMol [targetmol.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Datasheet [selleckchem.com]
Validation & Comparative
A Comparative Guide to Autophagy Inhibition: Liensinine Perchlorate vs. Chloroquine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent autophagy inhibitors, liensinine perchlorate and chloroquine. Autophagy, a cellular self-degradation process, plays a dual role in cancer, acting as both a tumor suppressor and a cell survival mechanism. Consequently, the modulation of autophagy is a critical area of investigation in cancer therapy. This document details the mechanisms of action, presents available experimental data, outlines key experimental protocols, and provides visual representations of the associated signaling pathways and workflows to aid researchers in selecting the appropriate inhibitor for their experimental needs.
Mechanism of Action: A Tale of Two Lysosomes
Both this compound and chloroquine are classified as late-stage autophagy inhibitors, primarily disrupting the final step of the autophagic process: the fusion of autophagosomes with lysosomes and the subsequent degradation of cargo. However, their precise molecular mechanisms diverge, particularly concerning their effects on lysosomal function.
Chloroquine , a well-established antimalarial drug, functions as a lysosomotropic agent.[1] As a weak base, it freely permeates cell membranes and accumulates in the acidic environment of lysosomes.[1] Inside the lysosome, chloroquine becomes protonated, which raises the organelle's internal pH.[2][3] This elevation in pH inhibits the activity of lysosomal acid hydrolases, which are essential for the degradation of autophagic cargo.[4] Furthermore, the altered lysosomal environment impairs the fusion of autophagosomes with lysosomes, leading to the accumulation of autophagosomes.[5][6]
This compound , a bisbenzylisoquinoline alkaloid extracted from the seed embryo of Nelumbo nucifera, also blocks the fusion of autophagosomes with lysosomes.[5][7] However, studies suggest that liensinine may achieve this without significantly altering lysosomal pH.[8] This distinction is crucial, as it implies a more specific mechanism of action that may not broadly disrupt all lysosomal functions. The exact molecular target of liensinine in the fusion process is still under investigation but is thought to involve the machinery regulating the docking and merging of the two vesicles.[9]
Quantitative Comparison of Autophagy Inhibition
Direct comparative studies providing IC50 values for autophagy inhibition under identical experimental conditions for both this compound and chloroquine are limited. The following tables summarize available data from various studies, highlighting the cell lines and methods used. It is crucial to consider the different experimental contexts when interpreting these values.
Table 1: Effect on Autophagy Marker Proteins
| Compound | Cell Line | Concentration | Effect on LC3-II | Effect on p62/SQSTM1 | Citation |
| This compound | Non-small-cell lung cancer (A549, H520, SPC-A1) | Concentration-dependent | Increased accumulation | Increased accumulation | [8] |
| Breast cancer (MDA-MB-231) | 20 µM | Increased accumulation | Increased accumulation | [9] | |
| Chloroquine | Esophageal carcinoma (EC109) | Time- and dose-dependent | Increased accumulation | Increased accumulation | [10] |
| Bladder cancer (SV-Huc-1, 5637, T24) | Concentration-dependent | Increased accumulation | Increased accumulation | [11] | |
| HeLa, HT29, HepG2, MCF7, SKMEL-25, SKMEL-28 | 60 µM | Increased accumulation | Increased accumulation | [12] |
Table 2: IC50 Values for Cytotoxicity
Note: These IC50 values reflect general cytotoxicity and not specifically autophagy inhibition. The concentration required to inhibit autophagy is often lower than the cytotoxic concentration.
| Compound | Cell Line | IC50 (µM) | Assay | Citation |
| Chloroquine | Renal cancer (A498) | 58.4 ± 4.2 | MTT | [3] |
| Renal cancer (RXF393) | 65.2 ± 5.1 | MTT | [3] | |
| Renal cancer (SN12C) | 72.1 ± 6.3 | MTT | [3] | |
| Renal cancer (769P) | 85.7 ± 7.9 | MTT | [3] | |
| Lung carcinoid (NCI-H727) | ~50 (at 48h) | XTT | [13] |
Signaling Pathways
The following diagram illustrates the general autophagy pathway and the points of inhibition for this compound and chloroquine.
Caption: Autophagy signaling pathway with points of inhibition.
Experimental Workflows and Protocols
Accurate assessment of autophagy inhibition is critical. The following sections detail common experimental protocols.
Experimental Workflow: Comparing Autophagy Inhibitors
The diagram below outlines a typical workflow for comparing the effects of this compound and chloroquine on autophagy.
Caption: A standard experimental workflow for comparing autophagy inhibitors.
Detailed Experimental Protocols
This assay measures the accumulation of LC3-II, a marker for autophagosomes. An increase in LC3-II in the presence of an inhibitor indicates a blockage of autophagic flux.
Materials:
-
Cell culture reagents
-
This compound and chloroquine
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels (12-15% acrylamide)
-
PVDF membrane
-
Primary antibodies: anti-LC3B, anti-p62/SQSTM1, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with various concentrations of this compound, chloroquine, or vehicle control for the desired time points (e.g., 6, 12, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in 100-200 µL of lysis buffer on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Western Blotting:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the LC3-II and p62 levels to the loading control.
p62 is a protein that is selectively degraded by autophagy. Its accumulation is another indicator of autophagy inhibition. This assay is performed similarly to the LC3 turnover assay, using an anti-p62/SQSTM1 antibody.
This method visualizes the formation of autophagosomes as punctate structures within the cell.
Materials:
-
Cells grown on coverslips in 24-well plates
-
This compound and chloroquine
-
4% paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody: anti-LC3B
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Antifade mounting medium
Procedure:
-
Cell Seeding and Treatment: Seed cells on coverslips and treat them as described for the Western blot assay.
-
Fixation and Permeabilization:
-
Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Wash with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.
-
-
Blocking and Staining:
-
Wash with PBS and block with 1% BSA for 1 hour.
-
Incubate with anti-LC3B primary antibody overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain nuclei with DAPI for 5 minutes.
-
-
Imaging and Analysis:
-
Wash with PBS and mount the coverslips on microscope slides using antifade medium.
-
Visualize the cells using a fluorescence microscope. Capture images and quantify the number and intensity of LC3 puncta per cell using image analysis software.
-
This protocol uses a fluorescent probe, such as LysoTracker, to assess changes in lysosomal acidity.
Materials:
-
Cells grown on glass-bottom dishes
-
This compound and chloroquine
-
LysoTracker probe (e.g., LysoTracker Red DND-99)
-
Live-cell imaging medium
Procedure:
-
Cell Seeding and Treatment: Seed cells in glass-bottom dishes and treat with the inhibitors as required.
-
Staining: Add LysoTracker probe (typically 50-100 nM) to the live-cell imaging medium and incubate the cells for 30-60 minutes at 37°C.[14]
-
Imaging: Wash the cells with fresh imaging medium and immediately visualize them using a live-cell fluorescence microscope.
-
Analysis: Acquire images of the fluorescently labeled lysosomes. A decrease in LysoTracker fluorescence intensity suggests an increase in lysosomal pH (alkalinization). For quantitative measurements, ratiometric pH-sensitive dyes and calibration curves are recommended.[1]
Conclusion
Both this compound and chloroquine are effective late-stage autophagy inhibitors. Chloroquine's mechanism is well-characterized and involves the disruption of lysosomal pH, which can have broader effects on cellular processes dependent on lysosomal function. This compound offers a potentially more specific mode of action by inhibiting autophagosome-lysosome fusion without altering lysosomal acidity, making it a valuable tool for studies where maintaining lysosomal pH is critical. The choice between these two inhibitors will depend on the specific research question and the experimental system. The protocols and data presented in this guide are intended to assist researchers in making an informed decision and in designing rigorous experiments to investigate the role of autophagy in their models of interest.
References
- 1. Analysis of Lysosomal pH by Flow Cytometry Using FITC-Dextran Loaded Cells | Springer Nature Experiments [experiments.springernature.com]
- 2. Measurement of lysosomal pH [bio-protocol.org]
- 3. Antagonistic effects of chloroquine on autophagy occurrence potentiate the anticancer effects of everolimus on renal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Guidelines for the use and interpretation of assays for monitoring autophagy in higher eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Liensinine diperchlorate | Autophagy inhibitor | Mechanism | Concentration [selleckchem.com]
- 8. Liensinine Inhibits Cell Growth and Blocks Autophagic Flux in Nonsmall-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel autophagy/mitophagy inhibitor liensinine sensitizes breast cancer cells to chemotherapy through DNM1L-mediated mitochondrial fission - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. research.sahmri.org.au [research.sahmri.org.au]
- 12. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Autophagy Inhibitor Chloroquine, Alone or in Combination with mTOR Inhibitors, Displays Anti-Tumor Effects in In Vitro and In Vivo Lung Carcinoid Models [mdpi.com]
- 14. LysoTracker | AAT Bioquest [aatbio.com]
A Head-to-Head Comparison: Liensinine Perchlorate and 3-Methyladenine as Autophagy Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Autophagy is a fundamental cellular process of self-degradation, where cytoplasmic components are sequestered in double-membraned vesicles called autophagosomes and delivered to lysosomes for breakdown and recycling. The precise modulation of this pathway is critical in numerous physiological and pathological states, making autophagy inhibitors invaluable tools in research and potential therapeutic agents, particularly in oncology.
This guide provides an objective, data-driven comparison of two commonly discussed autophagy inhibitors: 3-Methyladenine (3-MA), a classical and widely-used early-stage inhibitor, and Liensinine Perchlorate, a natural alkaloid identified as a late-stage inhibitor. We will delve into their mechanisms of action, specificity, and practical applications, supported by experimental data and protocols.
Mechanism of Action: A Tale of Two Stages
The most significant distinction between 3-MA and this compound lies in the stage of the autophagy pathway they inhibit.
3-Methyladenine (3-MA) is a well-established inhibitor of the early stage of autophagy.[1] It primarily functions by blocking the activity of class III phosphatidylinositol 3-kinase (PI3K-III or Vps34).[2][3] This kinase is a core component of a complex that includes Beclin 1 and is essential for generating phosphatidylinositol 3-phosphate (PI(3)P) on the phagophore membrane.[4] This PI(3)P production is a critical step for the nucleation and formation of the autophagosome.[2][4] By inhibiting Vps34, 3-MA prevents the creation of new autophagosomes.[3]
This compound , in contrast, is a late-stage autophagy inhibitor.[5][6] This isoquinoline alkaloid does not prevent the formation of autophagosomes but instead blocks their fusion with lysosomes to form autolysosomes.[7] This blockade results in the accumulation of autophagosomes within the cell, a hallmark of impaired autophagic flux.[8] Mechanistic studies suggest that liensinine may exert this effect by preventing the proper recruitment of the small GTPase RAB7A to lysosomes, a key protein in mediating the fusion event.[7][9]
// Inhibitors node [shape=ellipse, style="filled,dashed", fillcolor="#FFFFFF", fontcolor="#202124", penwidth=2]; MA_node [label="3-Methyladenine", fillcolor="#EA4335", fontcolor="#FFFFFF", fixedsize=false, width=1.8]; Lien_node [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF", fixedsize=false, width=2];
// Connections MA_node -> PI3K [edge_attr [color="#EA4335", style=bold, label="inhibits"], arrowhead=Tee]; Lien_node -> Autolysosome [edge_attr [color="#4285F4", style=bold, label="inhibits fusion"], arrowhead=Tee, minlen=2];
// Invisible edges for layout edge [style=invis]; ULK1 -> Autophagosome; } end_dot
Comparative Performance and Specificity
While both compounds effectively inhibit the overall process of autophagy, their specific characteristics, off-target effects, and resulting cellular phenotypes differ significantly.
| Feature | 3-Methyladenine (3-MA) | This compound |
| Stage of Inhibition | Early Stage (Nucleation)[2] | Late Stage (Fusion)[5][6] |
| Primary Target | Class III PI3K (Vps34)[3][10] | Autophagosome-Lysosome Fusion Machinery (e.g., RAB7A recruitment)[7] |
| Effect on LC3-II | Prevents or reduces formation/accumulation | Causes significant accumulation[8] |
| Effect on p62/SQSTM1 | Prevents or reduces degradation, causing accumulation[11] | Prevents degradation, causing accumulation |
| Key Advantage | Well-characterized classical inhibitor | Allows study of autophagic flux; leads to autophagic stress[9] |
| Major Caveat | Dual role: can promote autophagy with prolonged treatment by inhibiting Class I PI3K[3][12][13] | Also exhibits other bioactivities (e.g., anti-hypertension)[6][14] |
| Off-Target Effects | Inhibits Class I PI3K; can induce apoptosis independently of autophagy[3][12] | Potential for off-target effects common to natural products |
A Critical Note on 3-MA's Duality: Researchers must exercise caution when using 3-MA. While it inhibits autophagy by blocking Class III PI3K, it can also inhibit Class I PI3K.[12] Class I PI3K is an upstream activator of mTOR, a potent negative regulator of autophagy. Therefore, prolonged treatment with 3-MA can inhibit mTOR, leading to the induction of autophagy, confounding experimental results.[3][13] This effect is time and context-dependent.
Quantitative Data Summary
The effective concentration of autophagy inhibitors can vary significantly based on the cell line, treatment duration, and metabolic state. The following table summarizes typical working concentrations reported in the literature.
| Inhibitor | Cell Line | Effective Concentration | Observed Effect | Reference |
| 3-Methyladenine | Various | 5 - 10 mM | Inhibition of autophagosome formation | [15] |
| HeLa | 10 mM | Inhibition of starvation-induced protein degradation (4h treatment) | [12] | |
| 3T3-L1 Adipocytes | 10 mM | Effective inhibition of autophagy (p62 accumulation) | [11] | |
| This compound | MDA-MB-231 (Breast Cancer) | 20 µM | Blockade of autophagosome-lysosome fusion | [7] |
| A549, H520 (NSCLC) | 5 - 20 µM | Inhibition of cell growth and autophagic flux | [8] | |
| Colorectal Cancer Cells | 10 - 40 µM | Dose-dependent induction of apoptosis | [14] |
Key Experimental Protocols
Accurately assessing autophagy requires robust methodologies. Below are foundational protocols for measuring the effects of inhibitors like 3-MA and Liensinine.
Protocol 1: Western Blot for LC3-II and p62/SQSTM1
This is the most common method to assess autophagic activity. LC3 is processed from LC3-I (cytosolic) to LC3-II (membrane-bound), and an increase in the LC3-II/LC3-I ratio often indicates autophagosome formation. p62/SQSTM1 is a cargo receptor that is degraded in the autolysosome; its accumulation suggests autophagy inhibition.
Methodology:
-
Cell Treatment: Plate cells (e.g., HeLa, A549) to be 70-80% confluent. Treat with vehicle control, 3-MA (e.g., 5 mM), or this compound (e.g., 20 µM) for the desired time (e.g., 6-24 hours). For autophagic flux analysis, include a condition with Liensinine plus a lysosomal inhibitor like Bafilomycin A1 (BafA1, 100 nM for the last 4 hours).
-
Protein Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a 12-15% polyacrylamide gel to resolve LC3-I and LC3-II bands. A lower percentage gel (e.g., 8-10%) can be used for the larger p62 protein.
-
Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-LC3B, anti-p62, anti-Actin) overnight at 4°C.
-
Secondary Antibody & Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize LC3-II levels to a loading control (e.g., Actin). The accumulation of LC3-II with Liensinine treatment, and the lack of further accumulation when BafA1 is added, confirms a late-stage block. 3-MA should reduce or prevent the formation of LC3-II. Both inhibitors should lead to p62 accumulation.
Protocol 2: Fluorescence Microscopy for Autophagic Flux (mRFP-GFP-LC3)
This powerful assay differentiates between autophagosomes and autolysosomes to measure autophagic flux. The tandem fluorescent LC3 reporter (mRFP-GFP-LC3) emits yellow fluorescence (GFP+RFP) in neutral pH environments like the autophagosome. Upon fusion with the acidic lysosome, the GFP signal is quenched, while the acid-stable mRFP continues to fluoresce, marking autolysosomes in red.
Methodology:
-
Transfection: Plate cells on glass coverslips and transfect with the mRFP-GFP-LC3 plasmid using a suitable transfection reagent (e.g., Lipofectamine). Allow 24 hours for expression.
-
Treatment: Treat the transfected cells with vehicle, 3-MA, or this compound for the desired duration.
-
Fixation & Mounting: Wash cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and wash again. Mount the coverslips onto microscope slides using a mounting medium containing DAPI to stain nuclei.
-
Imaging: Acquire images using a confocal or fluorescence microscope with appropriate channels for GFP (green), RFP (red), and DAPI (blue).
-
Analysis:
-
Control/Basal Autophagy: Few yellow (autophagosomes) and red (autolysosomes) puncta.
-
3-MA Treatment: A decrease in both yellow and red puncta, indicating inhibition of autophagosome formation.
-
This compound Treatment: A significant accumulation of yellow puncta (autophagosomes) with very few red puncta (autolysosomes), indicating a block in fusion.[7]
-
Conclusion and Recommendations
The choice between this compound and 3-Methyladenine depends entirely on the experimental question.
-
Use 3-Methyladenine when the goal is to prevent the initiation of autophagy to study its role in a cellular response. It is best used for short-term starvation-induced autophagy experiments. However, researchers must remain vigilant for its potential dual role and off-target effects, and results should be confirmed with genetic approaches (e.g., ATG5 or Beclin 1 siRNA) where possible.
-
Use this compound to study the consequences of blocking autophagic flux at the final, degradative step. It is an excellent tool for inducing "autophagic stress" and investigating the accumulation of autophagosomes. Its mechanism makes it a valuable alternative to other late-stage inhibitors like Bafilomycin A1 or Chloroquine, which have broader effects on lysosomal pH and function.
Ultimately, a multi-faceted approach is recommended. Combining pharmacological inhibitors that act at different stages with genetic knockdown or knockout models provides the most robust and reliable data for dissecting the intricate role of autophagy in health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. invivogen.com [invivogen.com]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A novel autophagy/mitophagy inhibitor liensinine sensitizes breast cancer cells to chemotherapy through DNM1L-mediated mitochondrial fission - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Liensinine Inhibits Cell Growth and Blocks Autophagic Flux in Nonsmall-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel autophagy/mitophagy inhibitor liensinine sensitizes breast cancer cells to chemotherapy through DNM1L-mediated mitochondrial fission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 3-Methyladenine (3-MA) | PI3K inhibitor | TargetMol [targetmol.com]
- 11. The autophagic inhibitor 3-methyladenine potently stimulates PKA-dependent lipolysis in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dual Role of 3-Methyladenine in Modulation of Autophagy via Different Temporal Patterns of Inhibition on Class I and III Phosphoinositide 3-Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dual role of 3-methyladenine in modulation of autophagy via different temporal patterns of inhibition on class I and III phosphoinositide 3-kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. 3-Methyladenine autophagy inhibitor 5142-23-4 [sigmaaldrich.com]
Comparative Efficacy of Liensinine Perchlorate and Other Isoquinoline Alkaloids in Oncology
A Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of liensinine perchlorate against other prominent isoquinoline alkaloids, namely berberine and tetrandrine, with a focus on their application in oncology research. The information presented is collated from various scientific studies to aid researchers, scientists, and drug development professionals in their evaluation of these compounds.
Quantitative Comparison of Cytotoxic Activity
The following tables summarize the half-maximal inhibitory concentration (IC50) values of liensinine, berberine, and tetrandrine against various cancer cell lines as reported in the scientific literature. It is important to note that these values are compiled from different studies and direct, head-to-head comparative studies under identical experimental conditions are limited. Variations in experimental protocols, cell line passages, and assay conditions may contribute to differences in reported IC50 values.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Duration (h) | Reference |
| BGC823 | Gastric Cancer | Not specified, dose-dependent inhibition | 24, 48, 72 | [1] |
| SGC7901 | Gastric Cancer | Not specified, dose-dependent inhibition | 24, 48, 72 | [1] |
| A549 | Non-Small Cell Lung Cancer | Concentration-dependent toxicity | Not specified | [2] |
| H520 | Non-Small Cell Lung Cancer | Concentration-dependent toxicity | Not specified | [2] |
| SPC-A1 | Non-Small Cell Lung Cancer | Concentration-dependent toxicity | Not specified | [2] |
| SaOS-2 | Osteosarcoma | Not specified, dose-dependent effects | Not specified | [3] |
| 143B | Osteosarcoma | Not specified, dose-dependent effects | Not specified | [3] |
Table 2: IC50 Values of Berberine in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Duration (h) | Reference |
| T47D | Breast Cancer | 25 | 48 | [4][5] |
| MCF-7 | Breast Cancer | 25 | 48 | [4][5] |
| Tca8113 | Oral Squamous Cell Carcinoma | 218.52 ± 18.71 | 48 | [6][7] |
| CNE2 | Nasopharyngeal Carcinoma | 249.18 ± 18.14 | 48 | [6][7] |
| MCF-7 | Breast Cancer | 272.15 ± 11.06 | 48 | [6][7] |
| HeLa | Cervical Carcinoma | 245.18 ± 17.33 | 48 | [6][7] |
| HT29 | Colon Cancer | 52.37 ± 3.45 | 48 | [6][7] |
| HeLa | Cervical Carcinoma | 283 | Not specified | [8] |
| WRL-68 | Normal Liver | 788 | Not specified | [8] |
| HCC70 | Triple Negative Breast Cancer | 0.19 | Not specified | [9] |
| BT-20 | Triple Negative Breast Cancer | 0.23 | Not specified | [9] |
| MDA-MB-468 | Triple Negative Breast Cancer | 0.48 | Not specified | [9] |
| MDA-MB-231 | Triple Negative Breast Cancer | 16.7 | Not specified | [9] |
Table 3: IC50 Values of Tetrandrine in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MDA-MB-231 | Breast Cancer | 1.18 ± 0.14 | [10] |
| PC3 | Prostate Cancer | 1.94 ± 0.11 | [10] |
| WM9 | Melanoma | 1.68 ± 0.22 | [10] |
| HL7702 | Normal Human Liver | 44.25 ± 0.21 | [10] |
Mechanistic Insights: Signaling Pathways
This compound, berberine, and tetrandrine exert their anticancer effects through the modulation of various signaling pathways, primarily leading to apoptosis, autophagy, and cell cycle arrest.
This compound
Liensinine has been shown to induce apoptosis and inhibit proliferation in various cancer cells. In colorectal cancer cells, this compound induces mitochondrial dysfunction and apoptosis, which is accompanied by the activation of the JNK signaling pathway[3]. In non-small cell lung cancer (NSCLC), liensinine induces apoptosis via a mitochondrial-dependent pathway, characterized by the upregulation of Bax, cytochrome C, and cleaved caspases 9 and 3[2]. Furthermore, liensinine functions as a late-stage autophagy inhibitor by blocking the fusion of autophagosomes and lysosomes[2][11]. In gastric cancer cells, liensinine's effects are mediated through the generation of reactive oxygen species (ROS) and inhibition of the PI3K/AKT pathway[12]. In osteosarcoma, it suppresses the JAK2/STAT3 signaling pathway via ROS mediation[3].
References
- 1. researchgate.net [researchgate.net]
- 2. Liensinine Inhibits Cell Growth and Blocks Autophagic Flux in Nonsmall-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits colorectal cancer tumorigenesis by inducing mitochondrial dysfunction and apoptosis - Food & Function (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. doaj.org [doaj.org]
- 7. The Anti-Cancer Mechanisms of Berberine: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tetrandrine: a review of its anticancer potentials, clinical settings, pharmacokinetics and drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anticancer Effects and Mechanisms of Berberine from Medicinal Herbs: An Update Review [mdpi.com]
- 10. Tetrandrine induces G1/S cell cycle arrest through the ROS/Akt pathway in EOMA cells and inhibits angiogenesis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A novel autophagy/mitophagy inhibitor liensinine sensitizes breast cancer cells to chemotherapy through DNM1L-mediated mitochondrial fission - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Liensinine inhibited gastric cancer cell growth through ROS generation and the PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Pro-Apoptotic Effects of Liensinine Perchlorate with Caspase Assays: A Comparative Guide
An Objective Comparison of Liensinine Perchlorate's Performance with Alternative Apoptosis-Inducing Agents Supported by Experimental Data.
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of validating the pro-apoptotic effects of this compound using caspase assays. It includes a comparative analysis with other apoptosis-inducing agents, detailed experimental protocols, and visualizations of key cellular pathways and workflows.
Comparative Analysis of Pro-Apoptotic Effects
This compound, an alkaloid derived from the seed embryo of Nelumbo nucifera (lotus), has demonstrated significant anti-cancer properties by inducing apoptosis in various cancer cell lines.[1][2][3][4] Its mechanism of action primarily involves the intrinsic mitochondrial pathway of apoptosis. This pathway is characterized by the regulation of Bcl-2 family proteins, leading to the activation of a cascade of caspases.
The following table summarizes the pro-apoptotic effects of this compound in comparison to other known apoptosis-inducing agents, with a focus on caspase activation.
| Compound | Cell Line | Concentration | Caspase Assayed | Observed Effect | Reference |
| This compound | Colorectal Cancer (CRC) | Dose-dependent | Not specified | Induces apoptosis | [2][3][4] |
| Liensinine | Non-small-cell lung cancer (A549, SPC-A1) | 0-10 µM | Caspase-9, Caspase-3 | Upregulation of cleaved-caspase 9 and cleaved-caspase 3 | [1] |
| Liensinine | Septic mice cardiac tissue | 40 mg/kg | Caspase-9, Caspase-3 | Reduced expression of Caspase-9 and Caspase-3 | [5][6] |
| Camptothecin | Jurkat | 10 µg/mL | Caspase-9 | Induction of apoptosis | [7] |
| Paclitaxel | Cervical cancer | Not specified | Caspase-1 | Induces pyroptosis (a form of programmed cell death) | [8] |
| Shikonin | Prostate and bladder cancer | Not specified | Not specified | Induces necroptosis (an alternative cell death pathway) | [8] |
| Tetrandrine & Cepharanthine | Jurkat T cells | Not specified | Caspase-8, -9, -3, -6 | Upregulated initiator and effector caspases | [9] |
| Lycorine | HL-60 leukemia cells | Not specified | Caspase-8, -9, -3 | Increased activities of caspases | [9] |
Experimental Protocols: Caspase Activity Assays
Caspase activity assays are fundamental in quantifying the induction of apoptosis. These assays typically utilize a caspase-specific peptide substrate conjugated to a reporter molecule (a chromophore or a fluorophore). Cleavage of the substrate by the active caspase releases the reporter, which can then be measured.
Below are generalized protocols for measuring the activity of key caspases involved in the apoptotic pathway.
1. Caspase-3/7 Assay (Executioner Caspases)
This assay measures the activity of the primary executioner caspases, caspase-3 and -7.
-
Reagents and Materials:
-
Caspase-3/7 assay kit (containing a DEVD-peptide substrate conjugated to a fluorophore/luminophore, and a lysis buffer)
-
White-walled multiwell plates for luminescence or black-walled, clear-bottom plates for fluorescence
-
Plate reader (luminometer or fluorometer)
-
Cultured cells treated with this compound or other compounds
-
-
Procedure:
-
Plate cells in a multiwell plate and treat with the desired concentrations of this compound or control compounds for the desired time. Include untreated cells as a negative control.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.[10]
-
Add the caspase-3/7 reagent directly to the cell culture wells at a 1:1 ratio with the cell culture medium.[10][11]
-
Mix the contents by gentle shaking for 30-60 seconds.
-
Incubate the plate at room temperature for 1-3 hours, protected from light.[10][12]
-
Measure the luminescence or fluorescence using a plate reader. The signal is proportional to the amount of active caspase-3/7.[11]
-
2. Caspase-8 Assay (Initiator Caspase - Extrinsic Pathway)
This assay quantifies the activity of caspase-8, the key initiator caspase in the death receptor-mediated (extrinsic) apoptotic pathway.[13]
-
Reagents and Materials:
-
Caspase-8 assay kit (containing an IETD-peptide substrate)[14]
-
Microplate reader
-
Cell lysate from treated and untreated cells
-
-
Procedure:
-
Induce apoptosis in cells and prepare cell lysates according to the kit manufacturer's instructions.[14]
-
Determine the protein concentration of each lysate.
-
In a 96-well plate, add cell lysate, assay buffer, and the caspase-8 substrate.
-
Incubate the plate at 37°C for 1-4 hours, protected from light.[14]
-
Measure the absorbance or fluorescence at the appropriate wavelength. The fold-increase in caspase-8 activity can be determined by comparing the results from treated samples with the untreated control.[14]
-
3. Caspase-9 Assay (Initiator Caspase - Intrinsic Pathway)
This assay measures the activity of caspase-9, the initiator caspase in the mitochondrial (intrinsic) apoptotic pathway.[15]
-
Reagents and Materials:
-
Procedure:
-
Prepare cell lysates from cells treated with this compound or other compounds.[16][17]
-
In a 96-well plate, add the cell lysate, 2x Reaction Buffer containing DTT, and the LEHD-pNA substrate.[7][16]
-
Measure the absorbance at 400 or 405 nm. The level of caspase-9 activity is proportional to the color change.[7][16]
-
Visualizing Apoptotic Mechanisms and Workflows
Apoptotic Signaling Pathway of this compound
This compound primarily induces apoptosis through the intrinsic pathway. It modulates the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c. Cytochrome c then binds to Apaf-1 to form the apoptosome, which activates caspase-9. Activated caspase-9, in turn, activates the executioner caspases like caspase-3, leading to the cleavage of cellular substrates and ultimately, cell death.[1]
Caption: Apoptotic signaling pathway induced by this compound.
Experimental Workflow for Caspase Assays
The following diagram illustrates the general workflow for validating the pro-apoptotic effects of a compound using caspase assays.
Caption: General experimental workflow for caspase activity assays.
References
- 1. Liensinine Inhibits Cell Growth and Blocks Autophagic Flux in Nonsmall-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound inhibits colorectal cancer tumorigenesis by inducing mitochondrial dysfunction and apoptosis - Food & Function (RSC Publishing) [pubs.rsc.org]
- 4. This compound inhibits colorectal cancer tumorigenesis by inducing mitochondrial dysfunction and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Liensinine alleviates septic heart injury by targeting inflammation, oxidative stress, apoptosis, and autophagy: Liensinine attenuates sepsis-associated heart injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Recent advances in natural compounds inducing non-apoptotic cell death for anticancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. promega.com [promega.com]
- 11. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 12. moleculardevices.com [moleculardevices.com]
- 13. Converging roles of caspases in inflammasome activation, cell death and innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. file.elabscience.com [file.elabscience.com]
- 15. Caspase 9 Activity Assay Kit(Colorimetric Method) - Elabscience® [elabscience.com]
- 16. abcam.com [abcam.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Analysis of Liensinine and Isoliensinine in Breast Cancer: A Guide for Researchers
This guide provides a comprehensive comparison of the anti-cancer properties of Liensinine and Isoliensinine, two major bisbenzylisoquinoline alkaloids derived from the seed embryo of the lotus (Nelumbo nucifera), with a specific focus on their effects on breast cancer. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of current experimental data to inform future research and therapeutic development.
Overview of Anti-Cancer Activity in Breast Cancer
Both Liensinine and Isoliensinine have demonstrated promising anti-cancer activities in breast cancer cell lines. However, studies suggest that Isoliensinine may possess more potent cytotoxic effects compared to Liensinine, particularly in triple-negative breast cancer (TNBC) cells.[1][2]
Liensinine has been shown to inhibit the growth of MDA-MB-231 and MCF-7 human breast cancer cells by inducing apoptosis and causing cell cycle arrest.[3][4] Its mechanisms of action are multifaceted, including the inhibition of autophagy, which can sensitize breast cancer cells to conventional chemotherapy.[5][6] Specifically, Liensinine blocks the fusion of autophagosomes with lysosomes, a critical step in the late stage of autophagy.[5][6] This action is thought to be achieved by inhibiting the recruitment of RAB7A to lysosomes.[5][6] Furthermore, Liensinine can induce apoptosis through a mitochondrial-dependent pathway, characterized by an increased Bax/Bcl-2 ratio and activation of caspase-3.[3]
Isoliensinine also exhibits significant anti-cancer effects, primarily through the induction of apoptosis.[1] It has been identified as the most potent among the three major alkaloids (Isoliensinine, Liensinine, and Neferine) in inducing cytotoxicity in triple-negative breast cancer cells.[1][2] A key mechanism of Isoliensinine's action is the generation of reactive oxygen species (ROS), which in turn activates the p38 MAPK and JNK signaling pathways, leading to apoptosis.[1][7] Notably, Isoliensinine has shown selective cytotoxicity towards cancer cells with a much lower impact on normal human breast epithelial cells (MCF-10A).[1][2] Isoliensinine has also been found to induce cell cycle arrest at the G1 phase by upregulating p21 and downregulating cyclin E1.[8][9]
Data Presentation: A Comparative Summary
The following tables summarize the quantitative data from various studies to provide a clear comparison of the effects of Liensinine and Isoliensinine on breast cancer cells.
Table 1: Comparative Cytotoxicity of Liensinine and Isoliensinine in Breast Cancer Cell Lines
| Compound | Cell Line | Assay | Incubation Time (h) | IC50 (µM) | Reference |
| Isoliensinine | MDA-MB-231 | CCK-8 | 48 | 22.78 | [2] |
| MDA-MB-231 | CCK-8 | 72 | 18.34 | [2] | |
| Liensinine | MDA-MB-231 | CCK-8 | 48 | >40 | [2] |
| MDA-MB-231 | CCK-8 | 72 | >40 | [2] |
Table 2: Comparative Effects on Apoptosis and Cell Cycle
| Compound | Cell Line | Effect | Concentration (µM) | Observation | Reference |
| Liensinine | MDA-MB-231 | Apoptosis | 60 | Increased sub-G1 peak | [3] |
| MCF-7 | Apoptosis | 60 | Increased sub-G1 peak | [3] | |
| MDA-MB-231 | Cell Cycle | 60 | G2/M arrest | [3] | |
| MCF-7 | Cell Cycle | 60 | G2/M arrest | [3] | |
| Isoliensinine | MDA-MB-231 | Apoptosis | 10, 20, 40 | Dose-dependent increase in Annexin V-positive cells | [10] |
| MDA-MB-231 | Cell Cycle | 5, 10, 20 | G1 arrest, increased p21, decreased cyclin E | [9] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures.[11][12][13]
-
Cell Seeding: Seed breast cancer cells (e.g., MDA-MB-231, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of Liensinine or Isoliensinine and incubate for the desired time periods (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control.
Apoptosis Assay (Annexin V/PI Staining)
This protocol is based on established methods for apoptosis detection using flow cytometry.[14][15]
-
Cell Treatment and Harvesting: Treat cells with Liensinine or Isoliensinine as described for the viability assay. After treatment, harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Cell Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 10 µL of Propidium Iodide (PI) solution (50 µg/mL) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol outlines the standard procedure for cell cycle analysis using propidium iodide staining and flow cytometry.[16][17]
-
Cell Treatment and Harvesting: Treat cells as described previously and harvest them by trypsinization.
-
Cell Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubation: Incubate the cells for 30 minutes at 37°C in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined using appropriate software.
Western Blotting
This is a general protocol for Western blotting to analyze protein expression levels.[18][19][20][21]
-
Protein Extraction: After treatment with Liensinine or Isoliensinine, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer and separate them by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., Bax, Bcl-2, caspase-3, p21, cyclin E) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by Liensinine and Isoliensinine in breast cancer, as well as a typical experimental workflow for their comparative analysis.
References
- 1. Isoliensinine induces apoptosis in triple-negative human breast cancer cells through ROS generation and p38 MAPK/JNK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Liensinine and Nuciferine, Bioactive Components of Nelumbo nucifera, Inhibit the Growth of Breast Cancer Cells and Breast Cancer-Associated Bone Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A novel autophagy/mitophagy inhibitor liensinine sensitizes breast cancer cells to chemotherapy through DNM1L-mediated mitochondrial fission - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel autophagy/mitophagy inhibitor liensinine sensitizes breast cancer cells to chemotherapy through DNM1L-mediated mitochondrial fission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Isoliensinine induces apoptosis in triple-negative human breast cancer cells through ROS generation and p38 MAPK/JNK activation | Semantic Scholar [semanticscholar.org]
- 8. Isoliensinine: A Natural Compound with “Drug-Like” Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. Testing Cell Viability in Breast Cancer Cells with EZ4U - MTT Assay | Biomedica [bmgrp.com]
- 14. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 15. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 16. pubcompare.ai [pubcompare.ai]
- 17. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Western blot analysis of cell lines [bio-protocol.org]
- 19. origene.com [origene.com]
- 20. addgene.org [addgene.org]
- 21. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
Alternatives to Liensinine Perchlorate for studying late-stage autophagy.
A comprehensive guide for researchers, scientists, and drug development professionals seeking alternatives to Liensinine Perchlorate for the investigation of late-stage autophagy. This document provides a detailed comparison of various chemical inhibitors, supported by experimental data, protocols, and visual diagrams to facilitate informed decisions in experimental design.
Introduction to Late-Stage Autophagy Inhibition
Autophagy is a cellular recycling process crucial for maintaining homeostasis. The late stage of autophagy involves the fusion of autophagosomes with lysosomes to form autolysosomes, where the sequestered cellular components are degraded. Inhibition of this stage leads to the accumulation of autophagosomes, a key indicator of autophagic flux blockage. While this compound is known to inhibit this process, several other compounds offer alternative mechanisms and potentially greater potency or specificity. This guide compares the performance of prominent alternatives.
Comparative Analysis of Late-Stage Autophagy Inhibitors
The following compounds represent viable alternatives to this compound for blocking the late stages of autophagy. Their mechanisms range from disrupting lysosomal pH to inhibiting key enzymes involved in vesicle fusion and maturation.
-
Lysosomotropic Agents (Chloroquine, Hydroxychloroquine, and Lys05): These weak bases freely cross cellular membranes and accumulate in the acidic environment of lysosomes.[1][2] Their protonation within the lysosome raises the luminal pH, inactivating the acid-dependent hydrolases necessary for autophagic degradation.[3][4] Lys05, a dimeric form of chloroquine, exhibits more potent lysosomal accumulation and autophagy inhibition compared to its monomeric counterparts.[5][6][7]
-
V-ATPase Inhibitors (Bafilomycin A1): Bafilomycin A1 is a specific and potent inhibitor of the vacuolar H+-ATPase (V-ATPase), a proton pump essential for acidifying lysosomes.[8][9] By preventing lysosomal acidification, it effectively blocks the degradation of autophagosomal contents.[10]
-
PIKfyve Inhibitors (Vacuolin-1): Vacuolin-1 is a potent inhibitor of PIKfyve, a lipid kinase that phosphorylates phosphatidylinositol-3-phosphate to generate phosphatidylinositol-3,5-bisphosphate (PI(3,5)P2).[2][11][12] This lipid is crucial for lysosomal maturation and fusion events. Inhibition of PIKfyve by Vacuolin-1 impairs the fusion of autophagosomes with lysosomes.[13]
-
Vps34 Inhibitors (SAR405): While Vps34 is critical for the initiation of autophagy, its inhibitor SAR405 has been shown to also disrupt vesicle trafficking from late endosomes to lysosomes, impacting the late phase of autophagy.[5][14] SAR405 is a highly selective inhibitor of the class III PI3K, Vps34.[15][16]
Quantitative Data Summary
The following table summarizes the effective concentrations and inhibitory activities of the discussed compounds in various cancer cell lines. This data is essential for selecting the appropriate inhibitor and concentration for specific experimental needs.
| Compound | Mechanism of Action | Cell Line(s) | IC50 / Effective Concentration | Key Quantitative Observations |
| Chloroquine (CQ) | Lysosomotropic agent, increases lysosomal pH | Primary rat cortical neurons | 10-40 µM | Significant increase in LC3-II levels observed at 10, 20, and 40 µM.[10][19] |
| Hydroxychloroquine (HCQ) | Lysosomotropic agent, increases lysosomal pH | OVCAR3, CCL218 | Not specified | Used in clinical trials; antitumor response varied.[6] |
| Lys05 | Dimeric chloroquine, potent lysosomotropic agent | Multiple human cancer cell lines | More potent than HCQ | Reported to be a 10-fold more potent autophagy inhibitor than HCQ.[5] |
| Bafilomycin A1 | V-ATPase inhibitor, prevents lysosomal acidification | Primary rat cortical neurons | 10-100 nM | Significant increase in LC3-II at 10 and 100 nM.[10][19] IC50 of 0.6-1.5 nM for V-ATPase. |
| Vacuolin-1 | PIKfyve inhibitor, impairs lysosomal maturation | HeLa, A431, BSC-1 | 1-10 µM | At least 10-fold more potent in inhibiting autophagy compared with CQ.[13] |
| SAR405 | Selective Vps34 inhibitor | GFP-LC3 HeLa cells | IC50 of 419 nM in GFP-LC3 assay | Prevents autophagosome formation with an IC50 of 42 nM in the presence of an mTOR inhibitor.[5][16] |
| LAI-1 | Lysosome-targeting anionophore | A549, SW900, DMS53 | IC50: 15.47 µM (A549) | Effectively blocks autophagy at concentrations >15 µM, showing increased LC3-II/I ratio and p62 levels.[17][18] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate assessment of late-stage autophagy.
LC3 Turnover Assay by Western Blot
This assay measures the accumulation of LC3-II, a marker for autophagosomes, in the presence and absence of a late-stage autophagy inhibitor. An increase in LC3-II upon treatment with the inhibitor indicates a blockage of autophagic flux.
Materials:
-
Cells of interest
-
Complete culture medium
-
Test compounds (e.g., Chloroquine, Bafilomycin A1 as a positive control)
-
RIPA Lysis Buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies: Rabbit anti-LC3B, Mouse anti-p62/SQSTM1, Mouse anti-β-actin
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of the test compound for a specified time (e.g., 6, 12, 24 hours). Include a vehicle control and a positive control (e.g., 100 nM Bafilomycin A1 or 50 µM Chloroquine for the last 4 hours of culture).
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in 100 µL of ice-cold RIPA buffer with protease inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer for 5 minutes.
-
Separate proteins on a 15% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (anti-LC3B at 1:1000, anti-p62 at 1:1000, anti-β-actin at 1:5000) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize bands using a chemiluminescence substrate and an imaging system.
-
Quantify band intensities and normalize the LC3-II/β-actin and p62/β-actin ratios.
Tandem Fluorescent-Tagged LC3 (tf-LC3) Assay
This fluorescence microscopy-based assay distinguishes between autophagosomes (yellow puncta: GFP and RFP colocalization) and autolysosomes (red puncta: RFP only, as GFP is quenched by the acidic lysosomal environment).[7][20] A buildup of yellow puncta upon treatment with an inhibitor indicates a block in autophagosome-lysosome fusion.[21]
Materials:
-
Cells stably or transiently expressing tf-LC3 (mRFP-GFP-LC3)
-
Glass-bottom dishes or coverslips
-
Complete culture medium
-
Test compounds
-
4% Paraformaldehyde (PFA) in PBS
-
Mounting medium with DAPI
-
Confocal microscope
Procedure:
-
Seed tf-LC3 expressing cells on glass-bottom dishes or coverslips.
-
Allow cells to adhere and grow for 24 hours.
-
Treat cells with test compounds for the desired time.
-
Wash cells twice with PBS.
-
Fix cells with 4% PFA for 15 minutes at room temperature.
-
Wash cells three times with PBS.
-
Mount coverslips onto slides using mounting medium with DAPI.
-
Acquire images using a confocal microscope with appropriate laser lines for GFP (e.g., 488 nm) and RFP (e.g., 561 nm).
-
Quantify the number of yellow (GFP+/RFP+) and red (GFP-/RFP+) puncta per cell. An increased ratio of yellow to red puncta indicates inhibition of late-stage autophagy.
Lysosomal pH Measurement using LysoSensor™ Yellow/Blue DND-160
This assay measures the pH of the lysosomal compartment. Lysosomotropic agents will cause an increase in lysosomal pH.[9][22]
Materials:
-
Cells of interest
-
LysoSensor™ Yellow/Blue DND-160 (1 mM stock in DMSO)
-
Live-cell imaging medium
-
Calibration buffers (pH 4.0 to 7.5) containing ionophores (e.g., 10 µM nigericin and 10 µM monensin)
-
Fluorescence microscope or plate reader with dual-emission capabilities
Procedure:
-
Seed cells on glass-bottom dishes.
-
Treat cells with test compounds for the desired time.
-
Load cells with 1-5 µM LysoSensor™ Yellow/Blue DND-160 in pre-warmed medium for 5-30 minutes at 37°C.
-
Wash cells with imaging medium.
-
Acquire fluorescence images or readings using excitation at ~360 nm and emission at ~450 nm (blue) and ~510 nm (yellow).
-
For calibration: Treat a separate set of loaded cells with calibration buffers containing ionophores for 5-10 minutes to equilibrate intracellular and extracellular pH.
-
Generate a standard curve by plotting the ratio of yellow/blue fluorescence intensity against the pH of the calibration buffers.
-
Determine the lysosomal pH of the experimental samples by comparing their fluorescence ratio to the standard curve.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the mechanisms of action of the discussed inhibitors and a typical experimental workflow for their comparison.
Caption: Mechanism of lysosomotropic agents in late-stage autophagy.
References
- 1. BECLIN 1-VPS34 COMPLEX ARCHITECTURE: UNDERSTANDING THE NUTS AND BOLTS OF THERAPEUTIC TARGETS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vacuolin‐1 inhibits autophagy by impairing lysosomal maturation via PIKfyve inhibition – ScienceOpen [scienceopen.com]
- 3. Lysosomotropic Features and Autophagy Modulators among Medical Drugs: Evaluation of Their Role in Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. listserv.it.northwestern.edu [listserv.it.northwestern.edu]
- 5. Autophagy inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. proteolysis.jp [proteolysis.jp]
- 8. Chloroquine and bafilomycin A mimic lysosomal storage disorders and impair mTORC1 signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Live-cell Microscopy and Fluorescence-based Measurement of Luminal pH in Intracellular Organelles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of autophagy with bafilomycin and chloroquine decreases mitochondrial quality and bioenergetic function in primary neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Vacuolin-1 inhibits autophagy by impairing lysosomal maturation via PIKfyve inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Identification of Novel Vacuolin-1 Analogues as Autophagy Inhibitors by Virtual Drug Screening and Chemical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Regulatory Mechanisms Governing the Autophagy-Initiating VPS34 Complex and Its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chemical Biology Strategies to Study Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. A Novel Late-Stage Autophagy Inhibitor That Efficiently Targets Lysosomes Inducing Potent Cytotoxic and Sensitizing Effects in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Guidelines for the use and interpretation of assays for monitoring autophagy in higher eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Dual-emission ratiometric measurement of lysosomal pH using LysoSensor™ Yellow/Blue dextran. | Thermo Fisher Scientific - US [thermofisher.com]
Cross-Validation of Liensinine Perchlorate's Mechanism Using Genetic Knockdown: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liensinine perchlorate, a bisbenzylisoquinoline alkaloid derived from the seed embryo of Nelumbo nucifera (the lotus plant), has emerged as a promising natural compound with multifaceted therapeutic potential, particularly in oncology.[1][2][3] Extensive research has demonstrated its ability to inhibit cancer cell proliferation and induce apoptosis across various cancer types, including breast, lung, and colorectal cancers.[4][5] The primary mechanisms of action attributed to this compound are the induction of apoptosis through mitochondrial dysfunction and the inhibition of late-stage autophagy.[4][6] This guide provides a comparative analysis of this compound's performance, cross-validated with genetic knockdown studies, and benchmarked against other well-known autophagy inhibitors.
Performance Comparison of this compound and Alternatives
The efficacy of this compound in inducing apoptosis and inhibiting autophagy has been quantified in several studies. To provide a clear comparison, the following tables summarize key quantitative data from studies on this compound and two alternative autophagy inhibitors, Chloroquine and Bafilomycin A1.
Table 1: Comparative Efficacy of this compound in Cancer Cell Lines
| Cancer Type | Cell Line | Treatment | Concentration | Effect | Quantitative Data | Reference |
| Non-Small Cell Lung Cancer | A549 | This compound | 20 µM | Apoptosis Induction | ~25% apoptotic cells | Chang M, et al. 2022 |
| Non-Small Cell Lung Cancer | A549 | This compound | 20 µM | Colony Formation Inhibition | ~75% reduction in colonies | Chang M, et al. 2022 |
| Breast Cancer | MDA-MB-231 | Liensinine + Doxorubicin | 20 µM + 1 µM | Apoptosis Induction | ~50% apoptotic cells | Zhou J, et al. 2015 |
| Colorectal Cancer | HCT116 | This compound | 10 µM | Apoptosis Induction | Significant increase in apoptotic cells | Wang Y, et al. 2018 |
Table 2: Performance of Alternative Autophagy Inhibitors
| Compound | Cancer Type | Cell Line | Concentration | Effect | Quantitative Data | Reference |
| Chloroquine | Breast Cancer | MDA-MB-231 | 30 µM | Apoptosis Induction (with Osimertinib) | ~2-fold increase in Caspase-3 | Fleisher B, et al. 2019 |
| Bafilomycin A1 | Non-Small Cell Lung Cancer | A549 | 1 µM | Apoptosis Induction (with Oleifolioside B) | Attenuated OB-induced apoptosis | Kim HS, et al. 2013 |
Cross-Validation of Mechanism via Genetic Knockdown
To definitively establish the molecular pathways essential for the therapeutic effects of this compound, genetic knockdown studies using small interfering RNA (siRNA) have been conducted. These experiments provide robust evidence for the drug's mechanism of action.
Table 3: Impact of Genetic Knockdown on this compound's Efficacy
| Gene Knockdown | Cancer Type | Cell Line | Effect of Knockdown on Liensinine's Action | Quantitative Impact | Reference |
| ATG5 | Non-Small Cell Lung Cancer | A549 | Reduced Liensinine-induced cell death | Increased cell viability | Chang M, et al. 2022 |
| ATG5/ATG7 | Breast Cancer | MDA-MB-231 | Attenuated apoptosis induced by Liensinine + Doxorubicin | Significant reduction in apoptosis | Zhou J, et al. 2015 |
| DNM1L | Breast Cancer | MDA-MB-231 | Reduced mitochondrial fission and apoptosis induced by Liensinine + Doxorubicin | Significant reduction in apoptosis | Zhou J, et al. 2015 |
While the involvement of the JNK and PI3K/AKT signaling pathways in the mechanism of this compound has been suggested, direct validation of their roles through genetic knockdown in the context of Liensinine treatment is an area for future investigation.[4][5]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments cited in this guide.
Western Blot Analysis
Objective: To detect and quantify the expression levels of specific proteins involved in apoptosis and autophagy signaling pathways.
Protocol (as adapted from Zhou J, et al. 2015 and Chang M, et al. 2022):
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (20-40 µg) are separated by electrophoresis on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies targeting proteins of interest (e.g., LC3B, p62, cleaved Caspase-3, PARP, ATG5, DNM1L, p-JNK, p-AKT). Antibody dilutions are optimized according to the manufacturer's instructions (typically 1:1000).
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody (1:5000) for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound.
Protocol (as adapted from Chang M, et al. 2022):
-
Cell Seeding and Treatment: Cells are seeded in 6-well plates and treated with the desired concentrations of this compound for the specified duration.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.
-
Staining: The cell pellet is resuspended in 1X binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are identified as early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
siRNA Transfection for Genetic Knockdown
Objective: To specifically silence the expression of a target gene to validate its role in the mechanism of this compound.
Protocol (as adapted from Zhou J, et al. 2015):
-
Cell Seeding: Cells are seeded in 6-well plates to reach 50-60% confluency on the day of transfection.
-
Transfection Complex Preparation: siRNA targeting the gene of interest (e.g., ATG5, DNM1L) and a non-targeting control siRNA are diluted in serum-free medium. A transfection reagent (e.g., Lipofectamine RNAiMAX) is separately diluted in serum-free medium. The diluted siRNA and transfection reagent are then combined and incubated to form siRNA-lipid complexes.
-
Transfection: The siRNA-lipid complexes are added to the cells.
-
Incubation and Treatment: Cells are incubated with the transfection complexes for 24-48 hours, after which the medium is replaced with fresh medium containing this compound for further experimentation.
-
Validation of Knockdown: The efficiency of gene silencing is confirmed by Western blot or qRT-PCR.
Visualizations
Signaling Pathways of this compound
Caption: Signaling pathways affected by this compound.
Experimental Workflow for Genetic Knockdown Validation
Caption: Workflow for validating Liensinine's mechanism.
Logical Relationship of Autophagy Inhibition and Apoptosis
Caption: Liensinine's dual effect on autophagy and apoptosis.
References
- 1. Liensinine inhibited gastric cancer cell growth through ROS generation and the PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chloroquine sensitizes MDA-MB-231 cells to osimertinib through autophagy–apoptosis crosstalk pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. dovepress.com [dovepress.com]
- 6. Liensinine diperchlorate and artemisitene synergistically attenuate breast cancer progression through suppressing PI3K-AKT signaling and their efficiency in breast cancer patient-derived organoids - PubMed [pubmed.ncbi.nlm.nih.gov]
Synergistic Power of Liensinine Perchlorate in Chemotherapy: A Comparative Guide
For Immediate Release
A growing body of preclinical evidence suggests that liensinine perchlorate, a natural bisbenzylisoquinoline alkaloid, can significantly enhance the efficacy of conventional chemotherapy drugs in treating breast cancer. This guide provides a comparative analysis of the synergistic effects of this compound with doxorubicin and artemisitene, offering researchers, scientists, and drug development professionals a comprehensive overview of the current findings, supporting experimental data, and detailed methodologies.
This compound and Doxorubicin: A Potent Combination Against Breast Cancer
The combination of this compound and the widely used chemotherapy agent doxorubicin has demonstrated a strong synergistic effect in preclinical breast cancer models. This synergy is primarily attributed to liensinine's ability to inhibit autophagy and mitophagy, cellular processes that cancer cells often exploit to survive the stress induced by chemotherapy.
Quantitative Data Summary
| Cell Line(s) | Treatment | Key Findings | Reference(s) |
| MDA-MB-231, MCF-7 | Liensinine + Doxorubicin | Marked increase in apoptosis (~50%) compared to liensinine (~5-10%) or doxorubicin (~5-10%) alone.[1][2] | [1][2] |
| MDA-MB-231 Xenograft | Liensinine (60 mg/kg) + Doxorubicin (2 mg/kg) | Significant reduction in average tumor volume compared to control or single-agent treatment.[3] | [3] |
Mechanism of Synergistic Action
This compound enhances doxorubicin-induced apoptosis by inhibiting the late stage of autophagy/mitophagy.[2][4] This blockage leads to the accumulation of damaged mitochondria, which in turn triggers mitochondrial fission mediated by the dynamin-related protein 1 (DNM1L).[2][4] The subsequent mitochondrial dysfunction amplifies the apoptotic signals initiated by doxorubicin.
Figure 1. Synergistic mechanism of Liensinine and Doxorubicin.
Liensinine Diperchlorate and Artemisitene: A Novel Synergistic Approach
The combination of liensinine diperchlorate with artemisitene, a derivative of the antimalarial drug artemisinin, presents another promising strategy for breast cancer therapy. Their synergistic action targets key signaling pathways involved in cancer cell proliferation, migration, and survival.
Quantitative Data Summary
| Cell Line(s) | Treatment | Key Findings | Reference(s) |
| Breast Cancer Cells | Liensinine Diperchlorate + Artemisitene | Synergistically mitigated proliferation, migration, and invasion.[5] | [5] |
| Breast Cancer Cells | Liensinine Diperchlorate + Artemisitene | Boosted reactive oxygen species (ROS)-mediated apoptosis.[5] | [5] |
| Breast Cancer Patient-Derived Organoids | Liensinine Diperchlorate + Artemisitene | Synergistically attenuated organoid growth.[5] | [5] |
Mechanism of Synergistic Action
The synergistic effect of liensinine diperchlorate and artemisitene is linked to the inactivation of the PI3K-AKT signaling pathway.[5] This pathway is a critical regulator of cell growth, proliferation, and survival in many cancers. By suppressing this pathway, the combination therapy effectively inhibits tumor progression and enhances cancer cell death.
Figure 2. Synergistic mechanism of Liensinine and Artemisitene.
Experimental Protocols
Cell Culture and Reagents
Breast cancer cell lines (MDA-MB-231 and MCF-7) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2. This compound, doxorubicin, and artemisitene are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions.
Cell Viability Assay (MTT Assay)
-
Seed cells in 96-well plates at a density of 5 × 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound, the chemotherapy drug (doxorubicin or artemisitene), or their combination for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
Apoptosis Analysis (Annexin V-FITC/PI Staining)
-
Seed cells in 6-well plates and treat with the indicated drug concentrations for 48 hours.
-
Harvest the cells by trypsinization and wash twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.
Reactive Oxygen Species (ROS) Measurement
-
Treat cells with the drug combinations as described for the apoptosis assay.
-
After treatment, incubate the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) for 30 minutes at 37°C.
-
Wash the cells with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader or a flow cytometer to determine the intracellular ROS levels.
Western Blot Analysis
-
Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA protein assay kit.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., PI3K, AKT, p-AKT, DNM1L, Caspase-3, PARP) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Figure 3. General experimental workflow.
This guide highlights the potential of this compound as a synergistic agent in cancer chemotherapy. The presented data and methodologies provide a solid foundation for further research and development in this promising area of oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. A novel autophagy/mitophagy inhibitor liensinine sensitizes breast cancer cells to chemotherapy through DNM1L-mediated mitochondrial fission - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A novel autophagy/mitophagy inhibitor liensinine sensitizes breast cancer cells to chemotherapy through DNM1L-mediated mitochondrial fission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. liensinine-diperchlorate-and-artemisitene-synergistically-attenuate-breast-cancer-progression-through-suppressing-pi3k-akt-signaling-and-their-efficiency-in-breast-cancer-patient-derived-organoids - Ask this paper | Bohrium [bohrium.com]
Unraveling the Impact of Liensinine Perchlorate on the JNK Signaling Pathway: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of available research confirms the modulatory effects of liensinine perchlorate on the c-Jun N-terminal kinase (JNK) signaling pathway, a critical regulator of cellular processes including apoptosis, inflammation, and cell proliferation. This guide provides a comparative overview of this compound's action in contrast to other known modulators of the JNK pathway, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
The JNK signaling cascade is a key branch of the mitogen-activated protein kinase (MAPK) family. Its activation is implicated in a variety of cellular stress responses. The context-dependent role of JNK signaling in promoting either cell survival or apoptosis has made it a significant target in therapeutic research, particularly in oncology and inflammatory diseases.
This compound: A Context-Dependent Activator of JNK Signaling
Recent studies have illuminated the pro-apoptotic effects of this compound in colorectal cancer (CRC) cells, which are mediated through the activation of the JNK signaling pathway. Research demonstrates that treatment of CRC cells with this compound leads to mitochondrial dysfunction and apoptosis, accompanied by a notable increase in the phosphorylation of JNK.
In contrast to its role in cancer, the effect of liensinine on the JNK pathway in other contexts, such as kidney injury, is more complex and appears to involve a modulatory role that is not yet fully elucidated. One study suggests that the protective effects of liensinine in a model of sepsis-induced acute kidney injury are associated with an increase in the JNK/p38-ATF2 axis.
Comparative Analysis with JNK Inhibitors
To provide a clear perspective on the effects of this compound, this guide compares its activity with two well-characterized JNK pathway inhibitors: the synthetic compound SP600125 and the natural flavonoid isoliquiritigenin.
| Compound | Mechanism of Action on JNK Pathway | Cell/Disease Context | Observed Effect |
| This compound | Activation | Colorectal Cancer | Induction of apoptosis |
| SP600125 | Direct Inhibition (ATP-competitive) | Various (inflammatory models, cancer) | Inhibition of apoptosis and inflammation |
| Isoliquiritigenin | Indirect Inhibition (via upstream kinases) | Various (cancer, inflammation) | Inhibition of JNK phosphorylation |
Quantitative Data Summary
The following table summarizes the available quantitative data for each compound's effect on the JNK pathway. It is important to note that direct quantitative data for this compound's activation of JNK is still emerging.
| Compound | Parameter | Value | Reference Cell Line/System |
| This compound | Phospho-JNK Levels | Increased (qualitative) | Colorectal Cancer Cells[1][2] |
| SP600125 | IC₅₀ (JNK1) | 40 nM | In vitro kinase assay |
| IC₅₀ (JNK2) | 40 nM | In vitro kinase assay | |
| IC₅₀ (JNK3) | 90 nM | In vitro kinase assay | |
| Isoliquiritigenin | JNK Phosphorylation | Decreased (qualitative) | PMA-stimulated endothelial cells[3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for assessing JNK pathway activation.
Western Blot for Phosphorylated JNK (p-JNK)
This protocol is a standard method for detecting the activation of the JNK pathway.
1. Cell Lysis:
-
Treat colorectal cancer cells (e.g., HT-29 or SW620) with the desired concentrations of this compound or control vehicle for the specified time.
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
2. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
3. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated JNK (p-JNK) overnight at 4°C. Recommended starting dilution is typically 1:1000.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
5. Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
To normalize the results, strip the membrane and re-probe with an antibody for total JNK.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: The JNK signaling pathway and points of modulation.
Caption: Workflow for Western Blot analysis of p-JNK.
Conclusion
This compound demonstrates a clear, context-dependent effect on the JNK signaling pathway. In colorectal cancer cells, it acts as an activator, promoting apoptosis. This contrasts with the inhibitory actions of compounds like SP600125 and isoliquiritigenin. The provided data and protocols offer a valuable resource for researchers investigating the therapeutic potential of modulating the JNK pathway. Further studies are warranted to quantify the precise potency of this compound's JNK activation and to fully understand its role in other disease models.
References
- 1. This compound inhibits colorectal cancer tumorigenesis by inducing mitochondrial dysfunction and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 3. Licorice isoliquiritigenin dampens angiogenic activity via inhibition of MAPK-responsive signaling pathways leading to induction of matrix metalloproteinases - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Liensinine Perchlorate
The proper handling and disposal of Liensinine Perchlorate are critical for ensuring laboratory safety. As a compound containing the perchlorate anion, it must be treated as a potentially reactive and strong oxidizing agent. Perchlorate salts can form explosive mixtures with organic compounds, reducing agents, or when subjected to heat, friction, or shock. The following procedures provide essential safety and logistical information for researchers, scientists, and drug development professionals.
Immediate Safety Protocols
Personal Protective Equipment (PPE): Before handling this compound in any form (pure substance, solutions, or waste), ensure the following PPE is worn:
-
Eye Protection: ANSI-approved safety glasses or goggles, along with a face shield.[1]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or chloroprene. Always inspect gloves before use and use proper removal techniques.[1]
-
Body Protection: A flame-resistant laboratory coat, fully buttoned with sleeves of sufficient length to prevent skin exposure.[1] Full-length pants and closed-toe shoes are mandatory.[1]
Handling Precautions:
-
All manipulations should be conducted in a certified chemical fume hood to avoid the inhalation of dust or aerosols.[2][3]
-
Keep this compound away from heat, sources of ignition, and direct sunlight.[3]
-
Store separately from organic materials, flammable or combustible substances, reducing agents, and strong dehydrating agents like sulfuric acid.[4]
Step-by-Step Disposal Procedure
Disposal of this compound and associated waste must be managed through your institution's hazardous waste program. Never attempt to dispose of this chemical down the drain or in the regular trash.[2][5]
-
Waste Identification and Segregation:
-
Unused/Expired Product: Unwanted or expired this compound should be disposed of in its original container whenever possible. Do not attempt to quench or neutralize the material.[6]
-
Reaction Waste: Any reaction mixtures containing this compound must be collected as hazardous waste. These should be placed in a separate, compatible, and clearly labeled waste container.[6]
-
Contaminated Disposables: All disposable materials that have come into contact with this compound (e.g., gloves, pipette tips, kimwipes, absorbent pads) must be collected as solid hazardous waste.[7]
-
-
Waste Containerization and Labeling:
-
Use only high-density polyethylene (HDPE) or other chemical-resistant containers with secure lids for waste collection.[8]
-
Label the waste container clearly with a hazardous waste tag.[6] The label must include the full chemical name ("this compound Waste") and list all other constituents in the container.[6]
-
-
Storage Before Pickup:
-
Store the sealed hazardous waste container in a designated Satellite Accumulation Area.
-
Ensure the storage area is cool, well-ventilated, and away from incompatible materials.[3]
-
-
Arrange for Disposal:
Spill Management Protocol
Do not attempt to clean up a large spill or any spill you are not comfortable or equipped to handle.[7]
-
Major Spill (>1 Liter or in a common area):
-
Minor Spill (small quantity, contained within a fume hood):
-
Alert personnel in the immediate area.
-
Ensure proper PPE is worn, including a face shield and appropriate gloves.[3]
-
Contain and absorb the spill using an inert, non-reactive absorbent material such as diatomite or universal binders.[2][3] Do not use paper towels or other combustible materials.
-
Carefully collect the contaminated absorbent and place it in a sealed, labeled container for hazardous waste disposal.[2]
-
Decontaminate the spill surface by scrubbing with alcohol or soap and water, and collect the cleaning materials as hazardous waste.[1][3]
-
Quantitative Data Summary
This table summarizes key quantitative data for the storage and stability of this compound and its related salts.
| Parameter | Value | Source |
| Recommended Storage (Solid) | 4°C, sealed in a cool, well-ventilated area | [3] |
| Storage (In Solvent) | -80°C (6 months); -20°C (1 month) | [3] |
| Occupational Exposure Limits | No data available | [3] |
Experimental Protocols and Workflows
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Caption: Logical workflow for handling and disposal of this compound.
References
- 1. research.uga.edu [research.uga.edu]
- 2. umdearborn.edu [umdearborn.edu]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. cmu.edu [cmu.edu]
- 5. 7.15 Reactive and Potentially Explosive Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 6. Disposal of Highly Reactive Reagents | PennEHRS [ehrs.upenn.edu]
- 7. amherst.edu [amherst.edu]
- 8. How to Properly Dispose Chemical Hazardous Waste | NSTA [nsta.org]
Safeguarding Your Research: A Guide to Handling Liensinine Perchlorate
For researchers and scientists in the field of drug development, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Liensinine Perchlorate, a compound with anti-hypertension and anti-cancer properties.[1] Adherence to these procedures is critical for minimizing risks and ensuring the integrity of your research.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is mandatory to prevent contact and inhalation.
Recommended Personal Protective Equipment:
| PPE Category | Specification |
| Eye/Face Protection | Chemical safety goggles and a face shield are necessary to protect against splashes and airborne particles.[2] |
| Hand Protection | Wear two pairs of chemical-resistant gloves, such as neoprene or nitrile rubber gloves.[2][3] Change gloves immediately upon contact.[3] |
| Body Protection | A lab coat, long pants, and a disposable, full-body protective suit or coveralls should be worn to prevent skin contact.[2][3] |
| Foot Protection | Closed-toed shoes and shoe coverings must be worn to prevent the spread of contamination.[2][3] |
| Respiratory Protection | For operations with a risk of airborne particles, a full-facepiece, self-contained breathing apparatus (SCBA) or a supplied-air respirator is required.[2] For escape purposes, an air-purifying, full-facepiece respirator with an N100, R100, or P100 filter can be used.[2] |
Chemical and Physical Properties
Understanding the physical and chemical properties of this compound is fundamental to its safe handling.
| Property | Value |
| Molecular Formula | C₃₇H₄₃ClN₂O₁₀ |
| Molecular Weight | 711.2 g/mol [4][5][6] |
| CAS Number | 2385-63-9[1][5] |
| Appearance | White or colorless crystalline salt[3] |
| Purity | >98% (HPLC)[7] |
Storage and Handling Protocols
Proper storage and handling are crucial to maintain the stability of this compound and prevent hazardous situations.
Storage Conditions:
| Condition | Temperature | Duration | Notes |
| Powder | -20°C | 3 years | Keep away from direct sunlight.[6] |
| In Solvent | -80°C | 1 year | Sealed storage, away from moisture.[6][8] |
| -20°C | 1 month | Sealed storage, away from moisture.[8] |
Handling Procedures:
-
Always work with this compound in a designated area, such as a fume hood or glovebox, to prevent inhalation exposure and contain potential incidents.[2][3]
-
Avoid the formation of dust and aerosols.[8]
-
Do not heat the compound, as it is reactive and can lead to violent reactions.[3]
-
Keep containers tightly closed when not in use.[3]
-
Protect from moisture.[3]
-
Ensure containers are clearly labeled as "oxidizer," "corrosive," and "moisture sensitive."[3]
-
Store away from heat, oxidizers, flammable materials, and combustible materials.[3]
Emergency and Disposal Plans
Preparedness for emergencies and proper disposal are critical components of laboratory safety.
First Aid Measures:
| Exposure Route | Procedure |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, separating the eyelids with fingers to ensure adequate flushing.[8] Remove contact lenses if present and easy to do.[8] Promptly call a physician.[8] |
| Skin Contact | Rinse skin thoroughly with large amounts of water for 15 minutes.[3] Remove contaminated clothing and shoes and call a physician.[8] Use a safety shower if needed.[3] |
| Inhalation | Immediately relocate the individual to fresh air.[8] If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.[8] Seek medical attention.[9] |
| Ingestion | Wash out the mouth with water.[8] Do NOT induce vomiting.[8] Call a physician immediately.[8] |
Spill and Disposal Procedures:
-
Spills: Do not attempt to clean up a spill of this compound, regardless of the amount.[3] Evacuate the area immediately and alert everyone in the vicinity.[2][3] Contact your institution's Chemical Hygiene Officer or emergency number to report the spill.[3]
-
Disposal: All materials that come into contact with this compound, including gloves, disposable pipets, and wipes, should be disposed of as hazardous waste.[3] Contact your institution's environmental health and safety department for specific disposal guidelines.
Visualizing Safety Protocols
To further clarify the procedural steps for handling this compound and responding to emergencies, the following diagrams illustrate the recommended workflows.
Caption: Standard operating procedure for handling this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. amherst.edu [amherst.edu]
- 4. This compound | C37H43ClN2O10 | CID 71307566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound产品说明书 [selleck.cn]
- 6. This compound | Apoptosis | TargetMol [targetmol.com]
- 7. mybiosource.com [mybiosource.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Ammonium perchlorate safety measures | For military, aerospace and aircraft industries [ammoniumperchlorate.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
